cis-4-(Aminomethyl)cyclohexanol hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, established synthetic routes, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices and to provide self-validating protocols, grounded in authoritative references.
Core Chemical Identity and Physicochemical Properties
This compound is a cyclohexanol derivative distinguished by the presence of a hydroxyl group and an aminomethyl group in a cis-1,4 substitution pattern on the cyclohexane ring.[1] This specific spatial arrangement is crucial as the cyclohexane ring predominantly adopts a stable chair conformation, which dictates the molecule's physical properties, reactivity, and biological interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and research applications.
The molecule's structure, featuring both a primary amine and a primary alcohol, allows it to act as a versatile building block in organic synthesis. The amine functionality can participate in hydrogen bonding and electrostatic interactions with biological targets, making it a valuable scaffold for investigating enzyme mechanisms and protein-ligand interactions.[1]
Table 1: Key Chemical and Physical Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | (4-aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |
| CAS Number | 1236132-25-4 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 193-200 °C | [2] |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Industrial Production
The synthesis of this compound is a critical process for ensuring high purity and stereochemical integrity, which are paramount for its applications, particularly in drug development.
Established Laboratory-Scale Synthesis
A prevalent laboratory method involves the stereoselective reduction of a suitable precursor, followed by salt formation. A common route starts from cyclohexanone oxime, proceeding through a bicyclic intermediate which is then hydrogenated.
Step-by-Step Protocol:
-
Formation of the Bicyclic Intermediate: Cyclohexanone oxime is reacted with tert-butyl hypochlorite in a mixture of methylene chloride and ethanol at 0°C. The resulting solution is then cooled, and 1,3-cyclohexadiene is added. This mixture is stored at a low temperature for several days to form the 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride intermediate.[4]
-
Catalytic Hydrogenation: The bicyclic intermediate is subjected to catalytic hydrogenation using a platinum oxide catalyst under hydrogen pressure.[4] This step reduces the double bond and opens the bicyclic ring structure to yield the desired cis-aminocyclohexanol backbone.
-
Salt Formation and Purification: After the hydrogenation is complete, the catalyst is removed by filtration. Hydrochloric acid (typically a solution in dioxane) is added to the filtrate to precipitate the hydrochloride salt.[4]
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as isopropanol, to yield the purified this compound.[4]
The choice of a platinum-based catalyst and specific reaction conditions is crucial for achieving high cis-selectivity. The hydrogenation of the bicyclic intermediate is directed by the catalyst surface, leading to the preferential formation of the cis isomer.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Industrial Manufacturing
Industrial-scale production of this compound generally employs similar synthetic principles but is optimized for yield, cost-effectiveness, and safety.[1] This involves process intensification, catalyst recycling, and the use of large-scale reaction vessels and purification equipment.
Applications in Scientific Research and Drug Development
The unique structural characteristics of this compound make it a valuable molecule in various scientific domains.
Medicinal Chemistry and Drug Discovery
-
Synthetic Intermediate: Its primary and most significant application is as a key intermediate in the synthesis of pharmaceuticals. It is notably used in the production of mucolytic agents, such as ambroxol hydrochloride, and related compounds.[1]
-
Antihypertensive Agent Development: Research has indicated its potential as a precursor in the development of novel antihypertensive drugs.[1][5] The molecule may serve as a scaffold to interact with enzymes or receptors involved in blood pressure regulation.[1]
-
Enzyme and Receptor Studies: The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) groups allows it to probe the active sites of enzymes and receptors. This makes it a useful tool for structure-activity relationship (SAR) studies and for understanding protein-ligand interactions.[1] The cis-configuration imposes specific spatial constraints that can lead to higher binding affinities compared to its trans-isomer in certain biological targets, such as norepinephrine reuptake inhibitors.[1]
Functional Group Variants in Research
A closely related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, which features a carboxylic acid instead of a hydroxyl group, is also a significant research chemical. This variant is used in peptide-mimetic drug design and as a precursor to antifibrinolytic agents and thrombin inhibitors.[1][3] Its structural similarity to tranexamic acid, a known antifibrinolytic, highlights the therapeutic potential of this molecular backbone.[3][6]
Polymer Chemistry
In the field of materials science, this compound is investigated for its utility in polymer production.[1] Its bifunctional nature allows it to act as a monomer in the synthesis of specialty polyamides and polyesters, where the rigid cyclohexane ring can impart enhanced thermal stability and mechanical properties to the resulting polymers.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use respiratory protection. | [7][8][9] |
| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7][8][10] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended storage is between 2-8°C. | [2][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [7][8] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [8] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [7][8] |
| First Aid (Ingestion) | Rinse mouth and get medical help. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |
The compound is classified as an acute oral toxicant (Category 4) and can cause serious eye damage.[2][7] It may also cause skin and respiratory irritation.[1][8]
Conclusion
This compound stands out as a strategically important chemical entity. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex molecules in medicinal chemistry and for the development of advanced polymers. A thorough understanding of its properties, synthetic pathways, and handling requirements is crucial for leveraging its full potential in research and development, paving the way for innovations in therapeutics and materials science.
References
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- cis-4-Aminocyclohexanol hydrochloride synthesis. ChemicalBook.
- SAFETY D
- SAFETY D
- cis-4-Aminocyclohexanol hydrochloride. ChemicalBook.
- This compound. Crysdot LLC.
- Safety Data Sheet for trans-4-(Aminomethyl)cyclohexanecarboxylic acid. Synquest Labs.
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Vulcanchem.
- trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA)
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- 6. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of scientifically vetted synthesis pathways for cis-4-(aminomethyl)cyclohexanol hydrochloride, a key bifunctional building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with not only detailed, replicable protocols but also the underlying chemical principles that govern these transformations. We will explore three distinct and strategic approaches: stereoselective catalytic hydrogenation, functional group transformation from a carboxylic acid derivative, and an elegant chemoenzymatic route. Each pathway is critically evaluated for its advantages, challenges, and stereochemical control, offering a nuanced understanding of the available synthetic options. This guide is intended to be a practical resource, empowering chemists to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
cis-4-(Aminomethyl)cyclohexanol is a valuable saturated carbocyclic bifunctional molecule featuring a primary amine and a primary alcohol in a specific 1,4-cis stereochemical relationship on a cyclohexane scaffold. The hydrochloride salt form enhances its stability and handling properties. This particular arrangement of functional groups makes it a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including mucolytic agents like ambroxol and its derivatives[1]. The defined stereochemistry is often critical for biological activity, influencing how the molecule interacts with its target receptors or enzymes[1]. The cyclohexane ring adopts a stable chair conformation, which dictates the spatial orientation of the aminomethyl and hydroxyl groups, further impacting its role in drug-receptor binding[1]. The synthesis of the pure cis-isomer, free from its trans counterpart, is therefore a significant challenge that requires carefully designed and controlled synthetic strategies. This guide will illuminate several effective approaches to achieve this goal.
Pathway I: Stereoselective Catalytic Hydrogenation of p-Aminophenol
The catalytic hydrogenation of readily available aromatic precursors is a common and industrially scalable approach to access substituted cyclohexanes. The stereochemical outcome of the hydrogenation of 4-aminophenol to 4-aminocyclohexanol is highly dependent on the choice of catalyst and reaction conditions. While palladium catalysts typically favor the formation of the thermodynamically more stable trans-isomer, rhodium-based catalysts have been shown to preferentially yield the cis-isomer[2][3]. This pathway leverages this catalytic bias to produce the desired cis-4-aminocyclohexanol intermediate, which can then be converted to the target molecule.
Mechanistic Rationale for Stereoselectivity
The stereoselectivity of arene hydrogenation is dictated by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. With rhodium catalysts, the hydrogenation of phenols is believed to proceed through a pathway that favors the cis-addition of hydrogen atoms to the same face of the aromatic ring, leading to the formation of the cis-cyclohexanol derivative. In contrast, palladium catalysts can facilitate isomerization of intermediates on the catalyst surface, leading to the thermodynamically more stable trans-product[2][3]. Therefore, for the synthesis of the cis-isomer, rhodium on a suitable support like alumina or carbon is the catalyst of choice.
Experimental Protocol
Step 1: Synthesis of cis-4-Aminocyclohexanol
A detailed protocol for the rhodium-catalyzed hydrogenation of p-aminophenol to yield a majority of the cis-isomer is as follows, adapted from literature procedures[3][4]:
-
Reactor Setup: To a high-pressure autoclave, add p-aminophenol (10.0 g, 91.6 mmol) and a 5% rhodium on alumina catalyst (5 wt% of the substrate).
-
Solvent Addition: Add isopropanol as the solvent.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 5 bar.
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by hydrogen uptake.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can be used directly in the next step or concentrated under reduced pressure. The expected outcome is a mixture of cis- and trans-4-aminocyclohexanol, with the cis-isomer being the major product.
Step 2: Conversion of cis-4-Aminocyclohexanol to cis-4-(Aminomethyl)cyclohexanol
This multi-step conversion requires the protection of the amino group, conversion of the hydroxyl group to a leaving group, displacement with a cyanide, and subsequent reduction.
-
Protection of the Amino Group: The crude cis-4-aminocyclohexanol is dissolved in a suitable solvent like dichloromethane, and a protecting group such as di-tert-butyl dicarbonate (Boc-anhydride) is added in the presence of a base like triethylamine to form Boc-cis-4-aminocyclohexanol.
-
Activation of the Hydroxyl Group: The hydroxyl group of the Boc-protected intermediate is then converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of pyridine to form the tosylate.
-
Nucleophilic Substitution with Cyanide: The tosylate is then reacted with sodium cyanide in a polar aprotic solvent like DMSO to introduce the nitrile functionality, yielding Boc-cis-4-cyanocyclohexane.
-
Reduction of the Nitrile and Deprotection: The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. This step also cleaves the Boc protecting group.
-
Formation of the Hydrochloride Salt: The resulting cis-4-(aminomethyl)cyclohexanol is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the desired hydrochloride salt.
Workflow Diagram
Caption: Workflow for Pathway I.
Pathway II: Reduction from a Carboxylic Acid Derivative
This pathway starts from a commercially available or readily synthesized cyclohexane carboxylic acid derivative and involves a series of functional group transformations to install the required aminomethyl and hydroxymethyl groups with the desired cis-stereochemistry. A key starting material for this route is cis-4-(hydroxymethyl)cyclohexanecarboxylic acid.
Strategic Considerations
The core of this strategy lies in the orthogonal reactivity of the carboxylic acid and alcohol functionalities. The carboxylic acid can be converted to an amide, which is then reduced to the aminomethyl group, while the primary alcohol is carried through the synthesis. The stereochemistry is set from the beginning with the choice of the cis-isomer of the starting material.
Experimental Protocol
Step 1: Synthesis of cis-4-(Hydroxymethyl)cyclohexanecarboxamide
-
Esterification: cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid (15.8 g, 0.1 mol) is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Amidation: The resulting methyl ester is then treated with aqueous ammonia under pressure and heat to form cis-4-(hydroxymethyl)cyclohexanecarboxamide.
Step 2: Reduction of the Amide to the Amine
The reduction of the amide to the primary amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[5].
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.
-
Amide Addition: A solution of cis-4-(hydroxymethyl)cyclohexanecarboxamide in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude cis-4-(aminomethyl)cyclohexanol.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: The crude cis-4-(aminomethyl)cyclohexanol is dissolved in a minimal amount of isopropanol.
-
Precipitation: A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with cold isopropanol and then ether, and dried under vacuum to give the final product.
Workflow Diagram
Caption: Workflow for Pathway II.
Pathway III: Chemoenzymatic Synthesis
This modern and highly selective approach utilizes enzymes to catalyze key transformations, offering excellent stereocontrol and often milder reaction conditions compared to traditional chemical methods. The synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione using a ketoreductase (KRED) and an amine transaminase (ATA) has been reported, providing a green and efficient route to the key intermediate[6][7][8].
The Power of Biocatalysis
Enzymes are highly specific catalysts that can distinguish between stereoisomers and functional groups with remarkable precision. In this pathway, a ketoreductase first selectively reduces one of the two ketone groups of 1,4-cyclohexanedione to a hydroxyl group. Subsequently, an amine transaminase stereoselectively converts the remaining ketone into an amine, yielding the desired cis-4-aminocyclohexanol. The stereochemical outcome is dictated by the specific enzymes chosen.
Experimental Protocol
Step 1: One-Pot Synthesis of cis-4-Aminocyclohexanol
This protocol is based on the work of Sviatenko et al.[6].
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 1,4-cyclohexanedione is added as the substrate.
-
Enzyme Addition: A ketoreductase (KRED) and a cis-selective amine transaminase (ATA) are added to the reaction mixture. A co-factor for the KRED (e.g., NAD(P)H) and an amine donor for the ATA (e.g., isopropylamine) are also required.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the enzymes are denatured (e.g., by heat or addition of an organic solvent), and the product is isolated from the aqueous solution by extraction or other purification methods.
Step 2: Conversion to this compound
The conversion of the resulting cis-4-aminocyclohexanol to the final product follows the same multi-step chemical sequence as described in Pathway I, Step 2.
Workflow Diagram
Caption: Workflow for Pathway III.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| I: Catalytic Hydrogenation | p-Aminophenol | Stereoselective hydrogenation, multi-step functional group conversion | Scalable, uses readily available starting materials. | Requires high pressure, catalyst can be expensive, multi-step conversion of the intermediate adds complexity. |
| II: Reduction from Carboxylic Acid | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | Amide formation, LiAlH₄ reduction | Good stereochemical control from the start. | LiAlH₄ is a hazardous reagent, requires anhydrous conditions. |
| III: Chemoenzymatic | 1,4-Cyclohexanedione | One-pot enzymatic conversion to the key intermediate. | High stereoselectivity, mild reaction conditions, environmentally friendly ("green"). | Enzymes can be expensive and require specific handling, multi-step chemical conversion of the intermediate is still needed. |
Conclusion
The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment (e.g., high-pressure reactors, biocatalysis facilities), and cost considerations. The catalytic hydrogenation route offers scalability, while the reduction from a carboxylic acid derivative provides excellent stereocontrol from a defined starting material. The chemoenzymatic approach represents a modern, highly selective, and sustainable alternative. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for the advancement of pharmaceutical research and development.
References
-
Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One-Pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5764-5771. [Link]
-
Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One-Pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]
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University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
- Freidlin, L. Kh., et al. (1976). Hydrogenation of p-aminophenol on a ruthenium/Al2O3 catalyst. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 952-958.
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Künzle, N., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Organic Letters, 22(19), 7535-7540. [Link]
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Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. [Link]
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Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
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Unraveling the Molecular Gambit: A Technical Guide to the Putative Mechanism of Action of cis-4-(Aminomethyl)cyclohexanol hydrochloride
Abstract
This technical guide delves into the putative mechanism of action of cis-4-(aminomethyl)cyclohexanol hydrochloride, a compound of significant interest due to its structural analogy to well-established antifibrinolytic agents. In the absence of extensive direct research on this specific molecule, this paper constructs a scientifically-grounded hypothesis based on structure-activity relationships with the widely-used drug, tranexamic acid. We posit that this compound functions as a competitive inhibitor of plasminogen activation, thereby preventing fibrinolysis and stabilizing blood clots. This guide will provide an in-depth exploration of the fibrinolytic pathway, the established mechanism of lysine analog antifibrinolytics, and a detailed roadmap for the experimental validation of this proposed mechanism. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising molecule.
Introduction: The Fibrinolytic Cascade and the Need for Its Regulation
Hemostasis, the physiological process that halts bleeding, is a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). While coagulation is essential to prevent hemorrhage, uncontrolled fibrinolysis can lead to premature clot breakdown and recurrent bleeding. The central enzyme in fibrinolysis is plasmin, which is generated from its inactive zymogen, plasminogen.[1][[“]] This activation is primarily mediated by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).
The regulation of this pathway is critical in various clinical scenarios, including surgery, trauma, and bleeding disorders like hemophilia.[[“]][3] Excessive fibrinolysis can be a major contributor to mortality and morbidity. Consequently, agents that can inhibit this process, known as antifibrinolytics, are invaluable therapeutic tools.[4][5]
This compound is a synthetic molecule featuring a cyclohexane ring with an aminomethyl group.[6] Its structure bears a striking resemblance to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a potent and widely used antifibrinolytic drug.[7] This structural similarity forms the basis of the hypothesis that this compound also acts as an antifibrinolytic agent.
Proposed Mechanism of Action: A Lysine Analog Strategy
The established mechanism of tranexamic acid and similar compounds like ε-aminocaproic acid (EACA) involves their function as lysine analogs.[[“]][3][7] Plasminogen and plasmin possess specific lysine-binding sites (LBS) that are crucial for their interaction with fibrin.[1][8] By binding to these sites, fibrin localizes and enhances the activation of plasminogen, concentrating the fibrinolytic activity at the site of the clot.
We propose that This compound acts as a competitive antagonist at the lysine-binding sites of plasminogen and plasmin.
The key components of this proposed mechanism are:
-
Binding to Plasminogen: The aminomethyl group of the compound is expected to mimic the amino group of lysine, allowing it to bind to the LBS on plasminogen.[8]
-
Inhibition of Fibrin Binding: By occupying these sites, the compound prevents plasminogen from binding to lysine residues on the fibrin clot.[1][9]
-
Reduced Plasmin Generation: This steric hindrance inhibits the efficient activation of plasminogen to plasmin by t-PA, effectively reducing the rate of clot degradation.[[“]][8]
-
Clot Stabilization: The resulting decrease in plasmin activity protects the fibrin matrix from premature breakdown, leading to a more stable blood clot and reduced bleeding.[[“]]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of antifibrinolytic action.
Structure-Activity Relationship Considerations
While the core mechanism is likely conserved, the structural differences between this compound and tranexamic acid are significant and warrant consideration:
-
Stereochemistry (cis vs. trans): The cis configuration places the aminomethyl and hydroxyl groups on the same side of the cyclohexane ring. This differs from the trans configuration of tranexamic acid. This will alter the three-dimensional shape of the molecule and could impact its binding affinity and specificity for the lysine-binding sites.
-
Functional Group (Hydroxyl vs. Carboxyl): The replacement of the carboxylic acid group with a hydroxyl group removes a potential site for ionic interactions and hydrogen bonding, which could also affect binding affinity and overall potency.
Experimental Validation Workflow
To validate the proposed mechanism of action, a multi-tiered experimental approach is necessary. This workflow is designed as a self-validating system, where each stage provides the foundation for the next.
Caption: High-level experimental validation workflow.
Phase 1: In Vitro Biochemical Assays
The initial phase focuses on confirming direct interaction with the molecular targets and quantifying the compound's inhibitory potential.
Objective: To determine if this compound directly inhibits plasminogen activation and plasmin activity.
Key Experiments:
-
Plasminogen Activation Assay: This assay measures the conversion of plasminogen to plasmin in the presence of a plasminogen activator (t-PA or u-PA) and a chromogenic plasmin substrate.
-
Direct Plasmin Inhibition Assay: This assay assesses the ability of the compound to directly inhibit the enzymatic activity of purified plasmin.
Protocol: Chromogenic Plasminogen Activation Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare solutions of human plasminogen, tissue plasminogen activator (t-PA), and a chromogenic plasmin substrate (e.g., S-2251).
-
Prepare a positive control (tranexamic acid) and a negative control (vehicle).
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound, tranexamic acid, or vehicle control.
-
Add 20 µL of human plasminogen to each well.
-
Add 20 µL of t-PA to initiate the activation.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
-
Measurement:
-
Add 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) for each concentration.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Table 1: Hypothetical Comparative Data from In Vitro Assays
| Compound | Plasminogen Activation IC50 (µM) | Direct Plasmin Inhibition IC50 (mM) |
| Tranexamic Acid (Reference) | 15 | >10 |
| cis-4-(Aminomethyl)cyclohexanol HCl | To be determined | To be determined |
| ε-Aminocaproic Acid (Reference) | 100 | >50 |
Rationale: This table structure allows for a direct comparison of the potency of the test compound against known standards. Tranexamic acid is expected to be a potent inhibitor of plasminogen activation but a weak direct inhibitor of plasmin.[3][7]
Phase 2: Functional Confirmation in a Biological Matrix
This phase aims to confirm the antifibrinolytic activity in a more complex biological environment, such as human plasma.
Objective: To assess the compound's ability to prevent clot lysis in human plasma.
Key Experiment:
-
Clot Lysis Assay: This assay measures the time it takes for a clot formed in plasma to be lysed by endogenous or exogenous plasminogen activators.
Protocol: t-PA Induced Plasma Clot Lysis Assay
-
Sample Preparation:
-
Collect citrated human plasma from healthy donors.
-
Prepare serial dilutions of the test compound and controls in plasma.
-
-
Clot Formation and Lysis:
-
In a 96-well plate, add 50 µL of plasma containing the test compound.
-
Add 25 µL of t-PA solution.
-
Initiate clotting by adding 25 µL of a thrombin/CaCl₂ solution.
-
-
Measurement:
-
Immediately place the plate in a reader pre-warmed to 37°C and measure absorbance at 405 nm every minute for several hours. The absorbance will increase during clot formation and decrease during lysis.
-
-
Data Analysis:
-
Determine the clot lysis time (the time from the midpoint of clot formation to the midpoint of clot lysis) for each concentration.
-
Plot the clot lysis time against the compound concentration to assess dose-dependent effects.
-
Conclusion and Future Directions
The structural analogy of this compound to tranexamic acid provides a strong foundation for the hypothesis that it acts as an antifibrinolytic agent by inhibiting plasminogen activation. Its unique stereochemistry and functional group substitution present an intriguing scientific question regarding its potential potency and specificity. The experimental workflow detailed in this guide provides a clear and robust path to validating this proposed mechanism of action and characterizing its pharmacological profile. Successful validation would position this compound as a candidate for further development in the management of bleeding disorders and other conditions associated with excessive fibrinolysis.
References
-
Title: What is the mechanism of Tranexamic Acid? Source: Patsnap Synapse URL: [Link]
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Title: Mechanisms of antifibrinolytic agents in hemostasis Source: Consensus URL: [Link]
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Title: The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Tranexamic acid Source: Wikipedia URL: [Link]
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Title: How Do Antifibrinolytic Agents Work? Source: RxList URL: [Link]
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Title: What is the mechanism of action of Tranexamic Acid (TXA)? Source: Dr.Oracle URL: [Link]
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Title: Mechanism and pharmacodynamics of the antifibrinolytics tranexamic acid (TXA) Source: Table, Supplemental Digital Content 1 URL: [Link]
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Title: Antifibrinolytic Drugs and Haemostatics Source: Patient.info URL: [Link]
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Title: Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Source: Blood | American Society of Hematology - ASH Publications URL: [Link]
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Title: Antifibrinolytic Therapy and Perioperative Considerations Source: PubMed Central (PMC) - NIH URL: [Link]
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- 2. consensus.app [consensus.app]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. patient.info [patient.info]
- 6. benchchem.com [benchchem.com]
- 7. Tranexamic acid - Wikipedia [en.wikipedia.org]
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- 9. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Situating a Key Synthetic Intermediate
This compound is a bifunctional alicyclic compound that has garnered significant attention in medicinal and industrial chemistry. While not an active pharmaceutical ingredient (API) itself, its structural features—a primary amine and a secondary alcohol held in a fixed cis stereochemical relationship on a cyclohexane scaffold—make it a highly valuable and versatile synthetic building block.[1] Its most prominent role is as a critical intermediate and a recognized impurity in the synthesis of Ambroxol, a widely used mucolytic agent.[1]
This guide provides a comprehensive technical overview of the essential physical and chemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, offering field-proven insights into its characterization, stability, and application. The protocols and data presented herein are designed to equip researchers and development professionals with the practical knowledge required to effectively utilize this compound in their workflows.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity and three-dimensional structure is the foundation for interpreting its reactivity and biological interactions.
Nomenclature and Core Identifiers
A consistent and accurate identification system is paramount for regulatory and research purposes.
| Property | Value | Source |
| Systematic (IUPAC) Name | 4-(aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |
| Stereospecific IUPAC Name | rel-(1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride | [2] |
| CAS Registry Number | 1236132-25-4 (primary) | [1][2][3][4] |
| Alternate CAS Number | 1021919-08-3 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
Stereochemical Configuration and Conformation
The term "cis" dictates that the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups reside on the same face of the cyclohexane ring. This stereochemistry is fundamental to its properties.
-
Causality of Conformation: Like most cyclohexane derivatives, the molecule predominantly adopts a stable chair conformation to minimize torsional and steric strain.[1] The cis-1,4-substitution pattern results in one substituent being in an axial position and the other in an equatorial position. The bulkier aminomethyl group is expected to preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. This specific three-dimensional arrangement directly influences the molecule's reactivity, solubility, and how it fits into the active sites of enzymes or receptors.[1]
Caption: Workflow for experimental solubility determination.
Thermal Properties
-
Melting Point: While a specific melting point for this exact compound is not widely published, related structures such as cis-4-Aminocyclohexanol hydrochloride melt in the range of 193-200°C. [5][6]The melting point is a critical indicator of purity; a broad melting range or a depression from a reference value typically signifies the presence of impurities.
-
Thermal Stability: The compound is expected to be thermally stable under standard laboratory conditions. Thermal Gravimetric Analysis (TGA) is the definitive method to determine the onset of decomposition, which for similar structures, can be expected above 200°C. [7]
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the cis-stereochemistry.
-
¹H NMR: Key diagnostic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). The coupling constants of this proton with its neighbors provide direct evidence of its axial/equatorial orientation, thereby confirming the cis vs. trans configuration. Other expected signals include multiplets for the cyclohexane ring protons and a distinct signal for the aminomethyl (-CH₂-N) protons.
-
¹³C NMR: The spectrum should show seven distinct carbon signals, consistent with the molecular formula. The chemical shifts of the carbon atoms attached to the hydroxyl and aminomethyl groups are characteristic.
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography is the industry standard for assessing purity and detecting related impurities, including the trans-isomer.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
System: HPLC with UV detection (e.g., at 205 nm, as the molecule lacks a strong chromophore).
-
Column: C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). [1]3. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase starting condition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.
-
Validation: The method must demonstrate baseline separation between the cis- and trans-isomers. This is often achieved by analyzing a sample known to contain both or by performing forced degradation studies.
Caption: Integrated workflow for analytical characterization.
Chemical Reactivity and Stability
The molecule's utility stems from the differential reactivity of its two functional groups.
-
Reactive Sites: The primary amine is nucleophilic and serves as the main handle for synthetic elaboration, readily participating in reactions like N-alkylation, acylation, and reductive amination. The secondary alcohol is less reactive but can be oxidized or used in esterification or etherification reactions under appropriate conditions.
-
Stability and Storage: The compound is generally stable but may be moisture-sensitive. [1][5]It is recommended to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term preservation. [3][5]It should be kept away from strong oxidizing agents.
Applications in Research and Drug Development
The unique structure of this compound defines its role in science and industry.
-
Pharmaceutical Intermediate: Its primary application is as a key starting material for the synthesis of Ambroxol and related mucolytic agents. The amine group is typically reacted with a substituted benzyl bromide in the synthetic pathway. [1]* Impurity Reference Standard: Due to its formation as a potential byproduct or intermediate in pharmaceutical manufacturing, it serves as a crucial reference standard for quality control, allowing for the accurate detection and quantification of impurities in the final API. [1]* Research Applications: The defined spatial relationship between the amine and hydroxyl groups makes it a valuable tool for probing biological systems. It can be used as a scaffold in combinatorial chemistry, in the study of enzyme mechanisms, and for investigating protein-ligand interactions where hydrogen bonding and electrostatic interactions are key. [1]It has also been investigated as a precursor for developing potential antihypertensive agents. [1]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for chemical synthesis and a critical component in the quality control landscape of the pharmaceutical industry. Its properties are a direct consequence of its stereochemistry, with the cis-configuration governing its conformation, reactivity, and interaction with other molecules. A thorough understanding of its physical and chemical characteristics, verified through a robust analytical framework as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential in drug discovery, development, and manufacturing.
References
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Crysdot LLC, this compound, [Link]
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PubChem, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, [Link]
- Google Patents, Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride,
-
University of Greifswald, Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis, [Link]
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SLS Ireland, cis-4-Aminocyclohexanol Hydroc | MM0005.07-0025 | MIKROMOL, [Link]
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- 7. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]
Stereochemistry of cis-4-(Aminomethyl)cyclohexanol hydrochloride
An In-depth Technical Guide to the Stereochemistry of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the stereochemical features of this compound, a key synthetic intermediate in pharmaceutical development. The document delves into the foundational principles of cyclohexane conformation, the specific stereoisomerism of the title compound, and the analytical methodologies required for its definitive characterization. By integrating theoretical concepts with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the conformational equilibrium dictated by steric and electronic factors, detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation, and discuss the impact of its stereochemistry on its utility as a molecular building block.
Introduction: The Structural Significance of a Versatile Intermediate
This compound is a bifunctional organic molecule whose rigid, yet dynamic, cyclohexane framework is central to its chemical identity and utility. With a molecular formula of C₇H₁₆ClNO, it serves as a critical building block in medicinal chemistry, most notably in the synthesis of mucolytic agents such as ambroxol hydrochloride and its related compounds[1]. The precise three-dimensional arrangement of the aminomethyl and hydroxyl functional groups is not a trivial detail; it is a fundamental determinant of the molecule's reactivity and its ability to impart specific structural motifs to a final active pharmaceutical ingredient (API).
The stereochemical purity of such intermediates is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. An in-depth understanding of the stereochemistry of this compound is therefore essential for rational drug design, process development, and quality control[1][2]. This guide will dissect the molecule's structure, beginning with the principles of isomerism in 1,4-disubstituted cyclohexanes and progressing to the nuanced conformational analysis that governs its preferred spatial arrangement.
Core Stereochemical Principles
Isomerism in 1,4-Disubstituted Cyclohexanes
The term "cis" in the compound's name defines the relative orientation of the two substituents (hydroxyl and aminomethyl) on the cyclohexane ring. In a cis isomer, both groups are situated on the same face of the ring. This is in contrast to the trans isomer, where the substituents are on opposite faces. This fundamental difference in connectivity dictates the possible spatial arrangements the molecule can adopt.
Caption: Chair flip equilibrium for the cis isomer.
Experimental Characterization and Protocols
The theoretical conformational preference must be validated by empirical data. NMR spectroscopy is the most powerful tool for this analysis in solution, while X-ray crystallography provides definitive proof in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The key to using ¹H NMR for conformational analysis lies in the distinct magnetic environments of axial and equatorial protons. The proton attached to the same carbon as a substituent (the methine proton, H-1 or H-4) provides a wealth of structural information through its chemical shift and spin-spin coupling constants (J-values).[2]
-
Chemical Shift (δ): Equatorial protons are typically "deshielded" compared to their axial counterparts and thus resonate at a lower field (higher ppm value).[2]
-
Coupling Constants (J): The magnitude of the J-value depends on the dihedral angle between coupled protons. Axial-axial couplings (J_aa, ~180° dihedral angle) are large (8-13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2-5 Hz).
In the favored Conformer A , the hydroxyl group is axial, meaning the proton on C-1 is equatorial. This H-1 proton would exhibit small J-values to its neighbors on C-2 and C-6. Conversely, the aminomethyl group is equatorial, meaning the proton on C-4 is axial. This H-4 proton would display at least two large axial-axial couplings.
| Proton | Expected Position (Conformer A) | Expected ¹H NMR Signature |
| H-1 (on C-OH) | Equatorial | Lower field (deshielded), small coupling constants (appears as a broad singlet or narrow multiplet). |
| H-4 (on C-CH₂NH₃⁺) | Axial | Higher field (shielded), large axial-axial coupling constants (appears as a complex multiplet with a large width). |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean 5 mm NMR tube.[2] D₂O is often preferred as it will exchange with the -OH and -NH₃⁺ protons, simplifying the spectrum by removing their signals.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz is recommended for adequate signal dispersion).
-
Data Processing: Fourier transform the raw data, and carefully phase and baseline correct the resulting spectrum.
-
Analysis: Integrate all signals to confirm proton counts. Identify the multiplets corresponding to H-1 and H-4. Measure their chemical shifts and, most importantly, analyze their multiplicity and the magnitude of their coupling constants to confirm their axial or equatorial assignment.
X-ray Crystallography
Trustworthiness: While NMR reveals the predominant conformation in solution, single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. This technique is the gold standard for confirming stereochemistry and observing intermolecular interactions like hydrogen bonding.
Expected Crystal Structure: A successful crystallographic analysis of the title compound is expected to reveal the cyclohexane ring in a distinct chair conformation. Based on the conformational analysis, the aminomethyl group would be found in an equatorial position and the hydroxyl group in an axial position.[3][4] Furthermore, the analysis would map the extensive network of hydrogen bonds between the protonated amine (-NH₃⁺), the hydroxyl group (-OH), and the chloride counter-ion (Cl⁻), which are critical for stabilizing the crystal lattice.
Caption: Workflow for experimental stereochemical analysis.
Synthesis and Stereochemical Control
The synthesis of this compound often proceeds via the reduction of a suitable precursor where the cis stereochemistry is already established. A common route involves the catalytic hydrogenation of cis-4-(nitromethyl)cyclohexanol. The nitro group is reduced to an amine, which is then treated with hydrochloric acid to form the salt.[1] The stereochemistry is preserved during this reduction step, making the stereochemical purity of the starting material crucial.
Conclusion
The stereochemistry of this compound is defined by the cis relationship of its substituents and its existence in a dynamic chair-chair conformational equilibrium. This equilibrium strongly favors the conformer where the sterically demanding aminomethyl group occupies the equatorial position, and the smaller hydroxyl group is axial. This preferred conformation can be definitively confirmed using a combination of high-resolution NMR spectroscopy and single-crystal X-ray diffraction. A thorough understanding and rigorous analytical confirmation of these stereochemical features are indispensable for scientists in the pharmaceutical industry who rely on this compound as a versatile and structurally precise building block for the synthesis of complex drug molecules.
References
-
University of South Wales. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
Acta Crystallographica Section B. (1974). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
Sources
An Investigator's Guide to Characterizing the Biological Activity of cis-4-(Aminomethyl)cyclohexanol hydrochloride
Abstract
Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a structurally intriguing molecule available for research purposes, yet its specific biological activities remain largely uncharacterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic relevance of this compound. Instead of presenting established data, this document serves as a methodological whitepaper, drawing on principles of chemical biology and pharmacology to propose a robust research plan. We will leverage structural analogy to hypothesize potential activities, detail a multi-tiered experimental workflow for screening and mechanism-of-action studies, and provide validated protocols to guide laboratory execution. This document is intended not as a summary of knowns, but as a launchpad for discovery.
Introduction: The Case for Investigation
This compound is a small molecule featuring a cyclohexane scaffold substituted with an aminomethyl group and a hydroxyl group in a cis configuration. While commercial suppliers list its basic chemical properties, a thorough review of scientific literature reveals a scarcity of data regarding its biological effects. However, its structure bears resemblance to known bioactive molecules, suggesting a potential for pharmacological activity that warrants investigation.
The molecule's key features include:
-
A rigid cyclohexane ring that provides a defined spatial arrangement of functional groups.
-
A primary amine (in its hydrochloride salt form), which is a common feature in neurotransmitter analogs and enzyme inhibitors.
-
A hydroxyl group, which can participate in hydrogen bonding with biological targets.
The cis stereochemistry, which places the two functional groups on the same face of the ring, is a critical feature that will dictate its binding affinity and specificity compared to its trans isomer. This guide outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach to unlock the potential of this compound.
Structural Analogy and Hypothesis Generation
The first step in characterizing an unknown compound is to analyze its structure in the context of known pharmacophores. The aminomethylcyclohexane core is a privileged scaffold in medicinal chemistry.
Analogy to GABA and GABAergic Modulators
The structure of this compound shares features with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The distance between the amine and the cyclohexyl ring can be compared to the backbone of GABA analogs like Gabapentin and Pregabalin, which are used to treat epilepsy and neuropathic pain.
-
Hypothesis: this compound may act as a GABA receptor agonist, antagonist, or a modulator of GABAergic transmission. Its primary amine could interact with GABA receptor binding sites or associated transporters.
Analogy to Tranexamic Acid and Fibrinolysis
The trans isomer of the related compound aminomethylcyclohexanecarboxylic acid is Tranexamic Acid, a well-known antifibrinolytic agent. Tranexamic acid functions by blocking the lysine binding sites on plasminogen.
-
Hypothesis: Although our target molecule has a hydroxyl group instead of a carboxylic acid, the core aminomethylcyclohexane structure suggests a potential, albeit likely weaker, interaction with proteins that have lysine binding domains, such as plasminogen. The different functional group and stereochemistry make this a lower probability but still plausible area for initial screening.
The proposed workflow will prioritize the investigation of GABAergic activity due to the stronger structural and functional group similarity.
A Proposed Research Workflow for Characterization
A tiered approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action. This workflow ensures that resources are directed toward the most promising effects identified in initial, broad-based screening.
Caption: Proposed multi-phase workflow for systematic biological characterization.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the data generated.
Phase 1 Protocol: Primary Screening and Cytotoxicity
Objective: To perform a broad initial screen for biological activity and determine the compound's general toxicity profile.
Methodology: High-Throughput GABA Receptor A Binding Assay (Fluorescence-Based)
-
Plate Preparation: Seed HEK293 cells stably expressing the GABAA receptor complex into 384-well black, clear-bottom microplates. Culture overnight to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Create a dilution series ranging from 1 µM to 1 mM.
-
Assay Execution:
-
Wash cells gently with a chloride-free buffer.
-
Load cells with a halide-sensitive fluorescent indicator dye (e.g., a DiBAC analog) according to the manufacturer's protocol.
-
Add the compound dilutions to the wells. Include wells with a known GABAA agonist (e.g., Muscimol) as a positive control and wells with buffer only as a negative control.
-
Add a sub-maximal concentration of GABA to all wells except the negative control.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
Data Acquisition: Measure fluorescence intensity using a plate reader (e.g., Ex/Em of 485/525 nm). An increase in fluorescence indicates cell membrane depolarization, while a decrease suggests hyperpolarization, indicative of GABAA receptor activation (chloride influx).
-
Causality Check (Self-Validation): The positive control (Muscimol + GABA) should show a significant decrease in fluorescence compared to the GABA-only wells. The test compound's effect should be dose-dependent.
Methodology: MTT Cytotoxicity Assay
-
Plate Preparation: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and culture for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 2 mM) for 24-48 hours. Include a vehicle control (water) and a positive control for cell death (e.g., 10% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will establish the concentration range for non-toxic effects in subsequent experiments.
Phase 2 Protocol: Dose-Response and Target Validation
Objective: To quantify the potency of the compound at the identified target and confirm the interaction using an alternative method.
Methodology: Electrophysiology (Patch-Clamp)
This is the gold-standard orthogonal assay for ion channel targets like the GABAA receptor.
-
Cell Preparation: Use cultured primary neurons or the same HEK293-GABAA cell line from the primary screen.
-
Recording: Perform whole-cell voltage-clamp recordings. Hold the cell at a membrane potential of -60 mV.
-
Compound Application: Perfuse the cell with a solution containing a low concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Test Application: Apply increasing concentrations of this compound in the presence of the baseline GABA.
-
Data Acquisition: Measure the change in current amplitude. An increase in the inward chloride current upon application of the test compound would confirm positive allosteric modulation.
-
Data Analysis: Plot the percent potentiation against the compound concentration and fit the data to a Hill equation to determine the EC50 (the concentration that elicits 50% of the maximal effect).
Data Presentation: Structuring Quantitative Results
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Pharmacology
| Parameter | Assay Type | Cell Line | Result |
| EC50 | GABAA Modulation | HEK293-GABAA | TBD µM |
| Max Potentiation | Electrophysiology | Primary Neurons | TBD % |
| CC50 | MTT Cytotoxicity | SH-SY5Y | > TBD mM |
| Selectivity Index | (CC50 / EC50) | - | TBD |
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of this compound. By following a logical progression from broad screening to specific mechanism-of-action studies, researchers can efficiently determine if this molecule holds therapeutic promise. The key to this process is rigorous, self-validating experimental design. Positive findings, particularly in the realm of GABAergic modulation, would warrant further investigation into its effects in preclinical models of neurological disorders such as epilepsy, anxiety, or neuropathic pain. The exploration of this under-characterized chemical space is a critical endeavor in the ongoing search for novel therapeutics.
References
-
This compound | 90333-33-4, AHH Chemical. [Link]
cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS number 1236132-25-4
An In-depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol hydrochloride
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1236132-25-4), a versatile bifunctional molecule critical to medicinal chemistry and materials science. With a cyclohexane scaffold featuring both a hydroxyl and an aminomethyl group in a specific cis-stereochemical arrangement, this compound serves as a valuable building block for complex organic molecules and active pharmaceutical ingredients (APIs). This guide details its chemical identity, physicochemical properties, synthetic routes with an emphasis on stereochemical control, and robust analytical validation methodologies. Furthermore, it explores its applications as a key intermediate in the development of therapeutic agents, including mucolytics and potential antihypertensives, and outlines essential safety, handling, and storage protocols for laboratory use. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a cyclohexanol derivative where an aminomethyl group and a hydroxyl group are positioned on the same face of the cyclohexane ring.[1] This cis-configuration is crucial as it imparts specific spatial properties that influence its reactivity and interactions with biological targets compared to its trans-isomer.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications.[1]
The molecule predominantly adopts a stable chair conformation, which dictates the orientation of its functional groups and influences its physical and chemical behavior.[1]
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)cyclohexan-1-ol;hydrochloride | [1] |
| CAS Number | 1236132-25-4 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 193-200 °C (for the related cis-4-aminocyclohexanol HCl) | [3] |
| Solubility | High solubility in polar solvents like water, methanol, and DMSO. | [4] |
Synthesis and Stereochemical Control
The synthesis of this compound requires precise control to ensure the desired stereochemical outcome, as the presence of the trans-isomer can be a critical impurity in subsequent applications.
Generalized Synthetic Pathway
A common and effective laboratory-scale synthesis involves the stereoselective reduction of a suitable precursor, such as a cis-configured nitromethyl or cyanocyclohexanol derivative. The final step involves treatment with hydrochloric acid to form the stable salt.
A representative synthetic route proceeds as follows:
-
Precursor Formation: Start with a commercially available cyclohexanone derivative.
-
Introduction of Nitrogen Moiety: Convert the ketone to an oxime or introduce a cyano group, followed by reactions that set the stereochemistry.
-
Stereoselective Reduction: The key step involves the reduction of the nitro or cyano group to the primary amine. This is often achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), where the catalyst and reaction conditions are chosen to favor the formation of the cis-isomer.[1]
-
Salt Formation: The resulting cis-4-(Aminomethyl)cyclohexanol free base is dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in dioxane or isopropanol) to precipitate the desired hydrochloride salt.[5]
Caption: Generalized workflow for the synthesis of the target compound.
Purification and Isomer Separation
Achieving high isomeric purity is paramount. Impurities, particularly the trans-isomer, must be carefully controlled and monitored.
-
Reaction Control: Tightly controlling reaction parameters such as temperature, pressure, and solvent polarity during the reduction step is critical to minimize the formation of the undesired trans-isomer.[1]
-
Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as isopropanol, which can selectively precipitate the desired isomer.[5]
-
Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC), especially with chiral columns (e.g., Chiralpak® series), is the method of choice to monitor the stereochemical purity of the reaction mixture and the final product.[1]
Analytical Characterization
Rigorous analytical validation is necessary to confirm the structural identity, stereochemistry, and purity of this compound. A combination of spectroscopic and chromatographic techniques is essential.
Caption: A multi-technique approach for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the cis-stereochemistry.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]
-
Analyze the ¹H NMR spectrum, paying close attention to the signals of the cyclohexane ring protons.
-
-
Causality: The cis-configuration forces specific protons into axial and equatorial positions. The coupling constants (J-values) between adjacent axial-axial protons are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). By analyzing these splitting patterns, the relative stereochemistry of the aminomethyl and hydroxyl groups can be definitively assigned.[1]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is essential for determining purity and identifying any isomeric or synthesis-related impurities.
-
Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).[1]
-
Employ a mobile phase gradient, for example, starting with a mixture of water and acetonitrile with 0.1% formic acid.[1]
-
Set the mass spectrometer to scan for the expected parent ion mass ([M+H]⁺).
-
-
Causality: This method separates compounds based on their polarity. It can effectively resolve the target compound from precursors, byproducts, and often the trans-isomer, allowing for accurate purity assessment (typically >95%). The mass spectrometer confirms the identity of the eluting peaks by their mass-to-charge ratio.
Applications in Research and Drug Development
This compound is not typically an active drug itself but rather a crucial intermediate whose structural and stereochemical features are incorporated into larger, more complex molecules.
-
Intermediate for Mucolytic Agents: It is a key building block in the synthesis of drugs like Ambroxol, a widely used mucolytic agent that helps clear mucus from the respiratory tract.[1]
-
Precursor for Antihypertensive Drugs: Research indicates its potential use in developing novel antihypertensive agents. The molecule's functional groups can interact with biological targets, such as enzymes involved in blood pressure regulation.[1]
-
Tool for Biological Studies: The defined spatial arrangement of the amine and hydroxyl groups makes it a valuable tool for probing protein-ligand interactions and studying enzyme mechanisms, where stereochemistry is critical for binding affinity.[1] The aminomethyl group can form key hydrogen bonds and electrostatic interactions within the active sites of enzymes or receptors.[1]
Caption: Use as a foundational block in a multi-step API synthesis.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound. This information is a summary and should be supplemented by a full Safety Data Sheet (SDS).
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[1][2] It can be harmful if swallowed.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2][7]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[2][7]
-
Respiratory Protection: Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection if dust formation is likely.[2][7]
-
-
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][7]
-
If on Skin: Wash with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][7]
-
If Swallowed: Rinse mouth and get medical help.[7]
-
-
Storage and Handling:
References
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Title: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis Source: Publication Server of the University of Greifswald URL: [Link]
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A Technical Guide to Cyclohexanol Derivatives in Drug Discovery
Introduction: The Cyclohexanol Scaffold - A Privileged Structure in Medicinal Chemistry
The cyclohexanol moiety, a six-membered carbocyclic ring bearing a hydroxyl group, represents a fundamental and versatile scaffold in the landscape of drug discovery.[1][2][3] Its inherent three-dimensionality, conformational flexibility, and the reactivity of the hydroxyl group provide a rich foundation for the synthesis of diverse and biologically active molecules.[4] This guide delves into the multifaceted role of cyclohexanol derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications across a spectrum of diseases. We will examine how strategic modifications to the cyclohexanol core have led to the development of potent and selective therapeutic agents, offering insights for researchers and scientists engaged in the pursuit of novel drug candidates.
The Strategic Advantage of the Cyclohexanol Core
The prevalence of the cyclohexanol motif in pharmaceuticals is not coincidental. Several key features contribute to its status as a "privileged structure":
-
Tunable Physicochemical Properties: The hydroxyl group serves as a handle for modifying polarity, solubility, and hydrogen bonding capacity, crucial parameters for optimizing pharmacokinetic profiles.[2][5]
-
Stereochemical Diversity: The cyclohexane ring can exist in various conformations (chair, boat, twist-boat), and the introduction of substituents creates stereocenters. This stereochemical complexity allows for precise spatial orientation of functional groups to interact with biological targets.
-
Synthetic Tractability: The hydroxyl group is readily functionalized through a wide range of well-established chemical transformations, including esterification, etherification, oxidation, and substitution reactions, enabling the generation of extensive compound libraries for screening.[4]
Key Therapeutic Areas and Exemplary Cyclohexanol-Containing Drugs
Cyclohexanol derivatives have demonstrated therapeutic efficacy in a multitude of disease areas. Here, we highlight some prominent examples:
Analgesia and Anesthesia
Perhaps one of the most well-known applications of a cyclohexanol derivative is in the field of pain management and anesthesia.
-
Tramadol: This centrally acting analgesic features a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol core.[6] Its mechanism of action is multifaceted, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[6]
-
Ketamine: A derivative of cyclohexanone, the oxidized form of cyclohexanol, ketamine is a dissociative anesthetic and a potent NMDA receptor antagonist.[7] It is utilized for anesthesia, pain relief, and more recently, as a rapid-acting antidepressant.[7]
Cancer
The cyclohexanol scaffold has been incorporated into molecules designed to target various aspects of cancer cell biology.
-
Cyclohexane-1,3-dione Derivatives: These compounds have been investigated for their inhibitory activity against cancer cell lines, including non-small-cell lung cancer (NSCLC).[8] Their mechanism is linked to the inhibition of c-Met tyrosine kinase, a key driver of tumor proliferation.[8]
Antimicrobial Agents
The urgent need for new antimicrobial agents has spurred the investigation of diverse chemical scaffolds, including those based on cyclohexanol.
-
Functionally Substituted Cyclohexane Derivatives: A broad range of cyclohexane derivatives have been shown to possess antimicrobial properties.[9] These compounds offer potential alternatives to combat the growing threat of antibiotic resistance.[9]
Anti-inflammatory and Immunomodulatory Agents
Cyclohexanol derivatives have also been explored for their potential to modulate inflammatory pathways.
-
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid: These compounds have demonstrated antiproliferative and anti-inflammatory activities, with some derivatives showing significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Synthetic Strategies for Generating Cyclohexanol Derivatives
The synthesis of cyclohexanol derivatives is a cornerstone of medicinal chemistry, with numerous methods available to construct and functionalize this versatile scaffold.
Core Synthetic Approaches
A general overview of synthetic pathways is presented below.
Caption: General synthetic pathways to cyclohexanol derivatives.
Experimental Protocol: Synthesis of a Polysubstituted Cyclohexanol Derivative via Michael Addition
This protocol describes a facile and efficient synthesis of polysubstituted cyclohexanol derivatives through the addition and cyclization reaction of substituted acetophenone and chalcone.[11]
Materials:
-
Substituted Chalcone (1 mmol)
-
Substituted Acetophenone (1 mmol)
-
Sodium Hydroxide (NaOH) (10 mmol)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the substituted chalcone (1 mmol) and substituted acetophenone (1 mmol).
-
Add sodium hydroxide (10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is carried out under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclohexanol derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[12]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. SAR studies on cyclohexanol derivatives have provided valuable insights for optimizing their therapeutic potential.
Key SAR Observations
-
Hydrophobicity: In a series of cycloalkylamide inhibitors of soluble epoxide hydrolase, increasing the hydrophobicity of the cyclohexane ring, for instance by adding a trifluoromethyl or t-butyl group, resulted in improved inhibitory potency.[13]
-
Polarity: Direct incorporation of a polar group, such as a hydroxyl group, onto the cyclohexane ring can dramatically reduce inhibitory potency in some cases.[13] However, the introduction of a polar hydroxymethyl group may be well-tolerated.[13]
-
Ring Size: For certain cyclic analogs, biological activity has been shown to increase with the size of the ring, with cyclopentane and cyclohexane rings often demonstrating favorable activity.[14]
-
Stereochemistry: The stereochemistry of substituents on the cyclohexanol ring is often critical for biological activity, as it dictates the precise three-dimensional arrangement of the molecule and its ability to bind to the target receptor or enzyme.
The following diagram illustrates the iterative process of SAR-guided drug design.
Caption: The iterative cycle of SAR-guided drug design.
Tabular Summary of Selected Cyclohexanol Derivatives and Their Applications
| Derivative Class | Example(s) | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |
| Phenylcyclohexylamines | Ketamine | Anesthesia, Antidepressant | NMDA receptor antagonist | [7] |
| Aminocyclohexanols | Tramadol | Analgesia | µ-opioid receptor agonist, SNRI | [6] |
| Cyclohexane-1,3-diones | Various synthesized compounds | Oncology (NSCLC) | c-Met tyrosine kinase inhibition | [8] |
| Amidrazones | Various synthesized compounds | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [10] |
| Functionally Substituted Cyclohexanes | Various synthesized compounds | Antimicrobial | Varies | [9] |
Future Directions and Conclusion
The cyclohexanol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will enable access to a wider range of structurally complex and diverse cyclohexanol derivatives.[15]
-
Target Identification and Validation: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of next-generation drugs.[15]
-
Combinatorial Chemistry and High-Throughput Screening: The application of these techniques will accelerate the discovery of new lead compounds based on the cyclohexanol core.
References
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- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- PubMed. (n.d.). Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen.
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Structural analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride
An In-Depth Technical Guide to the Structural Analysis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Executive Summary
This compound is a pivotal chemical intermediate, notably utilized in the synthesis of mucolytic agents such as ambroxol hydrochloride.[1] Its molecular structure, particularly the cis stereoisomeric configuration, is fundamental to its reactivity and the ultimate biological activity of its derivatives. An unambiguous and thorough structural elucidation is therefore not merely an academic exercise but a critical component of quality control and regulatory compliance in pharmaceutical development. This guide provides an in-depth, multi-faceted approach to the structural analysis of this compound, grounded in the principles of orthogonal validation. We will explore the synergistic application of spectroscopic and crystallographic techniques, explaining the causality behind methodological choices to provide a self-validating framework for researchers and drug development professionals.
Introduction to the Analyte
Chemical Identity and Core Properties
This compound is a disubstituted cyclohexane derivative. The molecule's core is a cyclohexane ring which preferentially adopts a stable chair conformation to minimize steric strain.[1] The cis configuration dictates that the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups are situated on the same face of the ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
| Property | Value/Description | Source |
| IUPAC Name | (1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride | [2] |
| CAS Number | 1236132-25-4 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Stereochemistry | cis configuration | [1] |
The Imperative of Method Validation
In the pharmaceutical industry, every analytical method must be validated to ensure it is suitable for its intended purpose.[4][5] This documented process provides evidence that the method consistently yields accurate, reliable, and reproducible results.[5][6] According to guidelines from the International Council on Harmonisation (ICH), key validation parameters include accuracy, precision, specificity, linearity, and range.[5][7] For structural analysis, this means each technique must be proven capable of confirming identity and distinguishing the analyte from related substances, such as its trans isomer.
A Multi-Technique (Orthogonal) Approach
No single analytical technique can provide a complete structural picture. A robust analysis relies on an orthogonal approach, where multiple, independent methods are used to corroborate findings. This workflow ensures the highest confidence in the final structural assignment.
Caption: Orthogonal workflow for structural validation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides the foundational data regarding the molecule's connectivity, functional groups, and stereochemical arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For cyclohexanes, ¹H NMR is indispensable for confirming the cis stereochemistry. The key lies in the coupling constants (J-values) between adjacent protons. In a chair conformation, axial-axial couplings (J_ax,ax) are typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz). The cis isomer will exhibit a distinct splitting pattern reflecting these relationships, which differs significantly from the trans isomer.[1] ¹³C NMR provides the number of unique carbon environments.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with the -OH and -NH₃⁺ protons, simplifying the spectrum by causing their signals to disappear.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum. If needed, run a 2D COSY experiment to establish proton-proton correlations and confirm connectivity.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Expected Data Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| H attached to C-OH | ~3.5 - 4.0 | Multiplet | J_ax,ax ≈ 10-12, J_ax,eq ≈ 3-5 |
| H attached to C-CH₂N | ~1.5 - 2.0 | Multiplet | - |
| -CH₂-NH₃⁺ | ~2.8 - 3.2 | Doublet | J ≈ 7 |
| Cyclohexane Ring H's | ~1.2 - 2.2 | Complex Multiplets | - |
| -OH, -NH₃⁺ (in DMSO) | Broad singlets | - | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method provides direct evidence for the presence of the hydroxyl (-OH) and amine (-NH₃⁺) groups, which is essential for confirming the molecule's identity.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction if necessary.
Expected Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3200 - 2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 2950 - 2850 | C-H stretch | Cyclohexane ring |
| ~1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~1100 | C-O stretch | Secondary alcohol |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous determination of the elemental formula.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrument Setup: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high resolution.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺. The analyte is C₇H₁₅NO, so the detected ion will be [C₇H₁₆NO]⁺.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak. Use the instrument software to calculate the elemental composition from the accurate mass.
Expected Data Interpretation:
| Ion | Calculated Exact Mass | Observed m/z |
| [C₇H₁₅NO + H]⁺ | 130.1232 | ~130.123 |
Definitive Structure and Purity Analysis
While spectroscopy provides a robust hypothesis for the structure, crystallography offers definitive proof, and chromatography is essential for assessing purity.
Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: SC-XRD is the gold standard for unambiguous three-dimensional structure determination.[8] By diffracting X-rays off a single crystal, one can determine the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and, most critically, the relative stereochemistry (cis configuration).[8][9]
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Solvents like isopropanol or ethanol-water mixtures may be effective.[10][11]
-
Data Collection: Mount a suitable crystal on a goniometer head in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other computational algorithms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Data Interpretation: The final output is a 3D model of the molecule, confirming the chair conformation and the cis orientation of the substituents.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the primary technique for assessing the purity of the compound and separating it from potential impurities, including the trans isomer.[1] A reversed-phase method is typically employed, where the nonpolar cyclohexane ring interacts with a hydrophobic stationary phase (like C18).
Experimental Protocol:
-
Method Development:
-
Column: Select a C18 column (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Use a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector (if the molecule has a chromophore, which this one does not) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).
-
-
Validation: Validate the method for specificity by running a sample of the trans isomer to ensure baseline separation.
-
Sample Analysis: Prepare a solution of the sample at a known concentration. Inject the solution and integrate the peak areas to determine the purity (as area %) and quantify any impurities.
Conclusion
The structural analysis of this compound requires a rigorous, multi-technique approach to ensure scientific integrity and meet regulatory standards. The synergistic use of NMR for stereochemical and connectivity mapping, FTIR for functional group confirmation, HRMS for elemental composition, HPLC for purity assessment, and SC-XRD for definitive 3D structure provides an unassailable, self-validating data package. This comprehensive characterization is fundamental to guaranteeing the quality and consistency of this key intermediate in the pharmaceutical supply chain.
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- ResearchGate. (n.d.). Analytical method validation: A brief review.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
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- ScienceDaily. (2018, November 9). Powerful method probes small-molecule structures.
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- Crysdot LLC. (n.d.). This compound - Aliphatic Hydrocarbon.
- MolCore. (n.d.). 1236132-25-4 | this compound.
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Methodological & Application
Application Notes and Protocols: Cis-4-(Aminomethyl)cyclohexanol Hydrochloride as a Versatile Scaffold in Organic Synthesis
Introduction: The Strategic Value of a Pre-organized Scaffold
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Cis-4-(Aminomethyl)cyclohexanol hydrochloride (C₇H₁₆ClNO, MW: 165.66 g/mol ) represents a uniquely valuable scaffold.[1] Its cyclohexane core provides a rigid, three-dimensional structure that departs from the flat, aromatic rings prevalent in many drug candidates, offering an avenue to explore new chemical space. The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]
The defining feature of this molecule is the cis-stereochemical relationship between the primary amine and the hydroxyl group. This 1,4-disubstitution pattern, locked into a stable chair conformation, pre-organizes the functional groups into a specific spatial arrangement.[1] This constrained geometry is paramount, as it can facilitate precise interactions with biological targets like enzyme active sites or receptors, where three-dimensional complementarity is key to potency and selectivity.[1] This application note will explore the strategic application of this building block, detailing its reactivity and providing a practical protocol for its use in synthesis.
Physicochemical and Structural Properties
A foundational understanding of the building block's properties is essential for its effective use. The molecule's reactivity is dictated by its two primary functional groups: the nucleophilic primary amine (-NH₂) and the hydroxyl group (-OH).
| Property | Value/Description | Source |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| CAS Number | 1236132-25-4 | [1] |
| Appearance | Solid | |
| Melting Point | 193-200 °C | |
| Key Functional Groups | Primary Amine, Secondary Alcohol | [1] |
| Stereochemistry | cis configuration of substituents | [1] |
| Storage | 2-8°C, may be moisture-sensitive | [1] |
The cis configuration ensures that the aminomethyl and hydroxyl groups reside on the same face of the cyclohexane ring. In its most stable chair conformation, this typically results in one substituent being axial and the other equatorial to minimize steric strain, a factor that profoundly influences its reactivity and interactions.[2]
Strategic Application in Synthesis: The Ambroxol Precursor Pathway
Cis-4-(Aminomethyl)cyclohexanol is a key intermediate in the synthesis of mucolytic agents, most notably Ambroxol.[1] Ambroxol's therapeutic action is derived from its specific stereochemical structure, making the use of a stereochemically pure starting material like the cis-isomer highly advantageous.
The synthetic utility of cis-4-(aminomethyl)cyclohexanol lies in the differential reactivity of its amine and hydroxyl groups. The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. The secondary hydroxyl group can be acylated, etherified, or oxidized. This orthogonality allows for selective functionalization, a cornerstone of complex molecule synthesis.
Below is a representative synthetic workflow illustrating the transformation of a related precursor, cis-4-aminocyclohexanol, into a key intermediate for pharmacologically active molecules. This pathway highlights the principles that also apply to its aminomethyl analog.
Caption: A generalized workflow for utilizing a cis-4-aminocyclohexanol scaffold.
Protocol: Synthesis of an N-Acylated Cyclohexanol Derivative
This protocol details a common transformation: the selective N-acylation of the primary amine. This is a foundational step in many synthetic routes that use this building block. The procedure is based on established chemical principles for amide bond formation.
Objective: To synthesize N-((cis-4-hydroxycyclohexyl)methyl)-2-amino-3,5-dibromobenzamide, a key intermediate analogous to the structure of Ambroxol.
Materials:
-
This compound
-
2-Amino-3,5-dibromobenzoyl chloride (or the corresponding carboxylic acid with a coupling agent)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Free Amine:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water or methanol.
-
Add a base such as sodium hydroxide or a strong basic ion-exchange resin to neutralize the hydrochloride salt and generate the free amine.
-
Extract the free amine into an organic solvent like ethyl acetate or DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of cis-4-(Aminomethyl)cyclohexanol. Causality: The hydrochloride salt must be neutralized to unmask the nucleophilic primary amine for the subsequent acylation reaction.
-
-
Acylation Reaction:
-
Dissolve the free amine (1.0 eq) in anhydrous THF or DCM in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-amino-3,5-dibromobenzoyl chloride (1.0 eq) in anhydrous THF or DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, such as O-acylation or double acylation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more organic solvent (e.g., ethyl acetate) if needed.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine. Causality: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.
-
Mechanistic Considerations and Experimental Insights
The success of the described protocol hinges on the chemoselectivity of the acylation. The primary amine is significantly more nucleophilic than the secondary alcohol, allowing for selective N-acylation under these conditions. Using a non-nucleophilic base like triethylamine is crucial; a nucleophilic base could compete with the building block's amine in reacting with the acyl chloride.
The choice of solvent is also important. Aprotic solvents like THF or DCM are ideal as they solubilize the reactants without interfering with the reaction. The stereochemistry of the cis starting material is retained throughout this reaction sequence, as no bonds to the stereocenters of the cyclohexane ring are broken. This conservation of stereochemistry is a key advantage of using such a well-defined building block.[3]
Broader Applications in Drug Development
The utility of this compound extends beyond mucolytic agents. Its rigid scaffold is valuable for constructing molecules targeting a range of biological systems:
-
CNS Agents: The cyclohexane core serves as a bioisostere for aromatic rings, potentially improving metabolic stability and solubility, which are critical for drugs targeting the central nervous system.[4]
-
Enzyme Inhibitors: The defined spatial orientation of the amine and hydroxyl groups can be exploited to design potent and selective enzyme inhibitors by mimicking the transition state or binding to specific pockets in an enzyme's active site.[1]
-
Polymer Chemistry: The difunctional nature of the molecule makes it a useful monomer or cross-linking agent in the synthesis of advanced polymers and materials.[1]
Conclusion
This compound is more than a simple difunctional molecule; it is a stereochemically defined building block that offers synthetic chemists a reliable and rigid scaffold to build molecular complexity. Its pre-organized cis geometry provides a distinct advantage in designing molecules with precise three-dimensional structures for targeted biological interactions. The protocols and principles outlined in this note demonstrate its practical utility and underscore its importance as a valuable tool in the modern synthetic chemist's arsenal for drug discovery and materials science.
References
-
Vallejos, G. G., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Request PDF. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]
-
Takamura, H., et al. (2019). Stereodivergent and Stereoselective Synthesis of cis- and trans-4-Substituted Prolinols. Heterocycles. [Link]
-
ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. [Link]
Sources
The Strategic Application of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Modern Medicinal Chemistry
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Saturated carbocyclic scaffolds have emerged as privileged motifs in this endeavor, offering a three-dimensional architecture that can effectively probe the intricate topographies of biological targets. Among these, the 1,4-disubstituted cyclohexane ring system provides a rigid and well-defined conformational framework. This application note focuses on cis-4-(Aminomethyl)cyclohexanol hydrochloride , a versatile bifunctional building block that leverages the unique stereochemical properties of the cis-cyclohexane chair conformation to orient functional groups in distinct spatial arrangements.
The cis configuration places one substituent in an axial position and the other in an equatorial position, leading to specific vectoral properties that can be exploited in structure-activity relationship (SAR) studies.[1] This is in contrast to the trans isomer, where both substituents can occupy equatorial positions, resulting in a different spatial relationship between the functional groups.[1] The aminomethyl and hydroxyl moieties of cis-4-(Aminomethyl)cyclohexanol offer two key points for chemical diversification, enabling its incorporation into a wide array of molecular architectures. This guide will provide an in-depth exploration of the applications of this valuable building block, complete with detailed synthetic protocols and insights into its role in the design of innovative therapeutic agents.
Physicochemical Properties and Structural Considerations
This compound is a white to off-white solid with good solubility in polar solvents such as water and methanol.[2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 193-200 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
The cyclohexane ring in cis-4-(Aminomethyl)cyclohexanol predominantly adopts a chair conformation. In this conformation, the aminomethyl and hydroxyl groups are positioned in a 1,4-diaxial or 1,4-diequatorial relationship, with the diequatorial conformation being more stable. However, the cis relationship ensures that one group will be axial and the other equatorial in the most stable chair form. This fixed spatial arrangement is a key feature for medicinal chemists to exploit when designing ligands for specific binding pockets.
Core Synthetic Applications and Protocols
The primary amine and hydroxyl functionalities of this compound serve as versatile handles for a variety of chemical transformations. The following sections detail key synthetic protocols where this building block can be effectively employed.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The primary amine of cis-4-(Aminomethyl)cyclohexanol is readily acylated to form amides, a cornerstone reaction in medicinal chemistry. This transformation allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard amide coupling reaction using a carbodiimide activating agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, such as HOBt (Hydroxybenzotriazole), to suppress racemization and improve efficiency.
Rationale: The hydrochloride salt of the amine must be neutralized in situ or prior to the reaction to liberate the free amine for nucleophilic attack. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used for this purpose. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt reacts with the intermediate to form an active ester, which is less prone to side reactions and racemization.
Sources
- 1. Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Abstract
This document provides a comprehensive guide for the analytical characterization of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS: 1236132-25-4), a key building block and synthetic intermediate in pharmaceutical development.[1][2] A robust analytical strategy is paramount to ensure the compound's identity, purity, and correct stereochemistry, which are critical for downstream applications, including the synthesis of active pharmaceutical ingredients (APIs) like ambroxol.[1] We present a multi-technique workflow, detailing protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). This integrated approach provides a self-validating system for researchers, quality control analysts, and drug development professionals to unequivocally confirm the structural integrity and quality of the target compound.
Introduction
This compound is a cyclohexanol derivative featuring an aminomethyl and a hydroxyl group in a cis-1,4-substitution pattern on a cyclohexane ring.[1] The molecule's specific stereochemistry is crucial, as the spatial arrangement of its functional groups directly influences its reactivity and the stereochemical outcome of subsequent synthetic steps. The presence of the trans-isomer is a critical impurity that must be identified and quantified.
This application note moves beyond a simple listing of methods to explain the causality behind each analytical choice. We will explore how these techniques are synergistically employed to build a complete profile of the molecule, from initial structural confirmation to detailed solid-state analysis.
Figure 1: Integrated workflow for the comprehensive characterization of the target compound.
Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and, critically, the intended cis-stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H NMR is essential for confirming the cis relationship between the substituents. This is achieved by analyzing the coupling constants and signal widths of the protons attached to C1 and C4 of the cyclohexane ring, which exists in a stable chair conformation.[1] 2D NMR techniques like COSY and HSQC are used to assign all proton and carbon signals definitively.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and allow for the exchange of the labile -OH and -NH₃⁺ protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Interpretation: The key to confirming the cis-isomer lies in the signals for H1 and H4. In the chair conformation of the cis-isomer, one substituent is axial and the other is equatorial. This results in distinct chemical shifts and coupling patterns for the corresponding methine protons compared to the trans-isomer, where both substituents would be equatorial (or both axial). The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the aminomethyl group (CH-CH₂NH₂) will typically show broad multiplets due to multiple couplings. 2D NOESY can be employed to confirm the spatial proximity of protons, further validating the cis configuration.[1]
| Assignment | Expected ¹H Chemical Shift (ppm, in D₂O) | Expected ¹³C Chemical Shift (ppm, in D₂O) | Key Diagnostic Features |
| CH-OH (C1) | ~3.8-4.0 (broad multiplet) | ~68-72 | Signal width and multiplicity are indicative of the proton's axial/equatorial environment. |
| CH-CH₂NH₃⁺ (C4) | ~1.6-1.8 (multiplet) | ~35-39 | |
| -CH₂-NH₃⁺ | ~2.9-3.1 (doublet) | ~45-48 | Coupled to the C4 proton. |
| Cyclohexyl CH₂ | ~1.2-2.0 (overlapping multiplets) | ~28-35 | Complex region due to multiple non-equivalent methylene protons. |
Table 1: Expected NMR peak assignments. Actual shifts may vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR provides rapid confirmation of the presence of key functional groups. It serves as a quick identity check and fingerprint comparison against a known reference standard. For this molecule, we expect to see characteristic absorptions for the hydroxyl (-OH), amine hydrochloride (-NH₃⁺), and aliphatic C-H bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~2-5 mg) of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Apply pressure using the anvil and collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Interpretation: The presence of all key functional groups provides corroborating evidence of the compound's identity. A sharp O-H stretch can sometimes be indicative of a pure crystalline form.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 2930-2850 | C-H stretch | Aliphatic (Cyclohexyl CH₂) |
| ~1600 & ~1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~1100 | C-O stretch | Secondary Alcohol |
Table 2: Characteristic FTIR absorption bands.
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol/water (50:50).
-
Infusion: Infuse the sample directly into the ESI source or analyze the eluent from an HPLC column.
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Data Interpretation: The target compound has a molecular formula of C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da for the free base. The hydrochloride salt will dissociate in solution.
-
Expected Ion: [M+H]⁺, where M is the free base.
-
Expected m/z: 130.1232.
-
HRMS Validation: An observed mass within 5 ppm of the theoretical mass confirms the elemental formula C₇H₁₆NO⁺.
Purity and Isomer Separation
Assessing purity is critical. The primary concern is the quantification of the trans-isomer and any other process-related impurities. HPLC is the gold standard for this analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: The analysis of polar amines like our target compound by reversed-phase HPLC can be challenging due to poor retention and lack of a strong UV chromophore.[3][4] To overcome this, two primary strategies are employed:
-
Chiral Chromatography: To separate the cis and trans stereoisomers, a chiral stationary phase is required. This is the most direct and reliable method for quantifying isomeric purity.[1]
-
Derivatization: To detect and quantify other related substances at low levels, pre-column derivatization with a UV-active or fluorescent tag (e.g., OPA, FMOC-Cl) is often necessary.[3][5][6] This enhances sensitivity and improves retention on standard C18 columns.
Sources
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- 2. keyorganics.net [keyorganics.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Preparation of Experimental Solutions of cis-4-(Aminomethyl)cyclohexanol hydrochloride
An In-depth Technical Guide
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4) for experimental use. The document outlines the key physicochemical properties, provides a logical framework for solvent selection, and presents validated, step-by-step protocols for preparing both aqueous and organic stock solutions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Compound Overview
This compound is a cyclohexanol derivative featuring an aminomethyl and a hydroxyl group in a cis configuration on the cyclohexane ring.[1] With a molecular weight of 165.66 g/mol , this compound serves as a versatile building block in medicinal chemistry and a reference standard.[1][2][3] Its applications are found in the synthesis of complex organic molecules, the study of protein-ligand interactions, and as a precursor in the development of therapeutic agents.[1] The hydrochloride salt form is specifically designed to enhance its solubility and bioavailability, particularly in aqueous media.[1] Understanding the correct procedure for dissolving this compound is the foundational first step for any successful downstream experiment.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is critical for accurate solution preparation and safe handling.
Key Compound Specifications
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1236132-25-4 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO | [1][2][3] |
| Molecular Weight | 165.66 g/mol | [1][2][3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2][3] |
| Storage Temperature | Room temperature or 2-8°C, under inert gas | [3][4] |
Solubility Profile
While specific quantitative solubility data (e.g., mg/mL) is not extensively published, the chemical nature of the compound provides a strong basis for solvent selection.
-
Aqueous Solvents (High Solubility): As a hydrochloride salt, the molecule is ionic. The protonated amine group significantly increases its polarity, making it highly soluble in polar protic solvents like water, phosphate-buffered saline (PBS), and methanol. A related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, is noted for its high solubility in such polar solvents.[5]
-
Polar Aprotic Solvents (Good Solubility): The compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
-
Non-Polar Solvents (Poor Solubility): Solubility is expected to be low in non-polar solvents such as hexane or toluene due to the compound's high polarity.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound and related structures are classified as irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[8]
Solvent Selection Strategy
The choice of solvent is dictated by the requirements of the downstream application. The primary decision is between an aqueous-based system, typically for biological assays, and an organic solvent, often used for chemical synthesis or when high concentrations are required that exceed aqueous solubility.
Sources
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- 2. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]
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- 4. 56239-26-0|cis-4-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]
- 6. fishersci.com [fishersci.com]
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- 8. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Elucidating the Structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural characterization and stereochemical confirmation of cis-4-(aminomethyl)cyclohexanol hydrochloride. As a key building block in medicinal chemistry, unambiguous structural verification is paramount. This document provides a step-by-step methodology for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, and in-depth data analysis. The causality behind experimental choices is explained, empowering researchers to adapt and troubleshoot the protocol effectively. Particular emphasis is placed on the interpretation of coupling constants to definitively establish the cis-stereochemistry of the cyclohexane ring substituents.
Introduction: The Importance of Structural Verification
This compound is a valuable bifunctional molecule utilized in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a critical role in determining the pharmacological activity and safety profile of the final drug substance. Therefore, rigorous structural and stereochemical analysis is a non-negotiable aspect of quality control and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note serves as a practical guide for obtaining high-quality NMR data for this compound and for interpreting the resulting spectra to confirm its identity and stereochemistry.
Foundational Principles: Why These Methods Work
The protocol outlined below is designed to provide a comprehensive structural "fingerprint" of the molecule.
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This is instrumental in tracing the proton network within the cyclohexane ring and the aminomethyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[4][5] This provides a direct link between the ¹H and ¹³C spectra, facilitating unambiguous assignment of all resonances.
The key to confirming the cis-stereochemistry lies in the analysis of the ³J coupling constants (coupling through three bonds) between vicinal protons on the cyclohexane ring. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[6] In a chair conformation, trans-diaxial protons have a dihedral angle of approximately 180°, resulting in a large coupling constant (typically 10-12 Hz). In contrast, axial-equatorial and equatorial-equatorial protons have dihedral angles of around 60°, leading to smaller coupling constants (typically 2-5 Hz).[6][7] By analyzing the splitting patterns of the cyclohexane ring protons, we can deduce their axial or equatorial orientation and, consequently, the cis relationship of the substituents.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | High Purity (≥98%) |
| Deuterium Oxide (D₂O) | 99.9 atom % D |
| Methanol-d₄ (CD₃OD) | 99.8 atom % D |
| 5 mm NMR Tubes | High-precision, clean, and dry |
| Pipettes and Vials | Clean and dry |
Detailed Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential.[8]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For a molecule with a molecular weight of 165.66 g/mol , this will yield a concentration of approximately 90-180 mM in 0.7 mL of solvent, which is ample for both ¹H and ¹³C NMR experiments.
-
Solvent Selection: Due to the polar nature of the amine hydrochloride, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are the recommended solvents.[9]
-
D₂O: Ideal for dissolving polar compounds. Note that the -OH and -NH₃⁺ protons will exchange with deuterium and may not be observable or will appear as a broad signal. The residual HOD signal will appear around 4.79 ppm.
-
CD₃OD: Also an excellent solvent for polar molecules. The -OH and -NH₃⁺ protons will also exchange with the deuterium of the solvent's hydroxyl group. The residual CHD₂OD signal appears around 3.31 ppm.
-
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's probe (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
NMR Instrument Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer used. These parameters are suitable for a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse | For routine 1D proton acquisition. |
| Pulse Angle | 45° | Provides a good balance between signal intensity and allowing for a shorter relaxation delay.[7] |
| Spectral Width | -1 to 10 ppm | Sufficient to cover the expected chemical shifts for aliphatic protons. |
| Acquisition Time | ~4 seconds | Ensures good digital resolution.[10] |
| Relaxation Delay | 1 second | Allows for adequate relaxation of protons between scans for this small molecule. |
| Number of Scans | 16 | Should provide a good signal-to-noise ratio for the given sample concentration. |
| Parameter | Recommended Value | Rationale |
| Pulse Program | Single pulse with proton decoupling | To obtain a spectrum with singlets for each carbon, simplifying interpretation. |
| Pulse Angle | 30° | A smaller pulse angle helps to mitigate issues with long T₁ relaxation times for quaternary carbons, although none are present in this molecule. It is good practice for quantitative accuracy.[10] |
| Spectral Width | 0 to 80 ppm | Appropriate for the expected chemical shifts of sp³ hybridized carbons. |
| Acquisition Time | ~4 seconds | Provides good digital resolution.[10] |
| Relaxation Delay | 2 seconds | A longer delay ensures more complete relaxation of carbon nuclei, which have longer T₁ values than protons. |
| Number of Scans | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Parameter | Recommended Value | Rationale |
| Pulse Program | Gradient-selected COSY (gCOSY) | Provides good artifact suppression.[11] |
| Spectral Width (F1 and F2) | Same as ¹H NMR | To correlate all protons in the ¹H spectrum. |
| Number of Increments (F1) | 256 | A reasonable number of increments for good resolution in the indirect dimension. |
| Number of Scans | 4-8 | Sufficient for good signal-to-noise. |
| Parameter | Recommended Value | Rationale |
| Pulse Program | Gradient-selected, multiplicity-edited HSQC | To correlate protons with their directly attached carbons and to differentiate CH/CH₃ from CH₂ signals.[12] |
| Spectral Width (F2 - ¹H) | Same as ¹H NMR | To cover all proton chemical shifts. |
| Spectral Width (F1 - ¹³C) | Same as ¹³C NMR | To cover all carbon chemical shifts. |
| Number of Increments (F1) | 128-256 | For adequate resolution in the carbon dimension. |
| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. |
Data Processing and Analysis
Predicted NMR Spectra
While experimental data is the gold standard, predicted spectra can be a useful guide for spectral assignment. Online prediction tools can provide estimated chemical shifts.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for cis-4-(Aminomethyl)cyclohexanol (Note: these are estimates and will vary with solvent and pH. The hydrochloride form will influence the shifts of nearby protons and carbons.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-H (methine) | ~3.5-3.8 | ~68-72 |
| C2,6-H (methylene) | ~1.3-1.6 (axial & equatorial) | ~30-34 |
| C3,5-H (methylene) | ~1.2-1.5 (axial & equatorial) | ~28-32 |
| C4-H (methine) | ~1.6-1.9 | ~35-39 |
| C7-H (aminomethyl) | ~2.6-2.9 | ~45-49 |
Step-by-Step Spectral Interpretation
-
¹H Spectrum Analysis:
-
Identify the number of distinct proton signals. Due to the molecule's symmetry, you should expect to see signals for the methine proton at C1, the methylene protons at C2/C6, the methylene protons at C3/C5, the methine proton at C4, and the aminomethyl protons at C7.
-
The signals for the cyclohexane ring protons will likely overlap, forming a complex multiplet region. The aminomethyl protons (CH₂-NH₃⁺) will likely appear as a triplet (if coupled to the C4 proton) or a singlet (if exchange is rapid). The methine proton at C1 (CH-OH) will also be a multiplet.
-
-
¹³C Spectrum Analysis:
-
Identify the number of distinct carbon signals. Due to symmetry, you should observe five signals corresponding to C1, C2/C6, C3/C5, C4, and C7.
-
-
HSQC Spectrum Analysis:
-
Correlate each proton signal to its directly attached carbon. This will allow for the definitive assignment of the carbon signals based on the more easily assigned proton signals (or vice-versa). For example, the downfield carbon signal around 68-72 ppm will show a correlation to the downfield methine proton signal, confirming this as C1 and H1.
-
-
COSY Spectrum Analysis:
-
Trace the connectivity of the protons. Start with a relatively well-resolved signal, for example, the methine proton at C1. This proton should show a correlation to the protons on C2 and C6. These protons, in turn, will show correlations to the protons on C3 and C5, and so on, allowing you to "walk" around the cyclohexane ring.
-
The methine proton at C4 should show correlations to the protons on C3 and C5, as well as to the aminomethyl protons at C7.
-
Confirmation of cis-Stereochemistry
This is the most critical part of the analysis. The cis configuration means that both the hydroxyl and aminomethyl groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.
-
Focus on the H1 Methine Proton: This proton is attached to the carbon bearing the hydroxyl group. Its splitting pattern will reveal its orientation.
-
Analyze the Coupling Constants:
-
If H1 is axial: It will have two vicinal axial neighbors (on C2 and C6) and two vicinal equatorial neighbors. Therefore, it should appear as a triplet of triplets (or a more complex multiplet) with two large coupling constants (³J_ax-ax ≈ 10-12 Hz) and two small coupling constants (³J_ax-eq ≈ 2-5 Hz).
-
If H1 is equatorial: It will have two vicinal axial neighbors and two vicinal equatorial neighbors. It will appear as a multiplet with predominantly small coupling constants (³J_eq-ax ≈ 2-5 Hz and ³J_eq-eq ≈ 2-5 Hz).
-
-
Examine the H4 Methine Proton: A similar analysis of the splitting pattern of the H4 proton will provide complementary information about its orientation.
Visualizing the Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
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Application Notes & Protocols: The Synthesis of Ambroxol Hydrochloride Utilizing cis-4-(Aminomethyl)cyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to a Classic Mucolytic Agent
Ambroxol hydrochloride is a widely recognized mucolytic agent, valued for its efficacy in treating respiratory conditions characterized by excessive or viscous mucus.[1] Chemically designated as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, its synthesis has been extensively documented, traditionally commencing from trans-4-aminocyclohexanol.[2][3] This document outlines a novel, exploratory synthetic pathway for ambroxol hydrochloride, employing cis-4-(aminomethyl)cyclohexanol hydrochloride as a key starting material.
While the conventional synthesis leads to the trans isomer of ambroxol, the use of a cis starting material presents an intriguing scientific inquiry into the reaction's stereochemical outcome. Furthermore, the specified starting material introduces a methylene spacer between the cyclohexyl ring and the amino group, which will result in a structurally distinct analog of ambroxol. These application notes provide a comprehensive, theoretical framework for this synthesis, grounded in established chemical principles and adapted from validated protocols for the synthesis of ambroxol itself.
Chemical Properties of Key Reagents
A thorough understanding of the physicochemical properties of the reactants is fundamental to a successful synthesis. The table below summarizes the key characteristics of the starting materials and the target compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 1236132-25-4 | C₇H₁₆ClNO | 165.66 | Solid |
| 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO | 278.93 | Yellow Solid |
| Ambroxol hydrochloride (for comparison) | 23828-92-4 | C₁₃H₁₉Br₂ClN₂O | 414.57 | White to yellowish crystalline powder |
Proposed Synthetic Pathway: Reductive Amination
The most direct and industrially favored method for synthesizing ambroxol is through reductive amination.[4] This approach involves the condensation of an amine with an aldehyde to form a Schiff base (imine), which is then reduced to the corresponding amine.[5] We will adapt this robust methodology for the reaction between this compound and 2-amino-3,5-dibromobenzaldehyde.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Schiff Base Formation: The primary amine of cis-4-(aminomethyl)cyclohexanol reacts with the aldehyde group of 2-amino-3,5-dibromobenzaldehyde to form a protonated imine intermediate (Schiff base). This reaction is typically carried out in a suitable organic solvent.
-
Reduction: The imine intermediate is then reduced to the secondary amine using a selective reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.[6][7] The choice of reducing agent is critical to avoid the reduction of other functional groups.
The final step involves the salification of the resulting ambroxol analog base with hydrochloric acid to yield the hydrochloride salt, which often exhibits improved stability and solubility.[6]
Caption: Proposed synthetic pathway for the ambroxol analog.
Experimental Protocols
The following protocols are adapted from established methods for ambroxol synthesis and should be performed by qualified personnel in a controlled laboratory setting.[6][8]
Protocol 1: Synthesis of the Ambroxol Analog
Materials:
-
This compound
-
2-Amino-3,5-dibromobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (concentrated)
-
Acetone
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1 equivalent) and this compound (1.1 equivalents) in methanol.
-
Add a suitable base (e.g., triethylamine, 1.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation of the Base:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ambroxol analog base.
-
-
Salification:
-
Dissolve the crude base in acetone.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.
-
A precipitate should form. Continue stirring for 1 hour in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the ambroxol analog hydrochloride.[6]
-
Protocol 2: Purification and Characterization
Purification:
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to improve purity.
Characterization:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method.[9][10]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.[11]
-
Detection: UV at approximately 245 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized analog.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Caption: General experimental workflow for synthesis and analysis.
Expected Outcomes and Scientific Insights
The use of this compound as a starting material is anticipated to yield a novel analog of ambroxol. The key points of consideration for researchers undertaking this synthesis are:
-
Stereochemistry: The final product is expected to retain the cis configuration of the starting cyclohexyl ring. This is in contrast to the trans configuration of ambroxol. The biological activity of this cis analog compared to the trans isomer would be a valuable area for further investigation.
-
Pharmacological Profile: The introduction of a methylene spacer between the cyclohexyl ring and the nitrogen atom may alter the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities. These changes could significantly impact its pharmacokinetic and pharmacodynamic properties.
-
Impurity Profile: The synthesis may produce unique impurities, including any unreacted starting materials, the intermediate Schiff base, and potentially by-products from over-reduction. A thorough characterization of the impurity profile is essential for any future drug development activities. The cis isomer of ambroxol is a known impurity in the synthesis of the trans form, highlighting the importance of stereochemical control.[11]
Conclusion
This document provides a detailed theoretical framework for the synthesis of an ambroxol analog using this compound. By adapting the well-established reductive amination protocol, researchers can explore the synthesis of this novel compound. The provided protocols for synthesis, purification, and characterization serve as a comprehensive guide for this endeavor. The potential to create a new molecule with a distinct stereochemistry and pharmacological profile underscores the importance of continued exploration in synthetic medicinal chemistry.
References
- BenchChem. (n.d.). This compound | 1236132-25-4.
- BenchChem. (n.d.). Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride.
- Thummala, V. R. R., Ivaturi, M. R., & Nittala, S. R. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(2), 247–263.
- BenchChem. (n.d.). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.
- Key Organics. (n.d.). cis-4-(aminomethyl)cyclohexanol hcl.
- Quick Company. (n.d.). A Process For The Preparation Of Ambroxol.
- Li, M. (2013). Synthesis method of ambroxol hydrochloride compound.
- Ji'nan Shengkejia Technology Co., Ltd. (2015). Synthesis method of ambroxol hydrochloride.
- ChemicalBook. (n.d.). Ambroxol hydrochloride synthesis.
- BLD Pharm. (n.d.). 56239-26-0 | cis-4-Aminocyclohexanol hydrochloride.
- Thummala, V. R. R., Ivaturi, M. R., & Nittala, S. R. (2014).
- Saheli, S. (2022). Process for the preparation of highly pure crystalline ambroxol hydrochloride.
- Sigma-Aldrich. (n.d.). cis-4-Amino-cyclohexanol hydrochloride 97%.
- China Pharmaceutical University. (2021). Synthetic method of ambroxol hydrochloride.
- Shandong Luoxin Pharmaceutical Group Stock Co., Ltd. (2013). Preparation method of ambroxol hydrochloride.
- Manasa Life Sciences. (n.d.). Cis-4-Aminocyclohexanol Hydrochloride.
- BenchChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde human metabolite of ambroxol.
- ChemicalBook. (n.d.). cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet.
- Rios-Lombardía, N., Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Boehringer Ingelheim GmbH. (1998). Production of trans-4-amino-cyclohexanol from paracetamol.
- Amatangelo, E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Nanjing University of Technology. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Nanjing University of Technology. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- Magis Farmaceutici S.p.A. (1985). Aminocyclohexanol derivatives having an expectorant activity, process for their preparation and pharmaceutical compositions cont.
- Hartmut, D. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharm Anal Chem, 9, 259.
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Application Note: High-Sensitivity Mass Spectrometric Analysis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Abstract
This application note provides a comprehensive guide for the sensitive and robust analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a key pharmaceutical intermediate and building block, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature, this analyte presents unique challenges for retention and detection. Herein, we detail a validated protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation, followed by electrospray ionization and tandem mass spectrometry for selective and sensitive quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the characterization and quantification of this and structurally related polar compounds.
Introduction
Cis-4-(Aminomethyl)cyclohexanol is a bifunctional alicyclic compound featuring both a primary amine and a primary alcohol. In its hydrochloride salt form, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its polarity, stemming from the hydroxyl and aminomethyl functional groups, makes it a challenging analyte for traditional reversed-phase liquid chromatography, where it often exhibits poor retention and co-elutes with the solvent front, leading to significant matrix effects and poor sensitivity.[2][3]
Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis for its high sensitivity and selectivity.[4] When coupled with an appropriate chromatographic separation technique, LC-MS/MS provides a powerful platform for the definitive identification and quantification of pharmaceutical intermediates and impurities. This application note addresses the analytical challenges posed by this compound by leveraging the strengths of HILIC-MS/MS.
Causality of Experimental Choices
The selection of HILIC is predicated on its unique ability to retain and separate highly polar compounds.[5] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[6][7] For a small, polar molecule like cis-4-(Aminomethyl)cyclohexanol, this approach is paramount for achieving the necessary chromatographic resolution from endogenous matrix components.
Electrospray ionization (ESI) in the positive ion mode is the chosen method for ion generation. The primary amine in the analyte readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion, which is essential for sensitive mass spectrometric detection.[8][9] Tandem mass spectrometry (MS/MS) is employed for its unparalleled selectivity and signal-to-noise enhancement. By selecting the protonated molecule as the precursor ion and monitoring a specific, high-abundance fragment ion, we can confidently identify and quantify the analyte even in complex matrices.[10]
Experimental Workflow
The overall experimental workflow is designed to ensure reproducibility and accuracy from sample preparation to data analysis. Each step is optimized to address the specific physicochemical properties of this compound.
Caption: Experimental workflow for the analysis of this compound.
Protocols
Part 1: Sample and Standard Preparation
A critical aspect of analyzing polar compounds is the prevention of analyte loss due to adsorption and ensuring compatibility with the HILIC mobile phase.
Protocol:
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 90:10 (v/v) acetonitrile/deionized water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For unknown samples, dissolve them in the same diluent as the working standards to an expected concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Rationale: The use of a high percentage of acetonitrile in the sample diluent is crucial for maintaining peak shape integrity in HILIC by minimizing solvent mismatch with the initial mobile phase conditions.
Part 2: LC-MS/MS Analysis
This section details the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 min, hold at 60% B for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | |
| Precursor Ion (m/z) | 130.1 |
| Product Ion (m/z) | 112.1, 95.1 |
| Collision Energy (eV) | 15 (for 112.1), 25 (for 95.1) |
| Dwell Time | 100 ms |
Rationale: The use of an amide-based HILIC column provides excellent retention for small polar amines. Ammonium formate and formic acid in the mobile phase serve to improve peak shape and enhance ionization efficiency in positive ESI mode.[8]
Data Analysis and Expected Results
Predicted Mass Spectrum and Fragmentation Pathway
The free base of cis-4-(Aminomethyl)cyclohexanol has a monoisotopic mass of 129.1154 g/mol . In positive ESI, it will be readily protonated at the primary amine to form the precursor ion [M+H]⁺ with a theoretical m/z of 130.1232.
Collision-induced dissociation (CID) of the precursor ion is expected to proceed through characteristic pathways for alicyclic amines and alcohols. The primary fragmentation is predicted to be the loss of a water molecule (H₂O, 18.01 Da) from the protonated molecule, resulting in a product ion at m/z 112.1 . A subsequent or alternative fragmentation could involve the loss of ammonia (NH₃, 17.03 Da) from the cyclohexyl ring after rearrangement, leading to a fragment at m/z 95.1 . This prediction is supported by the known fragmentation patterns of similar structures, such as trans-4-Aminocyclohexanol.[1]
Caption: Predicted fragmentation pathway of protonated cis-4-(Aminomethyl)cyclohexanol.
Quantification
A linear calibration curve should be generated by plotting the peak area of the primary product ion (m/z 112.1) against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) of >0.99 is expected, demonstrating the suitability of the method for quantitative analysis. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following system suitability and validation parameters should be assessed:
-
Specificity: Analysis of a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: As described above, with a minimum of five non-zero concentration levels.
-
Precision: Replicate injections (n=6) of a mid-level standard should yield a relative standard deviation (RSD) of <15%.
-
Accuracy: The calculated concentration of quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on a signal-to-noise ratio of 3 and 10, respectively.
Conclusion
This application note presents a robust and sensitive HILIC-LC-MS/MS method for the analysis of this compound. The described protocol overcomes the challenges associated with the analysis of this polar compound, providing a reliable workflow for its identification and quantification in various sample matrices. The principles and methodologies outlined herein are also applicable to the analysis of other small, polar molecules in pharmaceutical development and research.
References
-
BioPharma Services. (n.d.). Method Development: Polar Compounds. Retrieved from [Link]
-
Gika, H. G., & Theodoridis, G. A. (2011). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 879(17-18), 1233-1240. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Metabolites in Milk and Infant Formula. Retrieved from [Link]
- Wilson, I. D., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics. Royal Society of Chemistry.
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-4-Aminocyclohexanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. Retrieved from [Link]
-
MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6121. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-. Retrieved from [Link]
-
Wiley Online Library. (2016). Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides. Journal of Separation Science, 39(12), 2265-2274. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Khan Academy. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
-
EurekAlert!. (2022). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Retrieved from [Link]
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- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Cyclohexanol, 1-methyl-4-(1-methylethenyl)- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
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- 7. books.rsc.org [books.rsc.org]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclohexanol, 4-methyl- [webbook.nist.gov]
Application Notes and Protocols for cis-4-(Aminomethyl)cyclohexanol hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4). This document is structured to deliver not only procedural steps but also the underlying scientific rationale to ensure experimental success and safety.
Introduction: Understanding the Molecule
This compound is a bifunctional cycloaliphatic compound featuring a primary amine and a hydroxyl group in a cis-1,4-substitution pattern on a cyclohexane ring.[1] Its hydrochloride salt form enhances aqueous solubility and stability.[1] The specific stereochemistry of the cis-isomer imparts distinct physical and chemical properties that are critical to its application, particularly as a key intermediate in the synthesis of pharmaceuticals like the mucolytic agent Ambroxol.[1] A thorough understanding of its properties is paramount for its effective and safe use in research and development.
Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 193-200 °C | |
| Storage Temperature | 2-8°C |
Safety and Hazard Management
This compound is classified as an acute oral toxicant and can cause serious eye damage. Adherence to strict safety protocols is non-negotiable.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are oral toxicity and severe eye irritation. Therefore, a comprehensive PPE strategy is essential.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Stability
The long-term stability of this compound is contingent on proper storage conditions. As an amino alcohol, it is susceptible to degradation from atmospheric moisture and carbon dioxide.
Long-Term Storage of Solid Compound
For optimal shelf-life, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to air.
Solution Stability
While specific data on the solution stability of this compound is not extensively published, general principles for amino alcohols apply. Aqueous solutions are susceptible to microbial growth and should be prepared fresh. If storage of solutions is necessary, they should be filter-sterilized and stored at 2-8°C for short periods. The pH of the solution can significantly impact stability; acidic conditions will favor the protonated amine, which is generally more stable against oxidation.
Incompatible Materials
To prevent hazardous reactions, avoid contact with strong oxidizing agents.
Experimental Protocols
The following protocols are designed to provide a framework for the safe and effective use of this compound in a laboratory setting.
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in an aqueous buffer.
-
Preparation: In a certified chemical fume hood, weigh the desired amount of this compound using an analytical balance.
-
Dissolution: In a sterile container, add the weighed compound to a suitable volume of a pre-chilled (2-8°C) aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mixing: Gently agitate the solution until the solid is completely dissolved. Avoid vigorous vortexing to minimize the introduction of air.
-
Sterilization (Optional): If the solution is to be used in a sterile application, filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution at 2-8°C. It is recommended to use the solution within a short timeframe. For longer-term storage, consider preparing aliquots and freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.
Workflow for Use as a Synthetic Intermediate
The primary application of this compound is as a building block in organic synthesis, for instance, in the preparation of Ambroxol.[1]
Caption: A generalized workflow for the use of this compound in organic synthesis.
Forced Degradation and Stability Indicating Methods
For drug development professionals, understanding the degradation pathways of a molecule is crucial for developing stable formulations and analytical methods.[3][4][5] Forced degradation studies intentionally stress the molecule to predict its degradation profile.[6][7]
Conceptual Framework for Forced Degradation Studies
Caption: A conceptual diagram illustrating the stress conditions applied in forced degradation studies.
Analytical Considerations
Conclusion
This compound is a valuable chemical intermediate with important applications in pharmaceutical synthesis. Its safe and effective use hinges on a clear understanding of its chemical properties, hazards, and stability. The guidelines and protocols outlined in this document are intended to provide a solid foundation for researchers and developers working with this compound. Adherence to these recommendations will contribute to the generation of reliable scientific data and the maintenance of a safe laboratory environment.
References
-
MedCrave. Forced Degradation Studies. [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
Crysdot. This compound. [Link]
Sources
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- 2. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Troubleshooting & Optimization
cis-4-(Aminomethyl)cyclohexanol hydrochloride solubility problems and solutions
Technical Support Center: cis-4-(Aminomethyl)cyclohexanol hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide you with in-depth, field-proven insights into the handling and application of this versatile chemical intermediate. As researchers ourselves, we understand that unexpected experimental behavior, particularly with solubility, can be a significant roadblock. This guide moves beyond simple data sheets to explain the causality behind the challenges you may face and provides robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound is a cyclohexanol derivative with the chemical formula C₇H₁₆ClNO.[1] It serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its key structural features—a cyclohexane ring, a primary amine (as a hydrochloride salt), and a hydroxyl group—make it a versatile intermediate for synthesizing more complex molecules, including potential antihypertensive agents and other therapeutic compounds.[1] It is notably used as a synthetic intermediate in the development of mucolytic agents like ambroxol hydrochloride.[1]
Q2: Why is this compound supplied as a hydrochloride (HCl) salt?
A: The hydrochloride salt form is intentionally prepared to improve the compound's overall stability and handling characteristics. Many organic molecules containing amine groups are converted to hydrochloride salts to increase their solubility in aqueous solutions and enhance their bioavailability in pharmaceutical applications.[2][3] The salt form is an ionic solid, which is typically more crystalline, less volatile, and easier to weigh and handle accurately compared to the corresponding free amine, which may be an oil or a low-melting solid.
Q3: In which solvents is this compound expected to be soluble?
A: As an ionic salt, it exhibits the highest solubility in polar protic solvents. You can expect good solubility in:
-
Water
-
Methanol
-
Dimethyl Sulfoxide (DMSO) [4]
It will have significantly lower solubility in less polar organic solvents such as ethyl acetate, dichloromethane, and especially non-polar solvents like hexane or toluene. The cyclohexane ring provides some lipophilic character, but the ionic nature of the amine salt dominates its solubility profile.[5]
Q4: I'm trying to dissolve the compound in a neutral aqueous buffer (like PBS pH 7.4) and it's not dissolving well. Why?
A: This is a classic pH-dependent solubility issue. While the HCl salt form promotes water solubility, the equilibrium between the protonated (soluble) form and the neutral free base (less soluble) is governed by the pH of the solution and the pKa of the aminomethyl group.[6][7] At a pH of 7.4, a significant fraction of the compound may convert to its less soluble free amine form, causing it to precipitate or remain undissolved. To maintain solubility, the pH of the solution should generally be kept acidic.
Q5: How exactly does pH influence the solubility of this compound?
A: The aminomethyl group on the molecule is a weak base. When reacted with hydrochloric acid, it forms a water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻).[8] This equilibrium is reversible and pH-sensitive.
-
In Acidic Conditions (Low pH): The equilibrium shifts to favor the protonated, ionic ammonium salt form (R-CH₂NH₃⁺). This form is highly polar and readily dissolves in water.
-
In Basic Conditions (High pH): Excess hydroxide ions (OH⁻) will deprotonate the ammonium ion, shifting the equilibrium towards the neutral, uncharged "free amine" form (R-CH₂NH₂). This free amine is significantly less polar and thus much less soluble in water, often leading to precipitation.[7]
This relationship is fundamental to troubleshooting solubility issues.
Troubleshooting Guide: Dissolution Protocols & Methodologies
This section provides detailed, step-by-step solutions to specific solubility challenges you may encounter during your experiments.
Problem 1: Poor or Incomplete Dissolution in Aqueous Solutions (Water, Buffers)
You are attempting to make a stock solution in water or a common biological buffer (e.g., PBS, TRIS) and observe cloudiness, suspended particles, or material settling at the bottom.
The most likely cause is that the pH of your final solution is too high (too close to or above the pKa of the amine), causing the compound to convert to its poorly soluble free base form. Another possibility, though less common, is the "common ion effect," where solubility decreases in a solvent already containing a high concentration of chloride ions.[6]
The following workflow diagram outlines the decision-making process for addressing aqueous solubility issues.
Caption: Troubleshooting workflow for aqueous solubility.
-
Preparation: Add your desired mass of this compound to the required volume of aqueous solvent (e.g., deionized water, buffer). Stir at room temperature.
-
Observation: If the solid does not dissolve completely, use a calibrated pH meter to measure the pH of the suspension.
-
Adjustment: Add 0.1 M HCl dropwise while stirring. Monitor the pH and observe the solution's clarity.
-
Endpoint: Continue adding acid until all the solid material has dissolved. A final pH in the range of 3.5-5.5 is often sufficient. Record the final pH of your stock solution.
-
Caution: Avoid adding a large excess of acid unless required by your experimental design, as it could affect downstream processes.
For compounds that are challenging to dissolve even at low pH, or if pH modification is not possible, a co-solvent can be effective.
-
Preparation: Weigh the required amount of the compound.
-
Initial Dissolution: Add a small volume of a water-miscible organic solvent, such as DMSO or ethanol, to the solid. A common starting point is 5-10% of your final target volume. Swirl or vortex until the solid is fully dissolved in this small volume.
-
Dilution: Slowly add the aqueous solvent (water or buffer) to the concentrated organic solution, stirring continuously, until you reach the final desired volume. This method, known as adding an antisolvent, should be done carefully to avoid precipitation.[9]
Problem 2: Poor Solubility in Non-Polar Organic Solvents
You need to run a reaction in a non-polar organic solvent (e.g., hexane, toluene, diethyl ether) but the hydrochloride salt will not dissolve.
This is expected behavior. The hydrochloride salt is ionic and has very strong crystal lattice energy.[10] Non-polar solvents cannot effectively solvate the charged ammonium ion and the chloride counter-ion, resulting in extremely low solubility.
To achieve solubility in non-polar solvents, you must convert the salt back to its neutral, non-polar "free base" form.
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution, while stirring. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH 9-10).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The less polar free amine will preferentially move into the organic layer.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Result: The resulting product will be the free amine of cis-4-(aminomethyl)cyclohexanol, which should now be soluble in a range of organic solvents. Note that the free base may be an oil or a waxy solid.
Data Summary
The following table provides a qualitative summary of the expected solubility for this compound and its corresponding free base form.
| Solvent | Solvent Type | Expected Solubility (HCl Salt) | Expected Solubility (Free Base) | Rationale |
| Water (pH < 6) | Polar Protic | High | Low | The salt form is ionic and dissolves well in acidic water. |
| Methanol / Ethanol | Polar Protic | High | Moderate to High | Polar alcohols can solvate both the ionic salt and the polar free base. |
| DMSO | Polar Aprotic | High | High | DMSO is a powerful polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Moderately Polar | Very Low | Moderate | The free base has enough polarity to dissolve in DCM, but the salt does not. |
| Ethyl Acetate | Moderately Polar | Very Low | Moderate | Similar to DCM, suitable for extracting the free base. |
| Diethyl Ether / Hexane | Non-Polar | Insoluble | Low to Moderate | The non-polar free base shows some solubility in non-polar solvents. |
References
-
AMiner. Solubility of Organic Hydrochlorides. [Link]
-
Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Prajapati, S. et al. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Crysdot LLC. This compound. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. How come the hydrochloride salt dissolves in hexane?. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Chemistry LibreTexts. 15.13: Amines as Bases. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aminer.cn [aminer.cn]
- 8. quora.com [quora.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
Technical Support Center: Synthesis of Cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on maximizing yield and stereochemical purity. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common strategies involve the stereoselective reduction of a functionalized cyclohexane precursor. Key routes include:
-
Catalytic Hydrogenation: This is a widely used method involving the reduction of precursors like cis-4-(nitromethyl)cyclohexanol or 4-cyanocyclohexanone. The choice of catalyst and conditions is critical for achieving high cis selectivity.[1]
-
Reduction of Oximes: Starting from cyclohexanone oxime, a multi-step process involving cycloaddition and subsequent hydrogenation can yield the desired cis isomer.[2]
-
Enzymatic Reactions: Biocatalytic methods using enzymes like keto reductases (KREDs) and amine transaminases (ATAs) offer a highly selective and green alternative for producing cis-4-aminocyclohexanol from precursors like 1,4-cyclohexanedione.[3][4]
Q2: What is the main challenge in synthesizing this compound with a high yield?
The primary challenge is controlling the stereochemistry to selectively form the cis isomer over the thermodynamically more stable trans isomer.[5] During reduction steps, particularly catalytic hydrogenation, the formation of a mixture of cis and trans isomers is common. Separating these isomers can be difficult and often leads to significant yield loss. Therefore, optimizing the reaction for high diastereoselectivity is paramount.
Q3: What key factors influence the cis/trans ratio and overall yield?
Several experimental variables must be tightly controlled:
-
Catalyst Choice: The type of catalyst (e.g., Palladium, Platinum oxide, Raney Nickel) and its support significantly direct the stereochemical outcome of hydrogenation.[1][6]
-
Solvent System: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting which face is hydrogenated.
-
Temperature and Pressure: These parameters impact the reaction rate and can also affect selectivity. Milder conditions are often preferred to minimize side reactions and isomerization.[7]
-
pH (for certain routes): In aqueous or enzymatic systems, pH control is crucial for catalyst/enzyme activity and stability.[8]
Q4: Why is the hydrochloride salt form synthesized?
The free amine (cis-4-(aminomethyl)cyclohexanol) is a basic, often oily or hygroscopic compound that can be difficult to handle and purify. Converting it to the hydrochloride salt provides a stable, crystalline solid with improved handling properties, enhanced solubility in certain solvents, and a well-defined melting point, which is ideal for storage, formulation, and quality control.[1]
Synthetic Pathway Overview
Sources
- 1. benchchem.com [benchchem.com]
- 2. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. prepchem.com [prepchem.com]
- 7. bibrepo.uca.es [bibrepo.uca.es]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Aqueous Solution
Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. As a versatile building block in medicinal chemistry, particularly in the synthesis of mucolytic agents, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to proactively manage the stability of your solutions.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I've prepared a stock solution of this compound in water, and over a short period, I've noticed a decrease in its concentration. What could be the cause?
Answer:
A decrease in the concentration of your stock solution can be attributed to several factors, primarily related to chemical degradation. The two main functional groups in this compound, the primary amine and the secondary alcohol on a cyclohexane ring, are susceptible to degradation under certain conditions.[2]
-
pH-Dependent Hydrolysis: While the hydrochloride salt is generally stable, the solution's pH is a critical factor. In highly acidic or alkaline conditions, the molecule can undergo degradation. The protonated amine in acidic solutions is generally less reactive; however, extreme pH and elevated temperatures can promote side reactions.[2]
-
Oxidation: The primary amine group is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of various oxidation products and a decrease in the parent compound concentration.[2]
-
Adsorption to Container Surfaces: Depending on the type of container used for storage (e.g., certain plastics), the compound may adsorb to the surface, leading to an apparent decrease in concentration in the solution. It is advisable to use high-quality, inert containers such as borosilicate glass or polypropylene.
Question 2: My aqueous solution of this compound has developed a yellow tint. What does this indicate?
Answer:
The development of a yellow tint is a common indicator of degradation, particularly oxidative degradation of the amine functional group.[2] The formation of colored byproducts is a known phenomenon for many amine-containing compounds. This can be accelerated by:
-
Exposure to Light (Photodegradation): UV or even ambient light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ion contamination in your water or reagents can catalyze oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
To mitigate this, it is recommended to store your solutions protected from light, at a controlled, cool temperature, and to use high-purity water and reagents.[3]
Question 3: I am using a standard C18 HPLC column to analyze my solution, but I'm seeing broad peaks or poor separation of potential degradants. What can I do to improve my analytical method?
Answer:
Analyzing a polar compound like this compound on a traditional C18 column can be challenging. Here are some strategies to improve your HPLC method:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention and peak shape for polar analytes.
-
Employ Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can improve the retention and resolution of the positively charged amine.
-
Optimize Mobile Phase pH: The pH of the mobile phase will affect the ionization state of the amine group and any potential acidic or basic degradants. A systematic evaluation of pH is crucial for achieving good separation.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of polar compounds.
A well-developed, stability-indicating HPLC method is essential to accurately quantify the parent compound and separate it from all potential degradation products.[4][5][6][7]
Frequently Asked Questions (FAQs)
What is the optimal pH for storing aqueous solutions of this compound?
How should I store my aqueous stock solutions to ensure maximum stability?
For maximum stability, aqueous solutions of this compound should be stored:
-
At a controlled low temperature: Refrigeration at 2-8°C is recommended.[8] Avoid repeated freeze-thaw cycles.
-
Protected from light: Use amber vials or wrap clear vials in aluminum foil.[9]
-
In a tightly sealed, inert container: This minimizes evaporation and exposure to atmospheric oxygen.
-
Prepared with high-purity water and reagents: This reduces the risk of contamination with metal ions or other reactive species.
What are the potential degradation pathways for this compound in an aqueous solution?
Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation of the Amine: The primary amine can be oxidized to form a variety of products, including the corresponding hydroxylamine, nitroso, or nitro compound. Further degradation or polymerization can also occur.[2]
-
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, cyclohexanone derivative.[3][10]
-
Dehydration of the Alcohol: Under strongly acidic conditions and/or high temperatures, the alcohol could potentially undergo dehydration to form an alkene.[2]
The following diagram illustrates these potential degradation pathways:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products and impurities.
Initial Conditions (Example):
| Parameter | Recommended Starting Condition |
| Column | Polar-embedded C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (or Mass Spectrometry) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Initial Screening: Inject the stock solution and the degraded samples from the forced degradation study using the initial conditions.
-
Evaluate Peak Shape and Retention: Assess the peak shape of the parent compound and its retention time.
-
Assess Resolution: Check for the separation of the parent peak from any degradation peaks.
-
Optimize Mobile Phase:
-
pH: Adjust the pH of the aqueous mobile phase (e.g., using phosphate or acetate buffers) to improve separation.
-
Organic Modifier: Try different organic modifiers (e.g., methanol) to alter selectivity.
-
-
Optimize Gradient: Adjust the gradient slope and time to improve the resolution of closely eluting peaks.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [7][11]
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis, 5(2), 57-66.
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). Retrieved from [Link]
-
Cyclohexane Degradation Pathway. (2005, March 14). Eawag-BBD. Retrieved from [Link]
- Stability Indicating HPLC Method Development –A Review. (2016). International Journal of Trend in Scientific Research and Development, Special Issue, 11-16.
-
(PDF) Stability indicating HPLC method development - a review. (2025, August 10). Retrieved from [Link]
- Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. (2010). Journal of the American Chemical Society, 132(45), 16064–16071.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). Applied Microbiology and Biotechnology, 66(1), 92-99.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC North America, 38(s6), 28-36.
- Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. (2025, August 10).
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]
- Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. (1999). Applied and Environmental Microbiology, 65(2), 858–861.
-
CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
- Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. (2008). Journal of Industrial Microbiology & Biotechnology, 35(1), 19-24.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). Pharmaceuticals, 15(12), 1528.
-
CYCLOHEXYLAMINE. (n.d.). USDA. Retrieved from [Link]
- Cyclohexane Oxidation: History of Transition from Catalyzed to Noncatalyzed: Industrial Applications and Academic Perspectives. (2017).
- Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). PhD thesis, University of Glasgow.
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Ways of crashing out amines : r/chemistry. (2018, May 13). Reddit. Retrieved from [Link]
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This compound. (n.d.). Crysdot LLC. Retrieved from [Link]
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(PDF) Determination of photostability and photodegradation products of indomethacin in aqueous media. (2025, August 5). Retrieved from [Link]
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers, 8(15), 4165-4170.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2016). Molecules, 21(11), 1548.
- Lower photostability of capsanthin dispersed in an aqueous solution. (2009). Bioscience, Biotechnology, and Biochemistry, 73(7), 1664-1666.
- Stability of pharmaceutical salts in solid oral dosage forms. (2018). Journal of Pharmaceutical Sciences, 107(1), 5-16.
- Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research, 61(43), 16035–16045.
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10). Enlighten Theses. Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (n.d.). ResearchGate. Retrieved from [Link]
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research, 61(43), 15993–16010.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.
- Production of trans-4-amino-cyclohexanol from paracetamol. (1999, March 18).
-
(PDF) Photochemical Degradation of Imazamox in Aqueous Solution: Influence of Metal Ions and Anionic Species on the Ultraviolet Photolysis. (2025, November 8). Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of cis-4-(Aminomethyl)cyclohexanol hydrochloride
Welcome to the technical support guide for the purification of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure both accuracy and reproducibility in your laboratory.
I. Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, notably in the synthesis of mucolytic agents like ambroxol.[1] Its purification, however, can be complicated by several factors inherent to its structure and common synthetic routes. The primary challenges include:
-
Stereoisomeric Impurities: The most common and challenging impurity is the trans-isomer. The separation of these diastereomers is critical as their pharmacological and toxicological profiles can differ significantly.
-
Reaction Byproducts: Synthesis can lead to various side products, depending on the specific route employed. For instance, if starting from a brominated analog, dibrominated byproducts might be present.[1]
-
Inorganic Salts: The formation of the hydrochloride salt, often through the use of aqueous HCl, can introduce inorganic salts like NaCl, which need to be removed.[2]
-
Solubility Profile: As an amine salt, the compound's solubility can be complex, making the selection of an appropriate recrystallization solvent system non-trivial. It is generally soluble in polar solvents like water and alcohols, which can make precipitation challenging.[3][4]
This guide provides a structured approach to troubleshoot and resolve these common purification issues.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: Presence of the trans-isomer Impurity
Q: My NMR analysis indicates contamination with the trans-isomer of 4-(Aminomethyl)cyclohexanol hydrochloride. How can I effectively remove it?
A: The separation of cis and trans isomers is a classic challenge in cyclohexane chemistry. The key lies in exploiting the subtle differences in their physical properties, primarily solubility, which is influenced by their different crystal packing efficiencies.
Causality: The cis and trans isomers have different three-dimensional structures, which affects how they pack into a crystal lattice. This difference often leads to varying solubilities in specific solvent systems, which can be leveraged for separation by fractional crystallization.
Recommended Solutions:
-
Fractional Recrystallization: This is the most common and often most effective method. The choice of solvent is critical.
-
Initial Solvent Screening: Start with polar protic solvents where the hydrochloride salt has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Good starting points include isopropanol, ethanol, or methanol/water mixtures.[5]
-
Protocol:
-
Dissolve the impure mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. The isomer that is less soluble in that specific solvent system will crystallize out first.
-
If no crystals form, or if the yield is very low, try adding a co-solvent (an "anti-solvent") in which the compound is poorly soluble, such as diethyl ether or acetone, dropwise to the cooled solution until turbidity is observed.[5][6]
-
Allow the solution to stand, preferably at a reduced temperature (e.g., 2-8°C), to maximize crystal formation.
-
Isolate the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., NMR) to determine which isomer has been enriched in each fraction. ¹H NMR is a powerful tool for distinguishing between the cis and trans isomers by analyzing the distinct chemical shifts and proton-proton coupling constants.[7]
-
-
Optimization: You may need to perform multiple recrystallization steps to achieve the desired purity.
-
-
Chromatographic Separation (Less Common for Bulk Purification):
Issue 2: Recrystallization Failures - Oiling Out or No Crystal Formation
Q: I'm having trouble recrystallizing my this compound. It either "oils out" or remains in solution even after cooling.
A: This is a common problem when the chosen solvent is too good at dissolving the compound, or when the cooling process is too rapid.
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. Conversely, a lack of crystal formation indicates that the solution is not supersaturated enough, meaning the solvent is too effective even at lower temperatures.
Recommended Solutions:
-
For "Oiling Out":
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent to slightly decrease the saturation.
-
Cool the solution much more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature gradually.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.
-
Introduce a seed crystal of the pure compound if available.
-
-
For No Crystal Formation:
-
Reduce the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation.
-
Add an anti-solvent. As mentioned previously, an anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. Common choices for alcohol solutions are diethyl ether or acetone.[5][9] Add the anti-solvent dropwise until the solution becomes persistently cloudy, then allow it to stand.
-
Decrease the temperature further by placing the flask in an ice bath or a refrigerator (2-8°C).
-
Issue 3: Presence of Inorganic Salts (e.g., NaCl)
Q: My product is contaminated with inorganic salts from the hydrochloride salt formation step. How can I remove them?
A: The significant difference in solubility between your organic hydrochloride salt and inorganic salts in organic solvents is the key to their separation.
Causality: Inorganic salts like NaCl are generally insoluble in most organic solvents, whereas your amine hydrochloride will have some solubility, particularly in alcohols.
Recommended Solutions:
-
Solvent Wash/Trituration:
-
Suspend the impure solid in a solvent that will dissolve the organic hydrochloride but not the inorganic salt. Good choices include absolute ethanol or isopropanol.[5]
-
Stir the suspension vigorously for a period. The organic salt will dissolve, leaving the inorganic salt as a solid.
-
Filter the mixture to remove the insoluble inorganic salt.
-
The pure organic hydrochloride can then be recovered from the filtrate by evaporation of the solvent or by precipitation with an anti-solvent.
-
-
Recrystallization from a Suitable Organic Solvent:
-
During a standard recrystallization procedure with an organic solvent like isopropanol, the inorganic salts will remain insoluble and can be removed by hot filtration before the solution is cooled to induce crystallization of your desired product.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Solvent System | Key Considerations |
| Primary Solvent | Isopropanol or Ethanol | Good balance of solubility at high and low temperatures for amine hydrochlorides.[5] |
| Co-solvent (Anti-solvent) | Diethyl ether or Acetone | Use to induce precipitation if the primary solvent is too effective.[5][6] |
| Cooling Rate | Slow and gradual | Essential to promote the formation of well-defined crystals and prevent "oiling out". |
| Washing Solvent | Cold primary solvent | Minimizes dissolution of the purified product during the washing step. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
-
Pure this compound is typically a white to off-white solid.[10]
Q2: What analytical techniques are best for assessing the purity of the final product?
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and, most importantly, for determining the cis/trans isomeric ratio.[7]
-
HPLC: Useful for quantifying purity and detecting minor impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for the analogous cis-4-Amino-cyclohexanol hydrochloride is 193-200 °C.[10]
Q3: Can I convert the hydrochloride salt back to the free amine for purification and then reform the salt?
-
Yes, this is a valid acid-base extraction strategy.[9] You can dissolve the impure salt in water, basify the solution (e.g., with NaOH or KOH) to deprotonate the amine, and then extract the free amine into an organic solvent like dichloromethane. After drying and evaporating the organic solvent, you can re-form the hydrochloride salt by treating a solution of the free amine with HCl (e.g., HCl in ether or isopropanol).[2] This can be an effective way to remove water-soluble impurities.
Q4: My compound appears to be hygroscopic. How should I handle and store it?
-
Amine hydrochloride salts can be sensitive to moisture.[1][10] It is best to handle the compound in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and store it in a tightly sealed container in a desiccator or at a controlled low temperature (e.g., 2-8°C).[10]
Purification Workflow Diagram
Caption: Decision workflow for purifying cis-4-(Aminomethyl)cyclohexanol HCl.
IV. References
-
DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents. Available from:
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available from: [Link]
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Available from: [Link]
-
ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents. Available from:
-
Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]
-
4-Aminomethylcyclohexylmethanamine. Solubility of Things. Available from: [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available from: [Link]
-
Amine workup. Reddit. Available from: [Link]
-
US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents. Available from:
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. PubChem. Available from: [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for cis-4-(Aminomethyl)cyclohexanol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of cis-4-(aminomethyl)cyclohexanol hydrochloride derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during experimental work. The content is structured to address specific challenges, explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.
Section 1: Core Synthesis and Stereochemistry
The synthesis of cis-4-(aminomethyl)cyclohexanol and its derivatives is a critical process in the development of various pharmaceutical agents, including mucolytics like ambroxol hydrochloride.[1] The stereochemical arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring is paramount to the molecule's biological activity and physical properties.[1][2] This section addresses common hurdles in achieving the desired cis stereoisomer.
FAQ 1: My synthesis is producing a mixture of cis and trans isomers. How can I improve the selectivity for the cis product?
Controlling the stereochemical outcome is a frequent challenge in the synthesis of substituted cyclohexanes.[3] The formation of the undesired trans-isomer can often be attributed to the reaction pathway and conditions.
Answer: Achieving high cis selectivity typically involves a multi-pronged approach focusing on the choice of starting materials and reaction conditions that favor the formation of the thermodynamically or kinetically preferred cis product.
Key Strategies to Enhance cis Selectivity:
-
Starting Material Selection: The choice of precursor can dictate the stereochemical outcome. For instance, starting with a precursor that already has the desired cis configuration, such as cis-4-(nitromethyl)cyclohexanol, and then reducing the nitro group to an amine, can be a straightforward route.[1]
-
Catalytic Hydrogenation Conditions: When employing catalytic hydrogenation of a substituted cyclohexanone, the choice of catalyst and solvent can influence the stereoselectivity.
-
Catalyst: Raney nickel and rhodium-based catalysts have been shown to influence the cis/trans ratio in the hydrogenation of substituted phenols to cyclohexanols.[4]
-
Solvent: The polarity of the solvent can affect the conformation of the substrate at the catalyst surface, thereby influencing the direction of hydrogen addition.
-
-
Enzymatic Reactions: Biocatalysis offers a highly selective alternative. The use of enzymes like keto reductases (KREDs) and amine transaminases (ATAs) can provide excellent stereocontrol, leading to high yields of the desired cis or trans isomer depending on the enzyme selected.[5][6]
Troubleshooting Workflow for Isomer Control:
Caption: Decision-making workflow for improving cis-isomer selectivity.
Section 2: Reductive Amination Optimization
Reductive amination is a cornerstone reaction for the synthesis of the target derivatives, typically involving the reaction of a cyclohexanone precursor with an amine source, followed by reduction of the intermediate imine.[7][8] Low yields and side product formation are common issues.
FAQ 2: I am experiencing low yields in my reductive amination step. What are the critical parameters to investigate?
Low yields in reductive amination can be frustrating and often point to issues with either the initial imine formation or the subsequent reduction step.[9]
Answer: A systematic review of your experimental setup is the best approach.[10] Key areas to focus on include the purity of your starting materials, solvent and reagent quality, and precise control over reaction conditions.
Critical Parameters for Optimization:
| Parameter | Recommended Action | Rationale |
| Imine Formation | Monitor by NMR or IR before adding the reducing agent.[9] | The equilibrium for imine formation can be unfavorable. Ensuring its presence is key. |
| pH Control | Adjust to a mildly acidic pH (4-6).[9] | This protonates the carbonyl group, making it more electrophilic, but avoids protonating the amine, which would render it non-nucleophilic. |
| Water Removal | Use dehydrating agents (e.g., molecular sieves) or a Dean-Stark apparatus.[9] | Imine formation is a condensation reaction that produces water. Removing it drives the equilibrium forward.[9] |
| Reducing Agent | Choose a suitable reducing agent based on the substrate. Sodium triacetoxyborohydride (STAB) is often mild and effective.[11] | Harsher reducing agents like sodium borohydride can reduce the starting carbonyl compound before imine formation. |
| Temperature | Maintain consistent and appropriate temperature control.[10] | Exothermic reactions can lead to side products if reagents are added too quickly.[10] |
Experimental Protocol: General Reductive Amination
-
Dissolve the cyclohexanone derivative (1.0 eq.) and the amine (1.1 eq.) in an anhydrous solvent (e.g., dichloroethane).
-
Add a dehydrating agent such as 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any exotherm.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Protecting Group Strategies
In multi-step syntheses, it is often necessary to protect the amine or hydroxyl functionalities to prevent unwanted side reactions.[12][13][14]
FAQ 3: I need to selectively modify another part of the molecule. What are suitable protecting groups for the aminomethyl and hydroxyl groups?
The choice of protecting group is critical and depends on the stability of the group to subsequent reaction conditions and the ease of its removal.[12]
Answer: An orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the other.[13]
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions | Key Considerations |
| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM)[15] | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Can be sensitive to strong reducing agents. | |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion source (e.g., TBAF) | Stable to a wide range of conditions but can be labile to strong acid. |
| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Can be removed simultaneously with a Cbz group. |
Protecting Group Selection Logic:
Caption: Decision tree for selecting appropriate protecting groups.
Section 4: Purification and Salt Formation
The final product is often isolated as a hydrochloride salt, which can present purification challenges due to its high polarity and solubility in aqueous media.[16][17]
FAQ 4: My final hydrochloride salt is difficult to purify from inorganic salts and other polar impurities. What purification strategies can I use?
Purification of polar amine hydrochlorides requires different techniques than those used for neutral organic compounds.[18]
Answer: Several methods can be employed, ranging from simple washes to more complex chromatographic or recrystallization techniques.
Purification Strategies for Amine Hydrochloride Salts:
-
Solvent Washes: Washing the crude solid with a non-polar organic solvent in which the desired salt is insoluble, such as diethyl ether or ethyl acetate, can remove less polar impurities.[18]
-
Recrystallization:
-
From Non-Aqueous Solvents: 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts, sometimes with the addition of diethyl ether as an anti-solvent to induce precipitation.[18]
-
Mixed-Solvent Systems: A common pair is ethanol and water, where the salt is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly.[19]
-
-
Acid-Base Extraction: This is a powerful technique to separate the amine from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent and water.
-
Basify the aqueous layer with NaOH to deprotonate the amine hydrochloride, forming the free amine which will partition into the organic layer.
-
Separate the organic layer, which now contains the purified free amine.
-
Wash the organic layer with brine, dry it, and then treat it with a solution of HCl in an anhydrous solvent (e.g., HCl in ether or isopropanol) to precipitate the pure hydrochloride salt.[16][17]
-
-
Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase chromatography can be effective for polar compounds.[19]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the impure hydrochloride salt in a mixture of ethyl acetate and water.
-
Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine.
-
Dissolve the free amine in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in ether or isopropanol until the solution is acidic.
-
Collect the precipitated pure hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.[17]
References
-
Purifying Amines Using Their Salts. (2014, November 2). YouTube. Retrieved January 7, 2026, from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). University of Greifswald. Retrieved January 7, 2026, from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Preparation of 4‐substituted cyclohexylamines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Powered by XMB 1.9.11. Retrieved January 7, 2026, from [Link]
-
Optimization of the reaction conditions for the reductive amination. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Advance online publication. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Conformation and Reactivity in Cyclohexane-III. (n.d.). Retrieved January 7, 2026, from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
-
Amino Acid-Protecting Groups. (2019, November 19). Retrieved January 7, 2026, from [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (2004, January 14). Google Patents.
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- 2. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
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- 11. organic-chemistry.org [organic-chemistry.org]
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Technical Support Center: cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Introduction
Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experimental workflows.[1] As a key intermediate in the synthesis of mucolytic agents like ambroxol and in the development of other biologically active compounds, understanding its stability and potential degradation is critical for ensuring the integrity of your research and the quality of your final products.[1][2]
This document provides in-depth technical guidance on the potential degradation pathways of this compound, troubleshooting advice for common experimental issues, and detailed protocols for conducting stability assessments. The information herein is synthesized from fundamental chemical principles and data from analogous structures to provide a robust framework for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[3][4] Recommended storage temperatures are typically between 2-8°C.[5][6][7] The hydrochloride salt form enhances stability compared to the free base, particularly in aqueous solutions.[8] However, it may be moisture-sensitive, so protection from humidity is crucial.[1]
Q2: Is this compound sensitive to light or air?
A: While the hydrochloride salt provides some protection, the primary amine functional group in the molecule suggests potential sensitivity to air and light over extended periods.[9] Amines can undergo oxidative degradation, which may be accelerated by light. For long-term storage, it is best practice to store the compound in amber vials or light-blocking containers and to minimize headspace in the container to reduce contact with air.
Q3: What solvents are compatible with this compound for experimental use?
A: this compound is soluble in water.[8] For analytical purposes, such as HPLC, a common diluent would be an aqueous buffer or a mixture of water and a miscible organic solvent like methanol or acetonitrile, depending on the requirements of the analytical method.
Q4: I've noticed a color change in my sample over time. What could be the cause?
A: A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This is commonly associated with the oxidation of the amine functional group. If you observe a color change, it is crucial to re-analyze the purity of the material before use. The troubleshooting section of this guide provides further detail on how to investigate this issue.
Q5: Why is it important to perform forced degradation studies on this compound?
A: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[10] They help identify likely degradation products, establish degradation pathways, and are a regulatory requirement for developing and validating stability-indicating analytical methods.[10][11][12] This knowledge is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug product.[12][13]
Part 2: Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on the reactivity of its two primary functional groups: the secondary alcohol and the primary amine. These pathways are most likely to be observed under forced degradation conditions (stress testing).
A. Oxidative Degradation
Oxidation is a common degradation pathway for both alcohols and amines and is expected to be a primary route of degradation for this molecule.[14]
-
Oxidation of the Secondary Alcohol: The secondary alcohol group on the cyclohexanol ring is susceptible to oxidation to form a ketone.[15][16] This would result in the formation of cis-4-(aminomethyl)cyclohexanone hydrochloride. This is a well-established transformation in organic chemistry.[16][17] Common laboratory oxidants or exposure to atmospheric oxygen, potentially catalyzed by metal ions, can drive this process.[13]
-
Oxidation of the Primary Amine: The aminomethyl group can also undergo oxidation. Primary amines can be oxidized to a variety of products, including nitroso, nitro, or imine derivatives, which can further react or polymerize.
Below is a diagram illustrating the potential oxidative degradation pathways.
Caption: Potential Oxidative Degradation Pathways.
B. Thermal Degradation
At elevated temperatures, molecules can gain sufficient energy to undergo decomposition. For this compound, thermal stress could potentially lead to:
-
Dehydration: Although less common for simple cyclohexanols without acid catalysis, elimination of water from the alcohol could lead to the formation of an alkene.
-
Deamination/Rearrangement: Complex rearrangements involving the amine group could occur, though this is less predictable without specific experimental data.
-
Ring Opening: At very high temperatures, cleavage of the cyclohexane ring is possible.
Thermal degradation is often complex and can lead to a multitude of minor products.[18]
C. pH-Mediated Degradation (Hydrolysis)
The molecule itself does not contain common hydrolyzable groups like esters or amides.[19] Therefore, it is expected to be relatively stable in acidic and basic solutions at moderate temperatures. However, extreme pH and high temperatures could catalyze some of the reactions mentioned above, such as dehydration. The primary purpose of stressing the molecule at various pH values is to ensure the analytical method can differentiate the main compound from any potential degradants that might form in a formulated product.[11]
Part 3: Troubleshooting Guide for Stability & Analytical Studies
This section is formatted as a troubleshooting guide for common issues encountered during experimental work.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, major peak in HPLC analysis after oxidative stress (e.g., H₂O₂ treatment). | This is highly indicative of the oxidation of the secondary alcohol to a ketone.[15][16] The resulting ketone, cis-4-(aminomethyl)cyclohexanone, would likely have a different retention time. | 1. Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The ketone degradant will have a molecular weight that is 2 Da less than the parent compound. 2. Method Validation: Confirm that your HPLC method provides sufficient resolution between the parent peak and this new degradant peak (Resolution > 2.0 is recommended).[20] 3. Reference Standard: If this impurity is consistently formed, consider synthesizing or purchasing a reference standard for cis-4-(aminomethyl)cyclohexanone for accurate quantification.[1] |
| Loss of assay (potency) with poor mass balance in the chromatogram. | This suggests that the degradation products are not being detected by your current analytical method. This can happen if: a) The degradants are volatile. b) The degradants do not have a UV chromophore (if using UV detection). c) The degradants have polymerized and are retained on the column. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector to check for non-chromophoric species. 2. Check for Volatiles: Use a Gas Chromatography (GC) method with headspace analysis if volatile degradants are suspected. 3. Column Wash: Perform a strong solvent wash of your HPLC column to see if any strongly retained species elute. |
| Appearance of multiple small, unidentifiable peaks after thermal stress. | Thermal degradation often results in a complex mixture of minor products through various non-specific reaction pathways.[18] | 1. Focus on Total Impurities: Quantify the degradation by summing the area of all impurity peaks and reporting as "Total Degradation Products." 2. Assess Significance: Per ICH guidelines, only impurities above a certain threshold (e.g., >0.1%) typically require identification. Focus your characterization efforts on any degradant that exceeds this level. 3. Lower Stress Conditions: If degradation is too extensive (>20-30%), reduce the temperature or duration of the thermal stress to achieve a more relevant level of degradation.[13] |
| Inconsistent results or peak tailing in reverse-phase HPLC. | The primary amine in the molecule can interact with residual silanols on the silica backbone of C18 columns, leading to poor peak shape. The mobile phase pH can also significantly affect peak shape and retention. | 1. Optimize Mobile Phase pH: Use a mobile phase buffer with a pH between 3 and 6. This ensures the primary amine is protonated, which generally results in better peak shape. 2. Use a Modern Column: Employ a column with end-capping technology or a hybrid particle technology designed to minimize silanol interactions. 3. Add an Ion-Pairing Agent: If tailing persists, consider adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. |
Below is a general workflow for troubleshooting unexpected results in a stability study.
Caption: Troubleshooting Workflow for Stability Studies.
Part 4: Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound and validate a stability-indicating HPLC method.
Objective:
To generate potential degradation products of this compound under various stress conditions and to ensure the analytical method can adequately separate them from the parent compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Calibrated HPLC system with UV or CAD/ELSD detector
-
Photostability chamber
-
Oven
Procedure:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in water.
2. Stress Conditions:
-
For each condition, use a portion of the stock solution. A control sample (unstressed stock solution stored at 2-8°C) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[13]
a. Acid Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
- Keep at 60°C for 2 hours.
- Cool, then neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
b. Base Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
- Keep at 60°C for 2 hours.
- Cool, then neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
c. Oxidative Degradation:
- Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
- Keep at room temperature for 24 hours, protected from light.
- Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
d. Thermal Degradation (Solid State):
- Place a small amount of solid powder in a vial.
- Heat in an oven at 80°C for 48 hours.
- Cool, then prepare a solution at ~0.1 mg/mL in mobile phase.
e. Photolytic Degradation (Solution):
- Place the stock solution in a quartz cuvette or other suitable transparent container.
- Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
- A control sample should be wrapped in aluminum foil and placed in the chamber simultaneously.
- Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
3. HPLC Analysis:
-
Analyze all samples (control, acid, base, oxidative, thermal, photolytic) using the developed HPLC method.
-
Check for peak purity of the parent compound in all stressed samples using a PDA detector or mass spectrometer.
-
Calculate the resolution between the parent peak and the closest eluting impurity peak.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the mass balance. A significant loss in mass balance may indicate the formation of non-UV active or volatile compounds.[20]
-
The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.[21]
References
-
Edubirdie. The Oxidation of Cyclohexanol. Available at: [Link]
-
Singh, R., et al. (2018). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. ChemCatChem. Available at: [Link]
-
YouTube. (2020, September 16). Green Oxidation of Cyclohexanol Experiment Part 1, Prelab. Available at: [Link]
-
PubChem. Cyclohexylamine. National Institutes of Health. Available at: [Link]
-
Impurity Busters. Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]
-
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available at: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]
-
NCERT. Amines. Available at: [Link]
-
ResearchGate. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. National Institutes of Health. Available at: [Link]
-
NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Available at: [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]
- Google Patents. Production of trans-4-amino-cyclohexanol from paracetamol.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
IJSDR. (2023, December). Stability indicating study by using different analytical techniques. Available at: [Link]
-
OSTI.GOV. (1995, March 31). Amine plant troubleshooting and optimization. Available at: [Link]
-
ARL Bio Pharma. (2017, April 19). Stability Indicating Methods Webinar Q&A. Available at: [Link]
-
PubChem. 4-Aminocyclohexanol. National Institutes of Health. Available at: [Link]
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- 5. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. arlok.com [arlok.com]
- 21. ijsdr.org [ijsdr.org]
Overcoming challenges in the crystallization of cis-4-(Aminomethyl)cyclohexanol hydrochloride
Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges and achieve robust, reproducible results.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, explaining the causality behind each issue and providing step-by-step protocols for resolution.
Q1: My crystallization is "oiling out," forming a liquid phase instead of solid crystals. Why is this happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue when crystallizing highly polar molecules like amine hydrochlorides. It typically occurs when the supersaturation of the solution is too high, causing the solute to separate as a supercooled liquid phase rather than an ordered crystalline solid.[1] The melting point of the solute-solvent system may also be lower than the crystallization temperature, especially in the presence of impurities.[1]
Root Causes & Solutions:
-
Excessive Supersaturation: This is the most frequent cause. The rate of cooling or anti-solvent addition is too rapid for nucleation and ordered crystal growth to occur.[1][2]
-
Solution: Re-heat the mixture until the oil fully dissolves. If using a cooling crystallization method, decrease the cooling rate significantly. If using an anti-solvent, add it much more slowly and at a slightly higher temperature to maintain a lower level of supersaturation.[1]
-
-
Impurity Effects: Impurities can depress the melting point of the compound and interfere with lattice formation, promoting oiling out.[1][3]
-
Solution: If slowing the crystallization process doesn't work, consider a pre-purification step. This could involve an extraction, a charcoal treatment, or column chromatography on the free base before converting it to the hydrochloride salt.[4]
-
-
Inappropriate Solvent Choice: The solvent may have too high a solvating power, even at lower temperatures, preventing the solute from precipitating correctly.
-
Solution: Experiment with a solvent system where the compound's solubility is lower. For amine hydrochlorides, 2-propanol is often a better choice than more polar solvents like ethanol or methanol, as the salt's lower solubility in 2-propanol can facilitate precipitation over oiling.[4]
-
Troubleshooting Workflow for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Q2: I'm getting a very low crystal yield. What are the likely causes and how can I improve recovery?
A2: Low yield is a multifaceted problem often linked to solvent selection, incomplete precipitation, or mechanical losses. this compound's high polarity, due to the hydroxyl, protonated amine, and chloride ions, makes it quite soluble in polar protic solvents.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Excessive Solvent Volume | The compound remains dissolved in the mother liquor because the volume of solvent used was more than the minimum required for dissolution at high temperature.[1] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Work in smaller, concentrated batches if necessary. |
| High Solubility in Chosen Solvent | The hydrochloride salt may be too soluble in the chosen solvent (e.g., ethanol, water), even at low temperatures, leading to significant losses.[5] | Switch to a solvent system where the salt is less soluble. A common strategy is to use 2-propanol or to add an anti-solvent like diethyl ether or acetone to a solution in ethanol or isopropanol to force precipitation.[4][6] |
| Incomplete Crystallization Time | Insufficient time was allowed for the equilibrium between the solid and solution phases to be reached at the final, low temperature. | After cooling, allow the flask to stand undisturbed at the final temperature (e.g., in a refrigerator or ice bath) for several hours to maximize precipitation.[1] |
| Premature Filtration | Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon further cooling. | Ensure the crystallization mixture has reached the target low temperature and has been maintained there for an adequate duration before filtration. |
Q3: The product has failed to crystallize and the solution remains clear. What steps can I take to induce crystallization?
A3: A failure to crystallize indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. This can happen with highly pure compounds or in overly dilute solutions.[1]
Methods to Induce Nucleation & Increase Supersaturation:
-
Introduce a Seed Crystal: Add a single, small crystal of this compound to the solution. This provides a pre-formed template for crystal growth, bypassing the kinetic barrier of primary nucleation.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide high-energy sites that can promote nucleation.[1]
-
Increase Concentration:
-
Slow Evaporation: Partially cover the flask and allow some of the solvent to evaporate slowly over time. This gradually increases the solute concentration to the point of supersaturation.
-
Anti-solvent Addition: Carefully add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed.[7] Common anti-solvents for this system include diethyl ether, hexane, or acetone.[4]
-
-
Drastic Cooling: Place the flask in a colder environment, such as a dry ice/acetone bath, for a short period. While this can sometimes lead to the formation of a fine powder, it is an effective way to force precipitation if other methods fail.
Q4: My final product consists of very fine needles or a powder, making it difficult to filter. How can I obtain larger crystals?
A4: The formation of very small crystals is typically a result of rapid nucleation caused by a high degree of supersaturation. When many nuclei form simultaneously, they compete for the available solute, resulting in limited growth for each individual crystal.[1]
Strategies for Promoting Larger Crystal Growth:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, slow down the cooling process. This can be achieved by insulating the flask or placing it in a dewar. A slower temperature drop reduces the rate at which supersaturation is achieved, favoring growth on existing nuclei over the formation of new ones.[8]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise over a much longer period. This maintains a lower, more controlled level of supersaturation.[2]
-
-
Optimize the Solvent System: Choose a solvent system in which the compound has slightly higher solubility. This will slow down the crystallization kinetics and allow more time for larger crystals to form.[1]
-
Utilize Seeding: Introduce a small number of high-quality seed crystals into a solution that is only slightly supersaturated. This encourages the growth of a few large crystals rather than the formation of many small ones.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is governed by several key features:
-
High Polarity: The presence of a hydroxyl (-OH) group and a protonated aminomethyl (-CH₂NH₃⁺) group, along with the chloride (Cl⁻) counter-ion, makes the molecule highly polar and capable of forming extensive hydrogen bond networks.[9] This dictates its high solubility in polar protic solvents like water and alcohols.
-
Ionic Nature: As a hydrochloride salt, its crystal lattice is stabilized by strong ionic interactions in addition to hydrogen bonding.[9]
-
Stereochemistry: The cis configuration imposes specific steric constraints that can influence its crystal packing and solubility compared to its trans isomer.[9] The steric strain in the cis isomer may reduce its solubility in some polar solvents relative to the more stable trans form.[9]
-
Potential for Polymorphism: Like many pharmaceutical compounds, it may exist in different crystalline forms (polymorphs), which could have different solubilities and melting points.[9]
Q2: What is a good starting solvent system for the crystallization of this compound?
A2: A mixed solvent system is often ideal. A good starting point is a mixture of a polar protic solvent, in which the compound is soluble when hot, and a less polar co-solvent or anti-solvent.
-
Recommended System: Ethanol/Water (e.g., 9:1 v/v) can be effective for recrystallization to obtain a single crystalline phase.[9]
-
Alternative for Higher Yield: 2-Propanol (isopropanol) is often preferred for precipitating hydrochloride salts because they tend to be less soluble in it than in ethanol, leading to higher recovery.[4] An anti-solvent like diethyl ether can be added to a 2-propanol solution to further decrease solubility and induce crystallization.
Q3: What is the role of pH in the crystallization of this amine hydrochloride salt?
A3: pH is a critical parameter that directly influences the ionization state of the molecule and, consequently, its solubility.
-
Low pH (Acidic): In acidic conditions, the aminomethyl group is fully protonated (-NH₃⁺). This ionic form is generally highly soluble in aqueous and polar protic solvents. Crystallization from highly acidic aqueous solutions can be difficult without the use of an organic anti-solvent.
-
High pH (Basic): In basic conditions, the aminomethyl group is deprotonated to its free base form (-NH₂). The free base is significantly less polar and has much lower solubility in water, often precipitating out as an amorphous solid or oil.
-
Optimal pH: Crystallization of the hydrochloride salt is typically performed under acidic conditions where the salt is stable. The key is not to adjust the pH with a base, but to control the properties of the solvent system (e.g., by adding a non-polar anti-solvent) to reduce the solubility of the stable salt form.[10][11]
Q4: How does anti-solvent crystallization work for this type of compound?
A4: Anti-solvent crystallization is a powerful technique for precipitating highly soluble ionic compounds. The process works by reducing the solvating power of the medium, thereby inducing supersaturation and causing the solute to crystallize.[7]
The mechanism involves a three-step desolvation process at the molecular level: the anti-solvent first interacts with the solute's solvation shell, reorganizes it, and finally expels a solvent-antisolvent pair, allowing the solute molecules to interact and form a crystal lattice.[12]
General Protocol for Anti-Solvent Crystallization
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scholarly Commons - Research & Creativity Showcase: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety [scholarlycommons.pacific.edu]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for cis-4-(Aminomethyl)cyclohexanol hydrochloride experiments
Technical Support Center: cis-4-(Aminomethyl)cyclohexanol hydrochloride
Introduction
Welcome to the technical support guide for this compound (CAS No. 1236132-25-4). This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, notable for its use as a key intermediate in the synthesis of pharmaceuticals like Ambroxol.[1] Its distinct stereochemistry, with both the aminomethyl and hydroxyl groups in a cis configuration, imparts specific reactivity and conformational properties that can present unique challenges during experimentation.[1]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-tested insights into the causality of common experimental issues. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling, storage, and properties of this compound.
Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored at 2–8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is hygroscopic and can be sensitive to oxidation; therefore, storing it in a desiccator within this temperature range is crucial to prevent degradation from moisture and air.[1][3] For extended storage, consider lyophilizing the compound and sealing it in amber vials with a desiccant.[1]
Q2: What are the critical safety precautions when handling this reagent? A: This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1][4][5] Standard personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[4][5]
-
Body Protection: Wear a lab coat.[4]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Q3: In which common laboratory solvents is this compound soluble? A: As a hydrochloride salt, it is generally soluble in polar protic solvents. Its solubility is enhanced by its salt form.[1]
-
High Solubility: Water, Methanol, Ethanol.
-
Moderate to Low Solubility: Isopropanol, DMSO, DMF. The cis-isomer's steric strain may reduce its solubility in some polar solvents compared to its trans counterpart.[1]
-
Insoluble: Apolar solvents such as hexanes, toluene, and diethyl ether.
Q4: How does the cis stereochemistry affect its properties compared to the trans isomer? A: The cis-configuration places the aminomethyl and hydroxyl groups on the same face of the cyclohexane ring. This has several implications:
-
Reactivity: The proximity of the two functional groups can potentially lead to intramolecular reactions or hydrogen bonding that may influence reactivity.
-
Conformational Stability: The cyclohexane ring adopts a stable chair conformation. The cis arrangement can lead to increased steric strain compared to the trans isomer, which may affect its solubility and binding affinity in biological systems.[1]
-
Biological Activity: The spatial arrangement of functional groups is critical for receptor binding. The cis-isomer can exhibit significantly different biological activity and affinity for targets compared to the trans-isomer.[1]
Troubleshooting Guide: Reaction & Analysis
This section provides solutions to specific problems you may encounter during your experiments, structured in a question-and-answer format.
Category 1: Reagent & Reaction Setup
Q5: My reaction is sluggish or fails to initiate. I've confirmed the purity of my other reagents. What could be the issue? A: This is a common issue when working with amine hydrochloride salts. The primary amine is protonated and therefore not nucleophilic. You must add a suitable base to liberate the free amine in situ.
-
Causality: The hydrochloride salt (R-CH₂NH₃⁺Cl⁻) is unreactive as a nucleophile. A base is required to deprotonate it to the free amine (R-CH₂NH₂), which can then participate in the reaction.
-
Solution: Add at least one equivalent of a non-nucleophilic base. For sensitive reactions, using two or more equivalents can be beneficial to also scavenge any acid generated during the reaction.
| Base Type | Examples | Recommended Use Cases | Considerations |
| Tertiary Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Amide couplings, alkylations. Standard, effective choice. | Et₃N can sometimes form quaternary ammonium salt byproducts. DIPEA is bulkier and less prone to this. Ensure high purity. |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Reactions in polar solvents like DMF or DMSO. | Heterogeneous in many organic solvents, requiring vigorous stirring. Generally slower. |
Protocol Checklist:
-
Did you add a base?
-
Is the base of sufficient strength and purity?
-
Did you add at least one full equivalent relative to the hydrochloride salt?
Category 2: Purification Challenges
Q6: I'm having difficulty removing the triethylammonium hydrochloride byproduct after my reaction. A: The salt (Et₃NH⁺Cl⁻) is a common byproduct when using triethylamine as a base. It has high polarity and can co-elute with polar products during chromatography or be difficult to remove via extraction.
-
Causality: The salt is highly soluble in polar organic solvents and can be partially soluble in water, making phase separation tricky.
-
Solutions:
-
Aqueous Wash: Perform an aqueous work-up. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with water or brine. Most of the ammonium salt will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Filtration: If the reaction solvent is one in which the salt is poorly soluble (e.g., DCM, THF), the salt may precipitate. It can be removed by filtration before proceeding with the work-up.
-
Silica Gel Plug: If a small amount remains, passing the crude material through a short plug of silica gel, eluting with your chromatography solvent system, can trap the salt at the origin.
-
Category 3: Analysis & Characterization
Q7: My analytical data (NMR, LC-MS) shows a mixture of isomers. How can I confirm I have the desired cis product? A: Distinguishing between cis and trans isomers is a critical and often challenging step. A multi-pronged analytical approach is recommended.[1]
-
Causality: The cis and trans isomers have the same mass and often similar chromatographic retention times and ¹H NMR spectra, making simple analysis ambiguous.
-
Definitive Analytical Methods:
-
2D NMR (NOESY): This is one of the most powerful methods. In the cis-isomer, the axial protons on the carbons bearing the functional groups will show a nuclear Overhauser effect (nOe) cross-peak, indicating they are close in space. These correlations will be absent in the trans-isomer.
-
Chiral Chromatography (HPLC): Using a chiral stationary phase can effectively separate the two isomers, providing a clear purity profile.[1]
-
High-Resolution Mass Spectrometry (HRMS): While not able to distinguish isomers directly, HRMS is crucial for confirming the elemental composition and ruling out impurities with subtle mass differences.[1]
-
Experimental Workflow: Isomer Confirmation
Q8: The melting point of my synthesized material is broad or different from the reported value. What does this indicate? A: Discrepancies in melting points are often due to impurities or the presence of different crystalline forms (polymorphs).[1]
-
Causality:
-
Impurities: Residual solvents, starting materials, or byproducts depress and broaden the melting point range.
-
Polymorphism: The compound may exist in different crystal lattices with different melting points. The crystallization solvent and conditions can influence which form is obtained.[1]
-
-
Solutions & Verification:
-
Recrystallization: Purify the material further by recrystallizing from a suitable solvent system, such as ethanol/water.[1] This often yields a single, pure crystalline phase.
-
Drying: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvent.
-
Differential Scanning Calorimetry (DSC): This technique can identify polymorph transitions (visible as distinct endothermic peaks) and provide a highly accurate melting point.[1]
-
Key Experimental Protocol: Amide Coupling
This section provides a representative, self-validating protocol for the synthesis of an amide using this compound and a carboxylic acid.
Objective: To synthesize N-((cis-4-hydroxycyclohexyl)methyl)acetamide as a model reaction.
Workflow: Amide Coupling Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| cis-4-(Aminomethyl)cyclohexanol HCl | 165.66 | 1.00 g | 6.04 |
| Triethylamine (Et₃N) | 101.19 | 1.68 mL | 12.08 (2.0 eq) |
| Acetic Anhydride | 102.09 | 0.63 mL | 6.64 (1.1 eq) |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 5 minutes.
-
Dissolution: Add anhydrous DCM (30 mL) followed by triethylamine (1.68 mL, 12.08 mmol). Stir until all solids dissolve. The use of 2 equivalents of base ensures the free amine is liberated and neutralizes the acetic acid byproduct.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (0.63 mL, 6.64 mmol) dropwise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitoring (Self-Validation): Check the reaction progress by TLC (10% Methanol in DCM). The product should have a higher Rf than the highly polar starting amine.
-
Work-up: Once the starting material is consumed, cool the mixture to 0°C and slowly quench by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in DCM to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and HRMS.
References
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride . PubChem. [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
Sources
Technical Support Center: cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this versatile building block. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are the expected side products?
A1: The most common laboratory-scale synthesis involves the reduction of a suitable precursor, such as cis-4-(nitromethyl)cyclohexanol or a related oxime.[1][2] A typical method employs catalytic hydrogenation using a palladium catalyst.[1] Another approach involves the stereoselective reduction of a β-enaminoketone intermediate.
Common Side Products and Their Origins:
-
trans-Isomer: The most prevalent impurity is the trans-4-(aminomethyl)cyclohexanol hydrochloride isomer. Its formation is often attributed to incomplete stereocontrol during the reduction step or isomerization under certain reaction or purification conditions.
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of the precursor in the final product.
-
Over-reduction Products: Depending on the starting material and reaction conditions, over-reduction can lead to the formation of other cyclohexylamines or diols. For instance, when starting from 1,4-cyclohexanedione, the formation of diols and diamines are potential side reactions.[3][4]
-
Solvent Adducts: During crystallization, solvent molecules may become trapped in the crystal lattice.
Q2: I'm observing a lower-than-expected melting point for my synthesized this compound. What could be the cause?
A2: A depressed melting point is a classic indicator of impurities. The most likely culprits are the presence of the trans-isomer or residual solvents.[1] The reported melting point for the pure cis-isomer is typically in the range of 193-200°C.[5]
Troubleshooting Steps:
-
Purity Assessment: First, confirm the purity of your sample using techniques like HPLC, GC-MS, or NMR spectroscopy.[1]
-
Isomer Ratio Analysis: Pay close attention to the isomeric ratio. Chiral chromatography or high-field NMR can help quantify the amount of the trans-isomer.[1]
-
Recrystallization: If impurities are detected, recrystallization is the primary method for purification. A common solvent system is an ethanol/water mixture.[1]
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.
Q3: My NMR spectrum shows complex multiplets in the cyclohexyl region, making it difficult to confirm the cis-stereochemistry. How can I definitively assign the structure?
A3: While 1D ¹H NMR can be complex, 2D NMR techniques are invaluable for unambiguous structural elucidation.
-
COSY (Correlation Spectroscopy): Will help trace the proton-proton coupling network within the cyclohexane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive method for confirming the cis-stereochemistry. A cross-peak between the axial protons on C1 and C4 (the carbons bearing the hydroxyl and aminomethyl groups, respectively) will confirm their cis relationship.[1] The chair conformation of the cyclohexane ring places these groups in a spatial proximity that allows for a detectable NOE.[1]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield of the Desired cis-Isomer
Root Cause Analysis:
-
Suboptimal Reaction Conditions: Temperature, pressure, and catalyst loading can all influence the stereoselectivity of the reduction.
-
Isomerization During Workup: Acidic or basic conditions during the workup or purification can potentially lead to epimerization at one of the stereocenters.
-
Precursor Quality: The purity and isomeric composition of the starting material will directly impact the final product.
dot
Caption: Troubleshooting workflow for low yield of the cis-isomer.
Recommended Protocol for Optimizing Stereoselectivity:
-
Catalyst Screening: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and catalyst loadings.
-
Solvent Effects: Investigate the effect of different solvents on the reaction stereoselectivity.
-
Temperature and Pressure Control: Carefully control the temperature and hydrogen pressure during the reduction. Lower temperatures often favor higher stereoselectivity.
-
pH Control During Workup: Maintain a neutral or slightly basic pH during the extraction and workup to minimize the risk of isomerization. The hydrochloride salt is formed in the final step with the addition of HCl.[1][2]
Issue 2: Co-elution of cis and trans Isomers in HPLC
Root Cause Analysis:
The structural similarity of the cis and trans isomers makes their separation by standard reverse-phase HPLC challenging. They often have very similar polarities, leading to co-elution.
dot
Caption: Strategy for resolving co-eluting cis and trans isomers.
Advanced Analytical Protocol for Isomer Separation:
-
Chiral Chromatography: This is the most effective method for separating the isomers. A chiral stationary phase, such as one based on cyclodextrin, can effectively resolve the two stereoisomers.[1]
-
Derivatization: Derivatizing the amino or hydroxyl group with a chiral reagent can create diastereomers that are more easily separated by standard chromatography (HPLC or GC).
-
Method Development: If using reverse-phase HPLC, systematic method development is crucial.
-
Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Column Chemistry: Test different stationary phases (e.g., C18, phenyl-hexyl).
-
Data Summary: Typical Analytical Conditions
| Parameter | HPLC | GC-MS (after derivatization) | ¹H NMR |
| Stationary Phase | C18 or Chiral Column | DB-5 or equivalent | - |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Helium | CDCl₃ or D₂O |
| Detection | UV (210 nm) or MS | MS | 400 MHz or higher |
| Key Diagnostic | Retention time difference (chiral) | Mass fragmentation pattern | Coupling constants and NOE |
References
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]
-
ResearchGate. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Cis- and Trans-4-(Aminomethyl)cyclohexanol Hydrochloride Isomers: A Guide to Understanding Stereochemistry in Biological Activity
In the realm of drug development and molecular pharmacology, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of biological activity. Isomers, molecules with the same chemical formula but different three-dimensional structures, can exhibit profoundly different interactions with biological targets such as enzymes and receptors. This guide provides a comparative analysis of the biological activity of cis-4-(Aminomethyl)cyclohexanol hydrochloride and its trans isomer, offering insights into their potential pharmacological profiles.
While direct, peer-reviewed comparative studies on the biological activity of the specific hydrochloride salts of cis- and trans-4-(Aminomethyl)cyclohexanol are not extensively available in public literature, we can infer their likely activities by examining a closely related and well-understood compound: tranexamic acid. Tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a clinically significant antifibrinolytic agent. Its mechanism of action is intrinsically linked to its trans stereochemistry.
The Critical Role of the Trans Configuration: Lessons from Tranexamic Acid
The biological activity of tranexamic acid is dependent on its ability to bind to the lysine-binding sites of plasminogen. This binding prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin clots. The trans configuration of tranexamic acid provides the optimal spatial orientation for its aminomethyl and carboxyl groups to interact with the lysine-binding sites on plasminogen.
It is highly probable that the biological activity of 4-(Aminomethyl)cyclohexanol hydrochloride isomers follows a similar principle. The trans isomer, with its aminomethyl group and hydroxyl group on opposite sides of the cyclohexane ring, would be more likely to effectively bind to a target protein than the cis isomer, where these groups are on the same side. The cis configuration can lead to steric hindrance, preventing the molecule from fitting correctly into a binding site.
Postulated Biological Activity Comparison
| Isomer | Postulated Biological Activity | Rationale |
| trans-4-(Aminomethyl)cyclohexanol hydrochloride | Higher biological activity, potentially as an antifibrinolytic agent. | The trans configuration allows for optimal binding to target proteins, similar to the mechanism of tranexamic acid. |
| This compound | Significantly lower or no biological activity. | The cis configuration likely results in steric hindrance, preventing effective binding to the target's active site. |
Experimental Protocol: Fibrin Clot Lysis Assay
To empirically determine and compare the antifibrinolytic activity of the cis and trans isomers, a fibrin clot lysis assay can be performed. This in vitro experiment measures the ability of a compound to inhibit the breakdown of a fibrin clot.
Objective: To compare the inhibitory effect of cis- and trans-4-(Aminomethyl)cyclohexanol hydrochloride on plasmin-induced fibrinolysis.
Materials:
-
Human plasminogen
-
Thrombin
-
Fibrinogen
-
Tissue plasminogen activator (tPA) or another plasminogen activator
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
This compound
-
trans-4-(Aminomethyl)cyclohexanol hydrochloride
-
Tranexamic acid (as a positive control)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the cis and trans isomers, and tranexamic acid in TBS.
-
Assay Setup: In a 96-well plate, add in the following order:
-
TBS to a final volume of 100 µL.
-
Varying concentrations of the test compounds (cis and trans isomers) and the positive control (tranexamic acid).
-
Human plasminogen.
-
Fibrinogen.
-
-
Clot Formation: Initiate clot formation by adding thrombin to each well.
-
Initiation of Lysis: Add tPA to each well to initiate clot lysis.
-
Data Collection: Immediately begin reading the absorbance at 405 nm every minute for 60-120 minutes. The decrease in absorbance corresponds to the lysis of the clot.
-
Analysis: Plot the absorbance values against time for each concentration of the test compounds. The rate of clot lysis can be determined from the slope of the linear portion of the curve. The inhibitory activity of the compounds can be expressed as the concentration required to inhibit lysis by 50% (IC50).
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed mechanism of action for the biologically active trans isomer, based on the known mechanism of tranexamic acid.
Caption: Proposed mechanism of antifibrinolytic action of the trans isomer.
Conclusion
The stereochemistry of 4-(Aminomethyl)cyclohexanol hydrochloride is paramount to its potential biological activity. Based on the well-established mechanism of the structurally similar tranexamic acid, the trans isomer is predicted to be the biologically active form, likely functioning as an antifibrinolytic agent. The cis isomer is expected to have little to no activity due to steric constraints. The provided fibrin clot lysis assay protocol offers a reliable method for researchers to experimentally validate this hypothesis and quantify the differential activity of these two isomers. This understanding of structure-activity relationships is fundamental for the design and development of new therapeutic agents.
References
-
Title: Tranexamic acid Source: DrugBank Online URL: [Link]
-
Title: Tranexamic acid: a review of its use in the management of menorrhagia Source: National Center for Biotechnology Information URL: [Link]
-
Title: The mechanism of the antifibrinolytic action of tranexamic acid Source: The Journal of Biological Chemistry URL: [Link]
Structure-activity relationship (SAR) studies of cis-4-(Aminomethyl)cyclohexanol hydrochloride
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of cis-4-(aminomethyl)cyclohexanol. Rather than focusing on this molecule in isolation, we will explore its biological potential through a comparative framework, evaluating it against key structural analogs. This approach allows us to dissect the roles of specific functional groups and stereochemistry, providing a clear rationale for experimental design and drug development efforts. Our primary analysis will center on the well-established antifibrinolytic activity of the related compound, tranexamic acid, with a secondary exploration into potential GABAergic activity.
The Core Scaffold: A Study in Isomerism and Functionality
To understand the SAR of cis-4-(aminomethyl)cyclohexanol, we must compare it to its closest relatives. The biological activity of this scaffold is critically dependent on two key features: the nature of the functional group at the 1-position and the stereochemical relationship between the substituents at the 1- and 4-positions.
Our comparative analysis will focus on four key molecules:
-
Molecule A: cis-4-(Aminomethyl)cyclohexanol: The primary subject of this guide. Features a hydroxyl group and an aminomethyl group on the same side (cis) of the cyclohexane ring.
-
Molecule B: trans-4-(Aminomethyl)cyclohexanol: The stereoisomer of Molecule A, with the hydroxyl and aminomethyl groups on opposite sides (trans).
-
Molecule C: cis-4-(Aminomethyl)cyclohexanecarboxylic acid: The carboxylic acid analog of Molecule A.
-
Molecule D: trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid): A widely used antifibrinolytic drug and the most critical comparator for this study[1].
Below is a diagram illustrating the structural relationships between these key compounds.
Caption: Key structural analogs for SAR comparison.
Comparative Analysis I: The Antifibrinolytic Hypothesis
The most well-documented activity for this scaffold comes from tranexamic acid (Molecule D). It functions as a potent antifibrinolytic agent, preventing the breakdown of blood clots[2]. This provides a robust biological target against which we can compare our core molecule.
Mechanism of Action: Tranexamic Acid as a Lysine Analog
Fibrinolysis, the process of dissolving a fibrin clot, is primarily mediated by the enzyme plasmin. Plasmin is generated from its zymogen precursor, plasminogen, by tissue plasminogen activator (tPA). This activation is most efficient when both plasminogen and tPA are bound to the fibrin clot surface. This binding is mediated by specific lysine-binding sites on plasminogen[3].
Tranexamic acid is a synthetic analog of the amino acid lysine[4]. It competitively inhibits the activation of plasminogen to plasmin by binding to these lysine-binding sites. This prevents plasminogen from attaching to the fibrin clot, thereby inhibiting fibrinolysis and stabilizing the clot[5][6].
Caption: Mechanism of antifibrinolytic action of Tranexamic Acid.
Structure-Activity Relationship Insights
By comparing our four molecules against this mechanism, we can deduce critical SAR principles:
-
The Imperative Role of the Carboxylic Acid: Tranexamic acid mimics lysine, where the carboxylate and protonated amino groups are key for binding. Replacing the carboxylic acid with a hydroxyl group (Molecule A and B) eliminates the charged carboxylate that is essential for binding to the lysine-binding sites of plasminogen. Therefore, it is highly probable that both cis- and trans-4-(aminomethyl)cyclohexanol lack significant antifibrinolytic activity.
-
The Critical Nature of trans Stereochemistry: The spatial distance between the aminomethyl group and the carboxylic acid group is paramount. The trans configuration of tranexamic acid places these two functional groups at opposite ends of the cyclohexane ring in its stable chair conformation, mimicking the geometry of lysine. In contrast, the cis isomer (Molecule C) holds these groups on the same face of the ring, resulting in a suboptimal distance and orientation for effective binding. Indeed, historical studies have shown that the antifibrinolytic activity of 4-aminomethyl-cyclohexane carboxylic acid resides almost exclusively in one isomer (the trans isomer), with the other being practically inactive[7].
Comparative Analysis II: The GABAergic Hypothesis
While the antifibrinolytic potential of cis-4-(aminomethyl)cyclohexanol appears low, the scaffold may possess activity at other biological targets. Research has shown that simple cyclohexanol derivatives can act as positive allosteric modulators of GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[8][9].
For instance, compounds like 2,6-diisopropylcyclohexanol enhance GABA-induced currents and exhibit anesthetic properties in vivo[8]. This suggests that the cyclohexanol moiety itself can be a pharmacophore for GABA(A) receptor modulation.
From an SAR perspective:
-
Core Scaffold: The cyclohexanol ring of Molecule A serves as a valid starting point for exploring GABAergic activity.
-
Key Modification: The aminomethyl group at the 4-position represents a significant modification compared to the simple alkyl-substituted cyclohexanols studied previously. Its impact on receptor binding and modulation would need to be determined experimentally. This functional group could potentially interact with different residues within the GABA(A) receptor's allosteric binding sites.
Therefore, while inactive as an antifibrinolytic, the cis-4-(aminomethyl)cyclohexanol scaffold is a rational candidate for screening and optimization in the context of GABA(A) receptor modulation.
Comparative Data Summary
The following table summarizes the structural features of our four comparator molecules and their predicted or known biological activities based on the SAR principles discussed.
| Molecule | Structure Name | Key Features | Predicted Antifibrinolytic Activity | Predicted GABA(A) Receptor Modulating Activity |
| A | cis-4-(Aminomethyl)cyclohexanol | cis stereochemistry, Hydroxyl group | Negligible | Potential for activity; requires testing |
| B | trans-4-(Aminomethyl)cyclohexanol | trans stereochemistry, Hydroxyl group | Negligible | Potential for activity; requires testing |
| C | cis-4-(Aminomethyl)cyclohexanecarboxylic acid | cis stereochemistry, Carboxylic acid group | Inactive / Very Low[7] | Unlikely (hydrophilic) |
| D | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | trans stereochemistry, Carboxylic acid group | High (Active Drug)[4] | Unlikely (hydrophilic) |
Dissociation constant (Kd) of Tranexamic Acid for plasmin: ~3.5 x 10⁻⁵ M[10].
Experimental Protocols for SAR Validation
To empirically validate the hypotheses generated in this guide, specific bioassays are required. Below is a detailed protocol for a foundational assay used to assess antifibrinolytic activity.
In Vitro Turbidimetric Fibrin Clot Lysis Assay
This assay measures the formation and subsequent lysis of a fibrin clot by monitoring changes in optical density over time. It provides a global assessment of fibrinolytic potential[11][12].
Objective: To determine the effect of a test compound on the rate of clot lysis initiated by tPA.
Materials:
-
Human Fibrinogen (depleted of plasminogen)
-
Human Plasminogen
-
Human α-Thrombin
-
Human tissue Plasminogen Activator (tPA)
-
Tris-Buffered Saline (TBS), pH 7.4
-
96-well microplate
-
Temperature-controlled spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
-
Test Compounds (Molecule A, B, C, D) dissolved in an appropriate vehicle (e.g., TBS or DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare a Fibrinogen solution (e.g., 2 mg/mL) in pre-warmed (37°C) TBS.
-
Prepare a Plasminogen solution (e.g., 1 µM) in TBS.
-
Prepare a Thrombin/tPA solution containing Thrombin (final well concentration ~0.5 U/mL) and tPA (final well concentration ~10 ng/mL) in TBS. Keep on ice.
-
Prepare serial dilutions of test compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of TBS to each well.
-
Add 20 µL of Fibrinogen solution.
-
Add 10 µL of Plasminogen solution.
-
Add 10 µL of the test compound dilution or vehicle control.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the cold Thrombin/tPA solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 120 minutes.
-
Data Analysis:
-
Plot absorbance (turbidity) vs. time for each concentration.
-
The time to 50% clot lysis is defined as the time from the peak turbidity to a 50% reduction in that peak absorbance.
-
A dose-response curve can be generated by plotting the 50% lysis time against the concentration of the test compound. An increase in lysis time indicates antifibrinolytic activity.
Caption: Experimental workflow for the turbidimetric fibrin clot lysis assay.
Conclusion and Future Directions
The structure-activity relationship for the 4-(aminomethyl)cyclohexane scaffold is highly dependent on the intended biological target.
-
For Antifibrinolytic Activity: The evidence strongly indicates that both a carboxylic acid at the 1-position and a trans stereochemical relationship between the two functional groups are essential for activity. The carboxylate group is required for ionic interaction with the lysine-binding sites of plasminogen, and the trans geometry provides the necessary spatial arrangement to effectively mimic lysine. Consequently, cis-4-(aminomethyl)cyclohexanol is not a viable candidate for development as an antifibrinolytic agent.
-
For GABAergic Activity: The demonstrated activity of other simple cyclohexanol derivatives at GABA(A) receptors opens a promising alternative avenue for cis-4-(aminomethyl)cyclohexanol. Here, the hydroxyl group is a key part of the pharmacophore, and the aminomethyl substituent represents a novel modification that warrants investigation. Future SAR studies in this area should focus on modifying the amine (e.g., methylation, acylation) and exploring the importance of the cis/trans stereochemistry in the context of GABA(A) receptor subtype selectivity.
References
-
Walch, E. M. (2016). Characterization of cyclohexanol modulation of GABA[subscript A]. University of Richmond Honors Theses. [Link]
-
Jenkins, A., Green, M. A., & Peoples, R. W. (2011). Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 667(1-3), 175-81. [Link]
-
Practical-Haemostasis.com. (2022). Plasminogen Assays. [Link]
-
Practical-Haemostasis.com. (2022). Global Tests of Fibrinolysis. [Link]
-
World Federation of Hemophilia. (n.d.). PART 12 Fibrinolysis Lab Investigation. [Link]
-
Iwamoto, M. (1975). Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin. Thrombosis et diathesis haemorrhagica, 33(3), 558-565. [Link]
-
Longstaff, C. (2021). Measuring Fibrinolysis. Hämostaseologie, 41(1), 12-19. [Link]
-
Su, Y., et al. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood Advances, 3(5), 739–744. [Link]
-
RCEMLearning. (n.d.). Tranexamic Acid Background. [Link]
-
Manabe, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Journal of Investigative Dermatology, 109(1), 84-90. [Link]
- Anderson, L. O., et al. (1971). Preparation of antifibrinolytically active isomer of 4-aminomethyl-cyclohexane carboxylic acid. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5526, 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]
-
ResearchGate. (n.d.). TXA interaction with plasminogen. [Link]
-
Wikipedia. (n.d.). Tranexamic acid. [Link]
-
JSIF. (2022). TRANEXAMIC ACID. [Link]
Sources
- 1. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating the Purity of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Samples
Introduction
Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a pivotal building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of mucolytic agents like Ambroxol.[1][2] The stereochemistry of this molecule is not a trivial detail; the cis configuration is crucial for its intended reactivity and can significantly influence the biological activity and impurity profile of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous validation of its purity, with a specific focus on stereoisomeric integrity, is a non-negotiable aspect of quality control in pharmaceutical development and manufacturing.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying principles, comparative strengths, and limitations of each technique. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and implement a robust, self-validating system for quality assessment.
The Core Analytical Challenge: Cis vs. Trans Isomerism
The primary challenge in analyzing 4-(Aminomethyl)cyclohexanol hydrochloride lies in the separation and quantification of the desired cis-isomer from its trans-isomer, a common process-related impurity.[1][3] These stereoisomers often possess identical mass spectra and similar physical properties, rendering many non-specific analytical techniques inadequate. A comprehensive purity assessment must therefore employ methods capable of high-resolution stereochemical differentiation.
Comparative Analysis of Analytical Methodologies
A multi-faceted approach is essential for a complete purity profile. No single method can provide all the necessary information. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Non-Aqueous Titration.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography is indispensable for separating the cis-isomer from the trans-isomer and other potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is arguably the most powerful technique for this application.
-
Expertise & Experience: The choice of stationary phase is critical. While a standard C18 column can effectively separate the target compound from precursors or byproducts with different polarities, it often fails to resolve stereoisomers.[1] For robust cis/trans separation, a chiral stationary phase is highly recommended. Chiral columns, such as those based on cyclodextrin or cellulose derivatives, create a chiral environment where the transient diastereomeric interactions with the two isomers have different energies, leading to different retention times.[1]
-
Trustworthiness: A validated HPLC method provides a self-validating system. By spiking a sample with a known quantity of a trans-isomer reference standard, one can confirm peak identity and the method's resolving power. The use of a photodiode array (PDA) detector allows for peak purity analysis, ensuring that a single chromatographic peak does not hide co-eluting impurities.
-
-
Gas Chromatography (GC): GC is a viable but more complex alternative for analyzing amines.
-
Expertise & Experience: Primary amines like cis-4-(Aminomethyl)cyclohexanol are highly polar and have low volatility, leading to poor peak shape and strong adsorption on standard GC columns.[4][5] To overcome this, chemical derivatization is mandatory.[6] This process converts the polar amine and hydroxyl groups into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA), which replace the active hydrogens.[4][6] The choice of derivative affects volatility and detector response.
-
Trustworthiness: The derivatization step adds complexity and a potential source of error. The reaction must be driven to completion to ensure accurate quantification. A well-developed GC method will include controls to verify derivatization efficiency and the stability of the resulting derivatives.
-
Spectroscopic Techniques: Unambiguous Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation and stereochemical confirmation.
-
Expertise & Experience: For a cyclohexane ring, the spatial relationship between protons—and thus their coupling constants (J-values)—is highly dependent on their axial or equatorial positions. In ¹H NMR, the cis and trans isomers will exhibit distinct splitting patterns and chemical shifts for the protons on the carbons bearing the aminomethyl and hydroxyl groups.[1] For an unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify protons that are close in space, confirming the cis configuration.[1]
-
Trustworthiness: Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard for the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the sample can be calculated with high accuracy. This technique is particularly valuable for quantifying the cis/trans ratio.[7]
-
Titrimetric Methods: A Classic Assay of Overall Purity
-
Non-Aqueous Acid-Base Titration: This method provides a reliable measure of the total amine hydrochloride content.
-
Expertise & Experience: The hydrochloride salt of an amine can be assayed by titration in a non-aqueous solvent, typically glacial acetic acid, with a strong acid like perchloric acid.[8][9] Mercuric acetate is often added to replace the chloride ion with the acetate ion, which is a stronger base in this medium, thus sharpening the endpoint.[8] The endpoint can be determined potentiometrically or with a visual indicator.
-
Trustworthiness: While accurate and precise for determining the overall salt content (assay), this method is entirely non-specific. It cannot distinguish between the cis and trans isomers or other basic impurities.[10] Therefore, it should be used as a complementary technique to a specific separation method like HPLC or GC.
-
Data Presentation: Method Performance Comparison
The table below summarizes the key performance attributes of each analytical technique for the purity validation of this compound.
| Parameter | HPLC (Chiral) | GC (with Derivatization) | NMR (qNMR) | Non-Aqueous Titration |
| Specificity | Excellent (resolves stereoisomers) | Good to Excellent | Excellent (confirms structure and isomer ratio) | Poor (non-specific assay) |
| Sensitivity (LOD/LOQ) | Excellent | Excellent | Good | Moderate |
| Accuracy | High | High (if derivatization is complete) | Excellent (primary method) | High |
| Precision | Excellent | Excellent | Excellent | Excellent |
| Sample Throughput | Moderate | Low to Moderate | Low | High |
| Complexity & Cost | Moderate to High | High | High | Low |
Experimental Protocols & Workflows
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for the complete validation of a new sample batch.
Caption: Comprehensive workflow for sample purity validation.
Protocol 1: Chiral HPLC Method for Isomeric Purity
1. Principle: This method separates the cis and trans isomers based on their differential interaction with a chiral stationary phase.
2. Materials:
- HPLC system with UV detector
- Chiral Column (e.g., Chiralpak® AD-H or similar)
- Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1 v/v/v).[1] (Note: The exact ratio must be optimized for the specific column and system).
- Sample Diluent: Mobile Phase
- cis-4-(Aminomethyl)cyclohexanol HCl reference standard
- trans-4-(Aminomethyl)cyclohexanol HCl reference standard[3]
3. Procedure:
- System Preparation: Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Standard Preparation: Accurately weigh and dissolve the reference standards in the diluent to a known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- System Suitability: Inject a solution containing both cis and trans isomers to confirm that the resolution between the two peaks is adequate (typically >1.5).
- Analysis: Inject the standard and sample solutions.
- Data Processing: Identify the peaks based on their retention times compared to the standards. Calculate the percentage purity and the amount of the trans-isomer using the area percent method.
Protocol 2: GC with Derivatization for Impurity Profiling
Caption: Workflow for GC sample preparation via derivatization.[4]
1. Principle: This method converts the polar analyte into a thermally stable and volatile derivative suitable for GC analysis.[4]
2. Materials:
- GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Anhydrous Solvent: Acetonitrile or Pyridine
- Reaction Vials
3. Procedure:
- Sample Preparation: Accurately weigh ~5 mg of the sample into a reaction vial.
- Derivatization: Add 200 µL of anhydrous solvent to dissolve the sample. Add 200 µL of BSTFA + 1% TMCS.
- Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[4]
- Analysis: Allow the vial to cool. Inject 1 µL of the derivatized solution into the GC.
- Data Processing: Analyze the resulting chromatogram to identify and quantify any impurities. The use of a mass spectrometer detector is highly beneficial for identifying unknown peaks.
Protocol 3: Non-Aqueous Titration for Assay
1. Principle: The basic amine hydrochloride is titrated with a strong acid in a non-aqueous medium. This is a classic pharmacopoeial method for assaying salts of nitrogen-containing bases.[8]
2. Materials:
- Potentiometric titrator or burette
- Solvent: Glacial Acetic Acid
- Titrant: 0.1 M Perchloric Acid in Glacial Acetic Acid
- Mercuric Acetate solution (5% w/v in Glacial Acetic Acid)
- Indicator (optional, for manual titration): Crystal Violet solution
3. Procedure:
- Titrant Standardization: Standardize the 0.1 M perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).
- Sample Preparation: Accurately weigh approximately 150 mg of the cis-4-(Aminomethyl)cyclohexanol HCl sample and dissolve it in 50 mL of glacial acetic acid.
- Titration: Add 10 mL of mercuric acetate solution. Titrate the solution with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.
- Calculation: Perform a blank titration (without the sample) and make any necessary corrections. Calculate the assay content based on the volume of titrant consumed.
Conclusion and Recommendations
Validating the purity of this compound requires a strategic and orthogonal approach. No single technique is sufficient.
-
For unambiguous structural and stereochemical confirmation , NMR spectroscopy is essential.
-
For accurate quantification of the cis-isomer and its trans counterpart , a validated chiral HPLC method is the recommended gold standard due to its high specificity and resolving power.
-
For a determination of the total salt content (assay) , non-aqueous titration is a rapid, cost-effective, and reliable method.
A comprehensive quality control strategy should incorporate a specific separation method (HPLC) for impurity and isomer profiling, a spectroscopic method (NMR) for identity confirmation, and a titrimetric method for an overall assay. This multi-technique approach ensures the highest level of confidence in the quality of the material, safeguarding the integrity of subsequent stages in drug development and manufacturing.
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JETIR. DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 -. Available from: [Link]
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Efficacy comparison of cis-4-(Aminomethyl)cyclohexanol hydrochloride with other compounds
An In-Depth Guide to the Comparative Efficacy of cis-4-(Aminomethyl)cyclohexanol Hydrochloride as a Synthetic Scaffold
Introduction: Beyond a Simple Intermediate
In the landscape of medicinal chemistry and drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. These initial scaffolds are not merely inert skeletons; they are integral components that influence synthetic accessibility, define the three-dimensional arrangement of pharmacophoric elements, and ultimately shape the biological activity and pharmacokinetic profile of the final drug candidate.
This compound is one such pivotal building block. While not an active pharmaceutical ingredient (API) in itself, its "efficacy" is best understood through its utility as a synthetic intermediate and the unique conformational properties it imparts to a final molecule.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of this compound with its key stereoisomer and other alternative scaffolds. We will delve into the structural nuances, synthetic implications, and the experimental methodologies required to objectively evaluate the performance of these foundational molecules.
Chapter 1: A Tale of Two Isomers: Structural and Physicochemical Analysis
The seemingly subtle difference in the spatial arrangement of functional groups between the cis and trans isomers of 4-(aminomethyl)cyclohexanol hydrochloride has profound implications for their application. Both isomers share the same molecular formula (C₇H₁₆ClNO) and molecular weight (165.66 g/mol ), but their stereochemistry sets them on divergent paths.[1]
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2][3] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
For This compound , the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups are on the same face of the cyclohexane ring. In the most stable chair conformation, this forces one substituent into an axial position and the other into an equatorial position.
Caption: Chair conformation of the cis-isomer.
Conversely, in trans-4-(Aminomethyl)cyclohexanol hydrochloride , the substituents are on opposite faces of the ring. This allows both bulky groups to occupy the more sterically favorable equatorial positions in the chair conformation, leading to a generally more stable structure.
Caption: Chair conformation of the trans-isomer.
This fundamental structural difference influences several physicochemical properties critical for drug development:
| Property | cis-4-(Aminomethyl)cyclohexanol HCl | trans-4-(Aminomethyl)cyclohexanol HCl | Rationale for Difference |
| Thermodynamic Stability | Less stable | More stable | The trans isomer allows both functional groups to occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions.[4] |
| Dipole Moment | Generally higher | Generally lower | The cis arrangement can lead to a less symmetric distribution of charge compared to the diequatorial trans conformer. |
| Solubility | Potentially higher in polar solvents | Potentially lower | The higher dipole moment of the cis isomer may lead to stronger interactions with polar solvent molecules. |
| Reactivity | Axial groups can exhibit different reactivity compared to equatorial groups due to steric hindrance and orbital alignment. | Equatorial groups are generally more sterically accessible for reactions. | The accessibility of the functional groups to reagents is directly impacted by their axial or equatorial position. |
Chapter 2: The Strategic Importance of Stereochemistry in Synthesis and Efficacy
The choice between the cis and trans isomers is a crucial decision in synthetic strategy. The rigid cyclohexane scaffold serves to hold the amine and alcohol functionalities in a well-defined spatial orientation, which is a key principle in designing molecules that fit precisely into a biological target like an enzyme's active site or a receptor's binding pocket.
Caption: General synthetic workflow using a cyclohexanol intermediate.
The cis isomer, by presenting one axial and one equatorial substituent, offers a different topological presentation of its functional groups compared to the diequatorial trans isomer. This can be exploited in several ways:
-
Intramolecular Reactions: The proximity of the cis substituents can facilitate intramolecular cyclization reactions that would be impossible with the distant trans groups.
-
Receptor Binding: A drug target may have a binding pocket that specifically requires the axial orientation of one group for optimal interaction (e.g., a deep, narrow pocket) while another part of the molecule binds at the surface (equatorial).
-
Modulating Physicochemical Properties: The inherent instability of the cis conformer relative to the trans can sometimes be harnessed to influence properties like membrane permeability or metabolic stability.
Chapter 3: Broadening the Horizon: Alternative Scaffolds and Bioisosteric Replacement
While the cis/trans isomers of 4-(aminomethyl)cyclohexanol are direct comparators, a medicinal chemist's toolkit includes a vast array of alternative scaffolds. The principles of bioisosteric replacement—exchanging one functional group or scaffold for another with similar physicochemical properties—are often employed to fine-tune a molecule's characteristics.[5][6]
Caption: Relationship between the core scaffold and its alternatives.
Key alternatives to the cis-4-(aminomethyl)cyclohexanol scaffold include:
| Scaffold | Structure | Key Features & Rationale for Use |
| cis-4-(Aminomethyl)cyclohexanecarboxylic acid | A cyclohexane ring with aminomethyl and carboxylic acid groups in a cis relationship. | The carboxylic acid introduces a negative charge at physiological pH, significantly increasing polarity and offering a different hydrogen bonding pattern compared to the neutral hydroxyl group.[7] This is useful for targeting binding sites with complementary positive charges. |
| Piperazine Derivatives | A six-membered heterocyclic ring containing two nitrogen atoms. | Piperazine scaffolds are common in CNS-active drugs. They introduce basic nitrogens, which can be protonated, influencing solubility and receptor interactions. The ring conformation is also a stable chair, providing a predictable geometry.[8] |
| Acyclic Amino Alcohols | A flexible carbon chain containing an amine and an alcohol. | These scaffolds remove the conformational rigidity of the cyclohexane ring. This can be advantageous if the binding pocket requires flexibility, but it comes at an entropic cost upon binding. |
The choice among these scaffolds depends entirely on the therapeutic target and the desired properties of the final drug molecule. The rigid cyclohexane provides a strong starting point for structure-activity relationship (SAR) studies, while other scaffolds offer avenues to escape patent space, improve properties, or explore different binding modes.
Chapter 4: Experimental Protocols for the Evaluation of Synthetic Intermediates
Objective comparison of chemical building blocks requires robust experimental data. The "efficacy" of an intermediate is a composite of its synthetic utility (reactivity, yield, purity) and the properties it confers upon the final molecule. Below are standardized protocols for this evaluation.
Protocol 1: Comparative N-Acylation Kinetics (A Proxy for Synthetic Utility)
This protocol measures the rate of reaction of the primary amine on the cis and trans isomers, providing data on their relative reactivity.
Objective: To determine the second-order rate constant for the acylation of cis- and trans-4-(aminomethyl)cyclohexanol with a standard acylating agent.
Materials:
-
This compound
-
trans-4-(Aminomethyl)cyclohexanol hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each isomer and TEA in anhydrous DCM. Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DCM.
-
Reaction Setup: In a series of vials at a constant temperature (e.g., 25°C), add a known volume of the isomer stock solution, the internal standard, and the TEA solution.
-
Initiation: Initiate the reaction by adding a precise volume of the acetyl chloride stock solution to each vial simultaneously. Start a timer.
-
Quenching and Sampling: At specified time intervals (e.g., 1, 5, 10, 20, 40 minutes), quench the reaction in one of the vials by adding an excess of a primary amine scavenger (e.g., benzylamine).
-
Analysis: Analyze the quenched reaction mixtures by GC-MS. Quantify the amount of unreacted starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time. Use this data to calculate the initial reaction rate and the second-order rate constant. A higher rate constant indicates greater reactivity of the amine.
Protocol 2: Conformational and Stereochemical Verification via NMR Spectroscopy
This protocol uses Nuclear Magnetic Resonance (NMR) to confirm the stereochemistry and dominant conformation of the final products derived from the intermediates.
Objective: To verify the cis or trans configuration of a derivatized product.
Materials:
-
Purified derivative of the aminocyclohexanol isomer
-
Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-field NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in the deuterated solvent.
-
1D NMR: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
2D NMR (COSY): Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling relationships within the cyclohexane ring.
-
2D NMR (NOESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This is the critical step.
-
For the cis isomer derivative: Expect to see NOE cross-peaks between the axial proton on the carbon bearing the hydroxyl-derived group and the axial protons at the 3 and 5 positions. The relationship between the two substituent groups can also be probed.
-
For the trans isomer derivative: With both groups equatorial, the NOE patterns will be distinctly different, showing correlations primarily between equatorial and axial protons on adjacent carbons.
-
-
Interpretation: The presence or absence of key NOE cross-peaks provides definitive proof of the relative stereochemistry of the substituents.
Caption: Workflow for the evaluation of a new synthetic intermediate.
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the hands of a medicinal chemist. Its efficacy, when compared to its trans isomer and other bioisosteric scaffolds, is not a matter of one being universally "better" than another. Instead, the choice is context-dependent, guided by the specific geometric and electronic requirements of the biological target.
The cis isomer offers a unique 1,4-axial-equatorial presentation of its reactive handles, a feature that can be indispensable for achieving a desired molecular conformation for optimal target engagement. In contrast, the thermodynamically more stable trans isomer provides a diequatorial arrangement that is often favored for minimizing steric clash. Understanding these fundamental differences, and possessing the experimental tools to quantify their impact on synthesis and structure, is paramount for the rational design of next-generation therapeutics. The careful selection of this foundational scaffold is, therefore, one of the earliest and most critical steps on the long road of drug discovery.
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Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. [Link]
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Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]
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Mehler, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(44), 11960-11972. [Link]
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Wünsch, B., et al. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(13), 3478-3488. [Link]
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A Comparative Guide to the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride
Introduction
Cis-4-(aminomethyl)cyclohexanol hydrochloride is a key building block in medicinal chemistry, notably as a precursor for synthesizing mucolytic agents like ambroxol.[1] Its specific stereochemistry, with the aminomethyl and hydroxyl groups on the same side of the cyclohexane ring, is crucial for its biological activity and the properties of the resulting active pharmaceutical ingredients (APIs). The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth comparison of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis based on yield, stereoselectivity, scalability, and overall efficiency. This document is intended to serve as a practical resource for chemists to make informed decisions when selecting a synthesis strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached from several key starting materials. Below, we compare three prominent methods: synthesis from terephthalic acid derivatives, a route commencing with p-formylbenzoic acid, and a biocatalytic approach.
| Metric | Method 1: From Terephthalic Acid | Method 2: From p-Formylbenzoic Acid | Method 3: Enzymatic Synthesis (for cis-4-aminocyclohexanol) |
| Starting Material | Terephthalic Acid or Dimethyl Terephthalate | p-Formylbenzoic Acid | 1,4-Cyclohexanedione |
| Key Steps | Esterification, Aromatic Hydrogenation, Ester Reduction, Functional Group Interconversion | Aromatic Hydrogenation, Carboxylic Acid to Amide Conversion, Amide Reduction, Salt Formation | Enzymatic Monoreduction, Enzymatic Transamination, Salt Formation |
| Typical Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Stereoselectivity | Catalyst and condition dependent, often yields a cis/trans mixture requiring separation or isomerization. | Good cis-selectivity can be achieved during hydrogenation. | Excellent (>99:1 cis) |
| Scalability | High, suitable for industrial production. | Moderate, with potential challenges in some steps. | Potentially scalable, but may require specialized bioreactors. |
| Reagents & Conditions | High pressure H₂, various metal catalysts (Ru, Rh, Cu-based), high temperatures. | H₂, Rh/C or Ru/C catalyst, standard amide formation reagents (e.g., SOCl₂, NH₃), reducing agents (e.g., LiAlH₄, H₂/catalyst). | Keto reductase, amine transaminase, NAD(P)H cofactor, aqueous buffer, mild temperature and pH. |
| Advantages | Readily available and inexpensive starting materials, well-established industrial processes for related compounds. | Potentially shorter route than starting from terephthalic acid. | High stereoselectivity, environmentally friendly ("green") process, mild reaction conditions. |
| Disadvantages | Multi-step process, control of stereoselectivity can be challenging, requires high-pressure hydrogenation equipment. | Cost and availability of p-formylbenzoic acid, use of hazardous reagents for amide reduction. | Specific enzymes required, potential for enzyme inhibition, cofactor regeneration system needed for cost-effectiveness. The direct synthesis of the target molecule with the aminomethyl group has not been explicitly detailed. |
Method 1: Synthesis from Terephthalic Acid Derivatives
This classical approach leverages the inexpensive and abundant petrochemical-derived starting materials, terephthalic acid or its dimethyl ester (DMT). The core of this strategy is the hydrogenation of the aromatic ring followed by the reduction of the carboxyl or ester functionalities.
Logical Workflow
Caption: Synthesis of cis-4-(Aminomethyl)cyclohexanol HCl from Terephthalic Acid.
Causality Behind Experimental Choices
The initial esterification of terephthalic acid to DMT is often performed to improve solubility and facilitate the subsequent hydrogenation steps. The choice of catalyst for the aromatic ring hydrogenation is critical for achieving a favorable cis/trans ratio of the resulting 1,4-cyclohexanedicarboxylate. While various catalysts can be employed, rhodium and ruthenium-based catalysts are often favored for promoting cis-isomer formation under specific conditions. The subsequent reduction of the diester to the diol is typically achieved with copper-based catalysts under high pressure and temperature.
The conversion of one of the hydroxyl groups in the resulting cis-1,4-cyclohexanedimethanol to an amine is a multi-step process. A common strategy involves selective protection or activation of one hydroxyl group. Tosylation is a reliable method for converting a hydroxyl group into a good leaving group, which can then be displaced by an azide ion. The azide is a safe and efficient precursor to the amine, which is obtained by a clean reduction, typically via catalytic hydrogenation. The final step is a straightforward salt formation with hydrochloric acid.
Experimental Protocol
Step 1: Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate
A high-pressure autoclave is charged with dimethyl terephthalate and a suitable catalyst (e.g., Ru/C or Rh/C). The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to 4-6 MPa. The reaction mixture is heated to 140-180°C with vigorous stirring. The reaction is monitored by GC until the starting material is consumed. After cooling and venting, the catalyst is filtered off, and the resulting dimethyl 1,4-cyclohexanedicarboxylate is obtained after removal of any solvent. The cis/trans ratio is determined by GC or NMR.
Step 2: Reduction of Dimethyl 1,4-Cyclohexanedicarboxylate to 1,4-Cyclohexanedimethanol
The mixture of dimethyl 1,4-cyclohexanedicarboxylate isomers is subjected to hydrogenation in a high-pressure reactor using a copper-based catalyst (e.g., copper chromite or Cu/Zn/Al). The reaction is typically carried out at 240-260°C and a hydrogen pressure of 4-6 MPa.[2] Upon completion, the catalyst is removed by filtration to yield 1,4-cyclohexanedimethanol as a mixture of cis and trans isomers.
Step 3: Conversion of cis-1,4-Cyclohexanedimethanol to cis-4-(Aminomethyl)cyclohexanol
This conversion involves a three-step sequence:
-
Selective Monotosylation: The cis-1,4-cyclohexanedimethanol is dissolved in pyridine or dichloromethane with a base like pyridine. p-Toluenesulfonyl chloride is added portion-wise at 0°C, and the reaction is allowed to warm to room temperature. The reaction is carefully monitored to maximize the formation of the monotosylated product.
-
Azide Substitution: The purified monotosylated intermediate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the product is extracted.
-
Azide Reduction: The azido intermediate is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated at low to moderate pressure until the azide is fully reduced to the amine.
-
Salt Formation: The resulting cis-4-(aminomethyl)cyclohexanol is dissolved in a suitable solvent like isopropanol, and a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent is added. The hydrochloride salt precipitates and is collected by filtration and dried.
Method 2: Synthesis from p-Formylbenzoic Acid
This route offers a more direct approach to establishing the required functional groups. The key is the stereoselective hydrogenation of the aromatic ring while preserving the aldehyde and carboxylic acid functionalities, which are then converted to the desired hydroxyl and aminomethyl groups.
Logical Workflow
Caption: Synthesis of cis-4-(Aminomethyl)cyclohexanol HCl from p-Formylbenzoic Acid.
Causality Behind Experimental Choices
The catalytic hydrogenation of benzoic acid derivatives to their cyclohexanecarboxylic acid counterparts is a well-established transformation.[3][4][5][6] The use of rhodium or ruthenium catalysts, often on a carbon support, can favor the formation of the cis isomer. The subsequent conversion of the carboxylic acid to a primary amide is a standard organic transformation, often proceeding via an acid chloride intermediate. The choice of reducing agent for the amide is critical. While powerful hydride reagents like lithium aluminum hydride are effective, catalytic hydrogenation offers a safer and more scalable alternative, although it may require more forcing conditions.
Experimental Protocol
Step 1: Catalytic Hydrogenation of p-Formylbenzoic Acid
p-Formylbenzoic acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) and charged into a high-pressure reactor with a catalyst such as 5% Rh/C or 5% Ru/C.[6] The reactor is pressurized with hydrogen (e.g., 4-7 MPa) and heated to a temperature that allows for efficient hydrogenation without promoting side reactions (e.g., 80-120°C). After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield cis-4-(hydroxymethyl)cyclohexanecarboxylic acid.
Step 2: Amide Formation
The cis-4-(hydroxymethyl)cyclohexanecarboxylic acid is converted to its primary amide. A common method involves reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then carefully added to a concentrated solution of ammonia. Alternatively, direct amidation methods using coupling agents can be employed.
Step 3: Amide Reduction
The cis-4-(hydroxymethyl)cyclohexanecarboxamide is reduced to the corresponding amine. For a laboratory scale, this can be achieved by adding the amide to a stirred suspension of lithium aluminum hydride in a dry ether solvent like THF. The reaction is typically refluxed, followed by a careful workup procedure. For larger scales, catalytic hydrogenation using a catalyst like Raney nickel or a ruthenium-based catalyst under high pressure and temperature would be the preferred method.
Step 4: Salt Formation
The crude cis-4-(aminomethyl)cyclohexanol is purified and then dissolved in an appropriate solvent. Anhydrous HCl gas or a solution of HCl in an alcohol is added to precipitate the hydrochloride salt, which is then isolated by filtration.
Method 3: Enzymatic Synthesis of cis-4-Aminocyclohexanol
While not a direct synthesis of the target molecule, the enzymatic synthesis of the closely related cis-4-aminocyclohexanol showcases a powerful and highly stereoselective approach that could potentially be adapted. This method utilizes a one-pot, two-enzyme cascade.[7][8]
Logical Workflow
Caption: Enzymatic synthesis of cis-4-Aminocyclohexanol HCl.
Causality Behind Experimental Choices
This elegant synthesis relies on the high chemo- and stereoselectivity of enzymes. A keto reductase (KRED) selectively reduces one of the two ketone groups in 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone. An amine transaminase (ATA) then selectively converts the remaining ketone into an amine, with the stereochemical outcome (cis or trans) being determined by the specific ATA chosen. The use of a cofactor regeneration system (e.g., glucose dehydrogenase to regenerate NADPH for the KRED) is crucial for the economic feasibility of this process on a larger scale.
Experimental Protocol (for cis-4-aminocyclohexanol)
A buffered aqueous solution is prepared containing 1,4-cyclohexanedione, a keto reductase, an amine transaminase selective for the cis-isomer, an amine donor (e.g., isopropylamine), and the necessary cofactors (e.g., NAD(P)H and pyridoxal phosphate). A cofactor regeneration system is also included. The reaction is maintained at a controlled pH (e.g., 7.0-8.0) and temperature (e.g., 30-35°C) with gentle agitation.[9] The progress of the reaction is monitored by HPLC or GC. Upon completion, the enzymes are removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase. The final product is then isolated as its hydrochloride salt. A 60% yield with a 99:1 cis:trans ratio has been reported for this transformation.[10]
Analytical Characterization and Purity Assessment
The determination of chemical purity and, crucially, the diastereomeric ratio (cis/trans) of 4-(aminomethyl)cyclohexanol hydrochloride requires specific analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The coupling constants and chemical shifts of the protons on the cyclohexane ring can be used to determine the relative stereochemistry (cis or trans).
-
Chromatographic Methods:
-
Gas Chromatography (GC): Derivatization of the amino and hydroxyl groups (e.g., to form trifluoroacetyl derivatives) may be necessary to improve volatility and peak shape. Chiral GC columns can be used to separate enantiomers if a chiral synthesis is performed.
-
High-Performance Liquid Chromatography (HPLC): This is a very common and powerful technique for purity assessment. Chiral HPLC, using a chiral stationary phase, is the gold standard for separating and quantifying the cis and trans isomers.[11][12][13][14]
-
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides confirmation of the molecular weight and can help in identifying impurities.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, the availability of specialized equipment, cost considerations, and the required stereochemical purity.
-
The synthesis from terephthalic acid derivatives is a robust and scalable method well-suited for industrial production, although it requires careful optimization to control the stereochemistry.
-
The route from p-formylbenzoic acid offers a potentially more convergent synthesis but may involve more expensive starting materials and hazardous reagents.
-
The enzymatic approach represents a state-of-the-art, green chemistry method that provides excellent stereoselectivity. While its application to the specific target molecule with the aminomethyl group requires further development, it highlights the potential of biocatalysis in the synthesis of complex pharmaceutical intermediates.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
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University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
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A Comparative Guide to the Biological Efficacy of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Derivatives
Introduction: The Versatile Scaffold of cis-4-(Aminomethyl)cyclohexanol
In the landscape of medicinal chemistry, the cyclohexane ring serves as a foundational scaffold for the development of a diverse array of therapeutic agents. Its conformational flexibility and the ability to introduce stereochemically defined substituents make it an attractive starting point for rational drug design. The molecule cis-4-(aminomethyl)cyclohexanol hydrochloride presents a particularly interesting case. It incorporates a hydrophilic alcohol group and a reactive primary amine, offering multiple points for chemical modification.[1] This guide provides a comparative analysis of the biological efficacy of derivatives based on this core structure, with a focus on their potential as anticancer and antifungal agents. We will delve into the mechanistic underpinnings of their activity, present available experimental data, and provide protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Potential: A New Look at an Old Drug's Analogue
While direct studies on a broad range of cis-4-(aminomethyl)cyclohexanol derivatives are emerging, significant insights can be gleaned from its close structural analogue, tranexamic acid (TA), which is trans-4-(aminomethyl)cyclohexanecarboxylic acid. Research has increasingly pointed towards the potential of repurposing this well-established antifibrinolytic agent as a novel anticancer therapeutic.[1][2][3][4]
Mechanism of Action: Beyond Antifibrinolysis
The established mechanism of tranexamic acid involves the blockade of plasminogen activation to plasmin, a key enzyme in fibrinolysis.[1][5] This action is mediated by its structural mimicry of lysine. However, its anticancer effects appear to be more multifaceted. Emerging evidence suggests that TA's ability to interfere with lysine and arginine-rich protein sequences allows it to perturb multiple intracellular signaling pathways crucial for cancer cell survival and proliferation.[1][2][3]
Key anticancer mechanisms associated with tranexamic acid and its potential derivatives include:
-
Inhibition of Plasmin-Mediated Processes: Plasmin is not only involved in clot dissolution but also in tumor invasion and metastasis through the degradation of the extracellular matrix. By inhibiting plasmin formation, TA and its derivatives can potentially curb cancer cell dissemination.[1][5]
-
Modulation of Key Signaling Pathways: Studies have shown that tranexamic acid can suppress the activating phosphorylation of STAT3 and S6K1, both of which are critical for tumor cell growth and survival.[1][2][4]
-
Downregulation of Oncogenes: A notable effect of tranexamic acid is the decreased expression of the MYC oncoprotein, a central regulator of cell proliferation, differentiation, and apoptosis.[1][2][4]
-
Inhibition of Protein Synthesis and Acetylation: TA has been observed to inhibit overall protein synthesis and suppress lysine acetylation, processes that are often dysregulated in cancer.[1][2][4]
-
Interference with Amino Acid Uptake: As a lysine and arginine mimetic, tranexamic acid can inhibit the uptake of these essential amino acids by cancer cells, thereby starving them of crucial nutrients for growth.[1][2][4]
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antifungal Activity: Exploring a New Frontier
The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. While the antifungal potential of cis-4-(aminomethyl)cyclohexanol derivatives is a relatively unexplored field, the broader class of cyclohexane derivatives has shown promise. [6]
Structure-Activity Relationships and Potential Mechanisms
The antifungal activity of small molecules is often dictated by their ability to disrupt fungal cell membranes, inhibit essential enzymes, or interfere with key cellular processes. For cyclohexane derivatives, the introduction of various functional groups can significantly impact their antifungal efficacy. For instance, a study on a cyclohexane tosyloxyimine derivative demonstrated notable activity against several fungal strains, including Candida species. [7]The minimum inhibitory concentration (MIC) values indicated that Gram-negative bacteria and certain yeasts were particularly susceptible. [7] The development of derivatives of cis-4-(aminomethyl)cyclohexanol for antifungal applications could involve modifications at the amino and hydroxyl groups to modulate lipophilicity and introduce pharmacophores known to interact with fungal targets. For example, the incorporation of azole moieties, which are known to inhibit ergosterol biosynthesis, could be a promising strategy.
Comparative Efficacy Data
Specific antifungal data for cis-4-(aminomethyl)cyclohexanol derivatives is limited in the current literature. However, to provide a comparative context, the following table presents MIC values for a cyclohexane tosyloxyimine derivative against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Candida tropicalis | 62.5 | [7] |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Candida guilliermondii | 125 | [7] |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Candida albicans | 250 | [7] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Fungal Culture: Grow the desired fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) at 35°C until it reaches the exponential growth phase.
-
Inoculum Preparation: Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The strong evidence for the anticancer activity of its close analogue, tranexamic acid, provides a compelling rationale for the synthesis and evaluation of a library of derivatives. Future research should focus on systematic modifications of the core structure to optimize anticancer potency and selectivity. Key areas of investigation should include the exploration of different substituents on the amino and hydroxyl groups to enhance interactions with cancer-specific targets and improve pharmacokinetic properties.
The antifungal potential of this class of compounds is a more nascent field of study. The preliminary data on other cyclohexane derivatives are encouraging, but a dedicated effort is needed to synthesize and screen cis-4-(aminomethyl)cyclohexanol derivatives against a panel of clinically relevant fungal pathogens. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent antifungal activity.
References
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Law, M. E., Davis, B. J., Ghilardi, A. F., Yaaghubi, E., Dulloo, Z. M., Wan, M., ... & Cogle, C. R. (2022). Repurposing Tranexamic Acid as an Anticancer Agent. Frontiers in Pharmacology, 12, 792600. [Link]
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Law, M. E., Davis, B. J., Ghilardi, A. F., Yaaghubi, E., Dulloo, Z. M., Wan, M., ... & Cogle, C. R. (2022). Repurposing Tranexamic Acid as an Anticancer Agent. ResearchGate. [Link]
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Law, M. E., Davis, B. J., Ghilardi, A. F., Yaaghubi, E., Dulloo, Z. M., Wan, M., ... & Cogle, C. R. (2022). Repurposing Tranexamic Acid as an Anticancer Agent. PubMed. [Link]
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Shoaib, M., et al. (2019). Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. ResearchGate. [Link]
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Okholm, C., et al. (2025). Repurposing tranexamic acid as an anticancer drug: a systematic review and meta-analysis. Journal of Cancer Research and Clinical Oncology. [Link]
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Kumar, R., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
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A Methodological Guide to Investigating Novel Cyclohexane Derivatives: Bridging In Vitro and In Vivo Studies Using cis-4-(Aminomethyl)cyclohexanol hydrochloride as a Case Study
An advanced guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with well-defined structures but uncharacterized biological activities. cis-4-(Aminomethyl)cyclohexanol hydrochloride represents a classic example—a molecule readily available as a chemical intermediate, yet lacking a comprehensive biological profile in public literature. Its structural similarity to known bioactive molecules, such as the antifibrinolytic agent tranexamic acid, provides a logical starting point for investigation.
This guide provides a strategic framework for moving a compound like this compound from the benchtop to preclinical models. We will navigate the critical transition from controlled in vitro systems to complex in vivo organisms, establishing a robust, self-validating research program. The objective is not to present existing data on this specific molecule, but to delineate the experimental journey required to generate such data, thereby offering a universally applicable template for similar research challenges.
Part 1: The Foundational In Vitro Assessment – From Target to Cell
The in vitro phase is a reductionist approach designed to answer fundamental questions of bioactivity, mechanism, and safety in a controlled, high-throughput, and cost-effective manner. For our model compound, we will hypothesize a potential antifibrinolytic activity based on its structural relation to tranexamic acid, which acts by inhibiting plasminogen activation.
Primary Target Engagement: Does the Compound Hit the Hypothesized Target?
The first step is to determine if the compound interacts with the biological target predicted by its chemical structure. Tranexamic acid's primary target is plasminogen. Therefore, a logical starting point is a cell-free enzymatic assay.
Experimental Protocol: Chromogenic Plasmin Activity Assay
-
Principle: This assay measures the ability of our test compound to inhibit the conversion of plasminogen to plasmin and the subsequent enzymatic activity of plasmin.
-
Reagents: Human plasminogen, tissue plasminogen activator (tPA), chromogenic plasmin substrate (e.g., S-2251), assay buffer (e.g., Tris-HCl), 96-well microplate.
-
Procedure:
-
Add assay buffer, plasminogen, and varying concentrations of this compound (e.g., from 1 nM to 1 mM) to the wells. Include tranexamic acid as a positive control and a vehicle (e.g., DMSO, water) as a negative control.
-
Initiate the reaction by adding tPA to convert plasminogen to plasmin.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Add the chromogenic substrate. Plasmin will cleave the substrate, releasing a colored product (p-nitroaniline).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance against the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound required to inhibit 50% of plasmin activity.
Causality Behind Experimental Choices:
-
Cell-Free System: Using a cell-free system isolates the target protein from cellular complexity, ensuring that any observed effect is due to direct interaction between the compound and the target, not due to effects on cell health or other pathways.
-
Chromogenic Substrate: This provides a simple, robust, and quantitative colorimetric readout, ideal for high-throughput screening and determining a precise IC50 value.
Cellular Systems: Assessing Toxicity and Proximal Efficacy
After confirming target engagement, the next critical step is to evaluate the compound's effect on living cells. This phase assesses two key aspects: general cytotoxicity and on-target activity within a cellular context.
Experimental Protocol: Hepatocyte Cytotoxicity Assay (e.g., MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Line: A relevant cell line, such as HepG2 (a human liver cancer cell line), is used to assess potential hepatotoxicity, as the liver is the primary site of drug metabolism.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent to the wells. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the CC50 (cytotoxic concentration 50%), the concentration that causes a 50% reduction in cell viability.
Causality Behind Experimental Choices:
-
HepG2 Cells: The liver is a critical organ for drug-induced toxicity. Using a liver-derived cell line provides an early warning of potential hepatotoxicity, a common reason for drug failure.
-
Metabolic Readout: Assays like MTT or MTS measure mitochondrial activity, providing a sensitive indicator of overall cell health and metabolic function.
ADME Profiling: Predicting Drug-Like Properties
Before advancing to expensive in vivo studies, it is crucial to predict the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA assesses the ability of a compound to passively diffuse across an artificial lipid membrane, predicting its potential for oral absorption.
-
Procedure:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells (representing the gastrointestinal tract).
-
The plate is assembled with an acceptor plate containing buffer (representing the bloodstream).
-
After incubation, the concentration of the compound in both donor and acceptor wells is measured using LC-MS/MS.
-
-
Data Analysis: The effective permeability (Pe) is calculated. Compounds are typically categorized as low, medium, or high permeability.
Workflow: The In Vitro Funnel
The following diagram illustrates the logical progression of in vitro experiments, from broad screening to detailed characterization.
Caption: Logical progression of in vitro assays from target identification to in vivo candidate selection.
Part 2: The In Vivo Integration – From Organism to Outcome
In vivo studies are indispensable for understanding how a compound behaves in a complex, whole biological system. They provide critical data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that cannot be replicated in vitro.
Pharmacokinetics (PK): What the Body Does to the Compound
The first in vivo experiment is typically a PK study in a rodent model (e.g., mice or rats) to understand how the compound is absorbed, distributed, metabolized, and excreted over time.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Administration: Administer a single dose of this compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma. Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t1/2: Half-life of the compound.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Causality Behind Experimental Choices:
-
IV vs. PO Dosing: Comparing IV (100% bioavailability) and PO routes is essential to determine the oral bioavailability, a critical parameter for orally administered drugs.
-
LC-MS/MS: This analytical technique provides the high sensitivity and specificity required to accurately quantify low concentrations of the drug in a complex biological matrix like plasma.
Efficacy Studies: Does the Compound Work in a Disease Model?
Based on our in vitro data suggesting antifibrinolytic activity, an appropriate in vivo model is required to test for efficacy.
Experimental Protocol: Mouse Tail Bleeding Model
-
Principle: This model assesses the ability of a compound to promote hemostasis and reduce bleeding time, a functional measure of antifibrinolytic activity.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound (at various doses determined from PK/PD studies), a positive control (tranexamic acid), or vehicle control to different groups of mice.
-
After a set time (e.g., 30 minutes, based on Tmax from PK data), anesthetize the mice.
-
Amputate a small segment (e.g., 3 mm) of the distal tail.
-
Immerse the tail in warm saline (37°C) and measure the time until bleeding stops for a continuous period (e.g., 30 seconds). A cutoff time (e.g., 20 minutes) is typically set.
-
-
Data Analysis: Compare the bleeding times between the treated and vehicle control groups. A statistically significant reduction in bleeding time indicates efficacy. Calculate the ED50 (effective dose 50%), the dose required to achieve 50% of the maximal effect.
Causality Behind Experimental Choices:
-
Functional Readout: Unlike the in vitro assay that measures a single enzymatic reaction, this model integrates the compound's PK/PD properties and its effect on the entire complex coagulation cascade within a living organism.
-
Dose-Response: Testing multiple doses is crucial to establish a dose-response relationship and determine the therapeutic dose range.
Part 3: The Comparative Analysis – Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a correlation between in vitro results and in vivo outcomes, known as the In Vitro-In Vivo Correlation (IVIVC). This correlation is the cornerstone of predictive drug development.
Comparative Data Summary
| Parameter | In Vitro Study | In Vivo Study | Question Answered |
| Efficacy Metric | IC50 (Half-maximal Inhibitory Concentration) | ED50 (Half-maximal Effective Dose) | How potent is the compound? |
| System | Isolated enzymes, cultured cells | Whole organism (e.g., mouse, rat) | Does it work in a complex biological system? |
| Exposure | Known, constant concentration in media | Dynamic (variable concentration over time) | What is the actual exposure at the site of action? |
| Metabolism | Absent or limited (e.g., liver microsomes) | Present and complex (Phase I & II metabolism) | Is the compound or a metabolite active? |
| Toxicity Metric | CC50 (Half-maximal Cytotoxic Concentration) | MTD (Maximum Tolerated Dose) | What is the safety margin? |
| Absorption | Permeability (Pe) from PAMPA | Bioavailability (%F) from PK study | How much of the compound gets into the body? |
| Throughput | High | Low | Can we screen many compounds quickly? |
| Cost | Low | High | Is the experiment resource-intensive? |
Translational Workflow: From In Vitro Potency to In Vivo Dose
The following diagram illustrates the relationship and translational challenges between the two domains.
Caption: The conceptual bridge between in vitro data and in vivo outcomes.
Synthesizing the Data: A Self-Validating System
A successful research program creates a feedback loop. If the in vivo results are unexpected (e.g., low efficacy despite high in vitro potency), the discrepancy guides further investigation:
-
Poor Efficacy? Was the PK poor (low bioavailability, rapid clearance)? Did the compound fail to reach the target tissue? This sends the project back to ADME screening.
-
Unexpected Toxicity? Was a toxic metabolite formed in vivo that wasn't predicted by in vitro screens? This prompts metabolite identification studies.
By systematically comparing the data sets, we validate our initial hypotheses and build a comprehensive understanding of the compound's behavior. This iterative process of in vitro testing, in vivo validation, and comparative analysis is the engine of modern drug discovery and chemical biology.
A Senior Application Scientist's Guide to the Characterization of cis- and trans-Isomers of 4-Aminocyclohexanol
In the fields of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. The isomers of 4-aminocyclohexanol serve as a classic and vital example of this principle. As a bifunctional molecule, it is a versatile building block in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory agents.[1][2] Distinguishing between the cis and trans diastereomers is paramount, as their distinct spatial orientations lead to different physical properties and interactions with biological targets.
This guide provides an in-depth comparison of the characterization of cis- and trans-4-aminocyclohexanol. Moving beyond a simple listing of data, we will explore the causal relationships between molecular conformation and spectroscopic output, provide field-proven experimental protocols, and offer a logical workflow for unambiguous isomer identification.
The Foundational Difference: Molecular Conformation and Stability
The key to differentiating the isomers lies in the conformational analysis of the cyclohexane ring. The molecule preferentially adopts a low-energy "chair" conformation. In this conformation, the amino (-NH₂) and hydroxyl (-OH) groups can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-4-Aminocyclohexanol : In its most stable conformation, both the amino and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.[3]
-
cis-4-Aminocyclohexanol : By contrast, the cis isomer must always have one substituent in an axial position while the other is equatorial. This geometry introduces inherent steric strain from 1,3-diaxial interactions, making it thermodynamically less stable than the trans isomer.[3]
This fundamental difference in stability and spatial arrangement is the root cause of their distinct physicochemical and spectroscopic properties.
Caption: Chair conformations of trans- and cis-4-aminocyclohexanol.
Comparative Physicochemical Properties
The conformational differences manifest in distinct macroscopic properties. The greater stability and symmetrical nature of the trans isomer allow for more efficient crystal packing, resulting in a higher melting point compared to the cis isomer.
| Property | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Feature |
| CAS Number | 40525-78-8[4] | 27489-62-9[1] | Unique identifiers for each isomer. |
| Molecular Formula | C₆H₁₃NO[5] | C₆H₁₃NO[1] | Identical formula, different structure. |
| Molecular Weight | 115.17 g/mol [6] | 115.18 g/mol [1] | Essentially identical. |
| Appearance | Off-white to light yellow solid.[5] | White to off-white crystalline powder.[1][7] | The trans isomer is typically a well-defined crystalline solid. |
| Melting Point | N/A (Often lower/less defined) | 105-115 °C[1] | The significantly higher melting point of the trans isomer is a key physical differentiator. |
| Solubility | Soluble in water and various organic solvents.[5] | Soluble in water.[2] | Both are soluble in polar solvents due to H-bonding. |
Spectroscopic Fingerprints: The Definitive Analysis
While physical properties offer initial clues, spectroscopic analysis provides definitive, unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The distinct spatial orientation of protons in the cis and trans isomers creates unique electronic environments, leading to characteristic differences in ¹H and ¹³C NMR spectra.[8] The analysis hinges on two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).
¹H NMR Spectroscopy: The protons attached to the carbons bearing the -OH (H-1) and -NH₂ (H-4) groups are the most diagnostic.
-
Chemical Shift (δ): In the cis isomer, one of these protons is equatorial and the other is axial. In the more stable trans isomer, both substituents are equatorial, meaning the H-1 and H-4 protons are axial. Equatorial protons are typically "deshielded" and appear at a lower field (higher ppm value) compared to their axial counterparts.[8][10]
-
Coupling Constant (³J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most definitive indicator of stereochemistry.[8]
-
In the trans isomer , the axial H-1 and H-4 protons have large couplings to their adjacent axial protons (Jₐₐ), typically in the range of 10-13 Hz .[8][9]
-
In the cis isomer , the couplings are axial-equatorial (Jₐₑ) or equatorial-equatorial (Jₑₑ), which are significantly smaller, generally in the range of 2-5 Hz .[8]
-
¹³C NMR Spectroscopy: The carbon chemical shifts also differ due to steric effects, although the differences can be more subtle than in ¹H NMR.
Summary of Diagnostic NMR Data
| Parameter | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Causality & Significance |
| H-1 Chemical Shift (δ) | ~3.96 ppm (equatorial)[8] | ~3.58 ppm (axial)[8] | The equatorial proton in the cis isomer is deshielded, resulting in a downfield shift. |
| H-4 Chemical Shift (δ) | ~3.20 ppm (equatorial)[8] | ~2.65 ppm (axial)[8] | Similar to H-1, the equatorial proton on C-4 of the cis isomer is at a lower field. |
| H-1/H-4 Coupling (³J) | Small (Jₐₑ, Jₑₑ): ~2-5 Hz [8] | Large (Jₐₐ): ~10-13 Hz [8][9] | This is the most definitive parameter. The large axial-axial coupling is a clear fingerprint of the trans isomer. |
| C-1 Chemical Shift (δ) | ~67.1 ppm | ~69.6 ppm | Differences arise from steric compression effects (γ-gauche effect). |
| C-4 Chemical Shift (δ) | ~48.5 ppm | ~50.2 ppm | Similar to C-1, the carbon environment is influenced by substituent orientation. |
Infrared (IR) Spectroscopy
While not as definitive as NMR for stereochemical assignment, IR spectroscopy can provide supplementary information. The differences are often subtle and found in the "fingerprint region" (<1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule.[9] For some cyclic systems, the cis isomer may show a stronger C-H stretching band than the trans isomer, but this is not always a reliable diagnostic tool and can be influenced by hydrogen bonding.[9]
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols outline the steps for acquiring high-quality analytical data.
Protocol 1: NMR Sample Preparation and Analysis
This protocol ensures the acquisition of accurate and reproducible NMR data for isomer identification.
-
Sample Weighing: Accurately weigh 5-10 mg of the 4-aminocyclohexanol isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL). Deuterated water (D₂O) and methanol-d₄ (CD₃OD) are common choices. Deuterated DMSO (DMSO-d₆) can be used for less soluble samples.[8][10]
-
Homogenization: Vortex the NMR tube until the sample is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥300 MHz) for better signal dispersion.[10]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the spectral width covers all expected proton signals.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
-
Analysis:
-
Integrate the signals to determine proton ratios.
-
Measure the chemical shifts of the H-1 and H-4 protons.
-
Crucially, analyze the multiplicity and measure the coupling constants (J-values) for the H-1 and H-4 signals to determine the stereochemistry as detailed in Section 3.1.
-
Protocol 2: Analytical Isomer Separation by HPLC
Often, a mixture of isomers is produced synthetically.[11] High-Performance Liquid Chromatography (HPLC) is an effective method to separate and quantify the ratio of cis and trans isomers before further characterization.
-
Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic System:
-
Column: A reverse-phase C18 column is effective for separating the isomers.[11]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), can achieve baseline separation.[11]
-
Detector: Use a UV detector (if the isomers are derivatized) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for underivatized compounds.
-
-
Method:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the separation method. The two isomers should elute at different retention times.
-
-
Analysis: Integrate the peak areas for each isomer to determine the relative percentages in the mixture.
Integrated Analytical Workflow
The logical process for characterizing a sample of 4-aminocyclohexanol involves a series of steps, from initial assessment to definitive structural elucidation.
Caption: Logical workflow for the characterization of 4-aminocyclohexanol isomers.
Conclusion
The differentiation of cis- and trans-4-aminocyclohexanol is a quintessential task in synthetic and medicinal chemistry that relies on a thorough understanding of stereochemistry. While physical properties provide initial indicators, ¹H NMR spectroscopy stands as the unequivocal gold standard for identification . The magnitude of the vicinal coupling constants for the H-1 and H-4 protons provides a definitive and reliable fingerprint for each isomer, a direct consequence of their distinct chair conformations. By employing the robust analytical workflows and protocols detailed in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the stereochemistry of their materials, ensuring the integrity and quality required for advanced applications.
References
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23). Available at: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
-
Rios-Lombardía, N., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(12), 2159. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem Compound Database. Available at: [Link]
Sources
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- 4. cis-4-Aminocyclohexanol 97% | CAS: 40525-78-8 | AChemBlock [achemblock.com]
- 5. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 6. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling cis-4-(Aminomethyl)cyclohexanol hydrochloride
This guide provides essential, immediate safety and logistical information for the handling and disposal of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 56239-26-0). As drug development professionals, our primary responsibility is to mitigate risk through rigorous adherence to safety protocols. The following procedures are designed to ensure the personal safety of laboratory personnel and the integrity of the research environment.
Immediate Hazard Assessment
Before handling this compound, a clear understanding of its hazard profile is critical. This compound is a solid substance that presents several health risks upon exposure.[1]
Key Hazards:
-
Serious Eye Damage/Irritation: The compound is classified as causing serious eye irritation and potentially severe damage.[1][2][3]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Respiratory Irritation: As a fine powder, inhalation of dust may lead to respiratory tract irritation.[1][2][4]
-
Acute Oral Toxicity: The substance is harmful if swallowed.[1][5]
| Hazard Classification | GHS Category | Signal Word | Potential Outcome |
| Serious Eye Damage / Eye Irritation | Category 1 / 2 | Danger / Warning | Can cause irreversible eye damage or serious irritation.[1][2][3] |
| Skin Corrosion / Irritation | Category 2 | Warning | Causes skin irritation upon contact.[1][2] |
| Specific Target Organ Toxicity | Category 3 | Warning | Inhalation of dust may cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if ingested.[1] |
Core Personal Protective Equipment (PPE) Ensemble
The following PPE constitutes the minimum requirement for any procedure involving this compound. The primary engineering control is the mandatory use of a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eye and Face Protection: Due to the high risk of serious eye damage, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6][7] For operations with a higher risk of splashing, such as preparing stock solutions of significant volume, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A full-length laboratory coat must be worn and fully fastened. Wear appropriate protective gloves, such as nitrile, to prevent skin exposure.[2][5][6] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: All handling of the solid form that may generate dust must be conducted within a chemical fume hood.[6] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is required.[2][5][6]
Task-Specific Operational Plans
The level of PPE must be adapted to the specific task being performed. The following table outlines procedural guidance for common laboratory operations.
| Task | Minimum Location | Required PPE | Causality and Rationale |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | The primary risk is the generation and inhalation of fine, irritating dust.[1][6] Double gloving minimizes the risk of contamination during glove removal and handling of the primary container. |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (for >100mL) | The risk of splashing caustic material directly into the eyes is highest during dissolution and transfer. The face shield provides a secondary barrier of protection for the entire face. |
| Reaction Workup | Chemical Fume Hood | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Standard protocol for handling chemical reagents in a reaction mixture. Ensures protection from the title compound and other reagents. |
| Handling Spills | N/A | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, NIOSH-approved Respirator | In the event of a spill outside of a fume hood, respiratory protection is critical to prevent inhalation of aerosolized powder during cleanup.[2][5][6] |
Procedural Discipline: PPE Donning and Doffing Sequence
Cross-contamination is most likely to occur during the removal of PPE. Adhering to a strict sequence is a self-validating system that ensures contaminants are not transferred to skin or personal clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Gloves: The most contaminated item is removed first. Use one gloved hand to peel off the other glove from the cuff towards the fingertips. Dispose of it. Use the now-ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: If worn, remove by touching only the straps.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[1][5]
Emergency Response and Disposal
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][2][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][6]
Spill and Disposal Plan:
-
Spill Cleanup: In case of a spill, avoid generating dust.[6] Moisten the material with a suitable solvent (e.g., water) and carefully sweep or vacuum the material into a sealed, labeled container for disposal. Ensure adequate ventilation and wear the appropriate PPE as outlined in the task-specific table.
-
Waste Disposal: All contaminated materials, including used PPE, empty containers, and cleanup debris, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1][5][9] Do not dispose of down the drain.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
Sources
- 1. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
